Azido-PEG6-PFP ester
Description
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F5N3O8/c22-16-17(23)19(25)21(20(26)18(16)24)37-15(30)1-3-31-5-7-33-9-11-35-13-14-36-12-10-34-8-6-32-4-2-28-29-27/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHKCEARDWOLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F5N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG6-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG6-PFP ester is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] This comprehensive technical guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use.
This crosslinker features three key components: an azide (N₃) group, a hexaethylene glycol (PEG6) spacer, and a pentafluorophenyl (PFP) ester. The azide group enables covalent modification via "click chemistry," a set of highly efficient and specific reactions.[1] The PEG6 spacer enhances solubility and reduces aggregation, while the PFP ester is a highly reactive group for forming stable amide bonds with primary and secondary amines.[2]
Chemical Properties and Data Presentation
This compound is favored for its enhanced stability compared to other amine-reactive crosslinkers. The PFP ester is notably less susceptible to hydrolysis in aqueous solutions than the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[3][4]
| Property | Value | Reference |
| Molecular Weight | 545.45 g/mol | |
| Molecular Formula | C₂₁H₂₈F₅N₃O₈ | |
| Purity | Typically ≥95% | |
| Appearance | Varies (often a colorless to pale yellow oil or solid) | |
| Solubility | Soluble in organic solvents (DMSO, DMF), miscible with water | |
| Storage Conditions | Store at -20°C, desiccated and protected from light |
Core Functionalities and Reaction Mechanisms
This compound possesses two distinct reactive functionalities, allowing for sequential or orthogonal conjugation strategies.
Amine-Reactive PFP Ester
The PFP ester reacts with primary and secondary amines, such as the lysine residues on proteins, to form a stable amide bond. This reaction is most efficient at a slightly basic pH (7.2-8.5).
Azide Group and Click Chemistry
The azide group is a versatile handle for "click chemistry," which provides a rapid and highly specific method for bioconjugation under mild, aqueous conditions. Two primary forms of azide-alkyne cycloaddition are commonly employed:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide and a terminal alkyne in the presence of a Cu(I) catalyst to form a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that involves the reaction of the azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to form a triazole. This method is particularly useful for applications in living systems where copper toxicity is a concern.
References
An In-depth Technical Guide to Azido-PEG6-PFP Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG6-PFP ester is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates three key chemical features: a reactive pentafluorophenyl (PFP) ester, a flexible hexaethylene glycol (PEG6) spacer, and a terminal azide group. This unique combination of functionalities allows for the covalent linkage of diverse molecules, enabling the synthesis of complex bioconjugates with enhanced properties. The PFP ester provides a highly efficient means of reacting with primary and secondary amines, while the azide group is amenable to bioorthogonal "click chemistry" reactions. The hydrophilic PEG spacer improves the solubility and pharmacokinetic profile of the resulting conjugates. This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, complete with experimental protocols and graphical representations of its utility.
Chemical Structure and Properties
This compound is characterized by a linear structure containing a terminal azide, a six-unit polyethylene glycol chain, and a pentafluorophenyl ester.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₈F₅N₃O₈ | [1] |
| Molecular Weight | 545.45 g/mol | [2] |
| Appearance | Liquid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [3] |
| Storage Conditions | Store at -20°C, desiccated, and protected from light |
The PFP ester is a highly reactive functional group that readily acylates primary and secondary amines to form stable amide bonds. A key advantage of PFP esters over other amine-reactive moieties, such as N-hydroxysuccinimide (NHS) esters, is their increased resistance to hydrolysis in aqueous media, which leads to more efficient conjugation reactions. The azide group is relatively stable and serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly specific and can be performed under mild, biocompatible conditions.
Applications in Bioconjugation and Drug Development
The dual reactivity of this compound makes it a versatile tool for a variety of applications, including:
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a flexible linker to connect a target-binding ligand and an E3 ligase-binding ligand.
-
Antibody-Drug Conjugate (ADC) Development: In ADC development, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets tumor cells. The PFP ester can be used to attach the linker to lysine residues on the antibody, while the azide can be used to conjugate the drug molecule.
-
Surface Modification: The PFP ester can be used to immobilize proteins or other biomolecules onto amine-functionalized surfaces, while the azide group remains available for further functionalization.
-
PEGylation: The PEG6 spacer enhances the solubility and can increase the in vivo circulation half-life of conjugated biomolecules, a process known as PEGylation.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein via Amine Acylation
This protocol describes a general method for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-100 mM.
-
Conjugation Reaction:
-
Add a 5-20 molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
-
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to quench any unreacted PFP ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Characterization: Confirm conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (if the protein or linker has a chromophore).
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-containing molecule to the azide-functionalized protein from Protocol 1.
Materials:
-
Azide-functionalized protein
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of the copper-chelating ligand in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized protein and a molar excess of the alkyne-containing molecule in the reaction buffer.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add CuSO₄ to the reaction mixture.
-
Initiate the reaction by adding sodium ascorbate.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove the catalyst and excess reagents.
-
Characterization: Confirm the successful conjugation using techniques like SDS-PAGE, mass spectrometry, or chromatography.
Visualizing Workflows and Pathways
Bioconjugation Workflow
The following diagram illustrates the two-step process of using this compound for bioconjugation.
Caption: Two-step bioconjugation using this compound.
PROTAC Mechanism of Action
This diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker like this compound.
Caption: General mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its dual functionality, combined with the beneficial properties of the PEG spacer, enables the straightforward synthesis of complex bioconjugates with tailored properties. The protocols and diagrams provided in this guide offer a starting point for the application of this reagent in a variety of research settings. As the demand for sophisticated bioconjugates continues to grow, the utility of well-designed linkers like this compound will undoubtedly expand.
References
An In-Depth Technical Guide to the Mechanism and Application of Azido-PEG6-PFP Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional crosslinker, Azido-PEG6-PFP ester, a valuable tool in modern bioconjugation. We will delve into its mechanism of action, supported by quantitative data, and provide detailed experimental protocols for its use. This document is intended to equip researchers with the knowledge to effectively utilize this reagent in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Concepts: Understanding the this compound
This compound is a molecule comprised of three key functional components: an azide group, a six-unit polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. This strategic combination of functionalities allows for a versatile and efficient two-step bioconjugation strategy.
-
Pentafluorophenyl (PFP) Ester: This moiety serves as a highly reactive group for covalent modification of primary and secondary amines, such as the ε-amino group of lysine residues on proteins. The electron-withdrawing nature of the pentafluorophenyl group renders the carbonyl carbon highly electrophilic, making the pentafluorophenolate an excellent leaving group. This results in the formation of a stable amide bond with the target amine.
-
Polyethylene Glycol (PEG) Spacer (PEG6): The six-unit PEG linker imparts several beneficial properties to the crosslinker and the resulting bioconjugate. Its hydrophilic nature can enhance the solubility of the conjugate, which is particularly advantageous when working with hydrophobic payloads.[1][2] The flexible and defined-length spacer helps to reduce steric hindrance between the conjugated molecules, preserving their biological activity.[1] Furthermore, PEGylation can improve the pharmacokinetic profile of bioconjugates by increasing their hydrodynamic radius and reducing immunogenicity.[1][2]
-
Azide Group (N₃): The terminal azide group is a key component for "click chemistry," a suite of bioorthogonal reactions known for their high efficiency, selectivity, and biocompatibility. The azide group can react with an alkyne-functionalized molecule to form a stable triazole ring. This reaction can be catalyzed by copper(I) in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or it can proceed without a metal catalyst through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a strained cyclooctyne like DBCO or BCN.
Mechanism of Action in a Two-Step Bioconjugation
The heterobifunctional nature of this compound allows for a sequential and controlled approach to bioconjugation.
Step 1: Amine Acylation. The first step involves the reaction of the PFP ester with a biomolecule containing primary amines (e.g., a protein or antibody). This reaction is typically carried out in an aqueous buffer at a slightly basic pH (7.2-8.5) to ensure the deprotonation of the amine nucleophile. The PFP ester's high reactivity and relative stability to hydrolysis, when compared to other active esters like N-hydroxysuccinimide (NHS) esters, lead to efficient and high-yield conjugation.
Step 2: Click Chemistry. Following the initial conjugation and removal of excess crosslinker, the azide-functionalized biomolecule is then reacted with a second molecule containing a terminal alkyne. This "click" reaction forms a stable triazole linkage, completing the bioconjugate. This two-step process provides a high degree of control over the final conjugate's composition and structure.
Quantitative Data Presentation
The selection of a crosslinker is a critical decision in bioconjugation, impacting reaction efficiency and the stability of the final product. PFP esters have demonstrated clear advantages over the more traditional NHS esters.
Table 1: Comparative Reactivity of PFP and NHS Esters
| Parameter | PFP Ester | NHS Ester | Reference(s) |
| Pseudo-first-order rate constant (k') for aminolysis | 2.46 x 10⁻¹ s⁻¹ | 3.49 x 10⁻³ s⁻¹ | |
| Relative Reaction Rate with Primary Amines | Fast | Very Fast | |
| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 9.0 |
Data for aminolysis rate constant is from a comparative study of active ester polymer brush platforms with 1-aminomethylpyrene.
Table 2: Comparative Stability of PFP and NHS Esters in Aqueous Conditions
| Parameter | PFP Ester | NHS Ester | Reference(s) |
| Susceptibility to Hydrolysis | Less susceptible | More susceptible | |
| Half-life in Aqueous Buffer (pH dependent) | Longer | Shorter |
Experimental Protocols
The following are detailed methodologies for a typical two-step bioconjugation using this compound.
Protocol 1: Conjugation of this compound to a Protein
Objective: To covalently attach the Azido-PEG6 linker to a protein via its primary amines.
Materials:
-
Protein of interest (e.g., IgG)
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., desalting column for size-exclusion chromatography (SEC) or dialysis cassette)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, equilibrate the vial of this compound to room temperature. Dissolve the ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules.
-
Quenching (Optional): To quench any unreacted PFP ester, add the quenching buffer and incubate for 30 minutes.
-
Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Click Chemistry Conjugation (SPAAC Example)
Objective: To conjugate an alkyne-containing molecule (e.g., a DBCO-functionalized payload) to the azide-functionalized protein from Protocol 1.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
DBCO-functionalized molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Reactant Preparation: Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO.
-
Click Reaction: Add a 1.5 to 3-fold molar excess of the DBCO-functionalized molecule to the azide-functionalized protein in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction can be monitored by LC-MS.
-
Purification: Purify the final bioconjugate using an appropriate chromatography method such as SEC to remove unreacted small molecules or HIC to separate species with different drug-to-antibody ratios (DAR).
Characterization of the Final Bioconjugate
The purified bioconjugate should be characterized to determine the degree of labeling (for proteins) or the drug-to-antibody ratio (for ADCs).
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate, from which the number of attached molecules can be calculated.
-
Electrophoresis: SDS-PAGE can show a shift in the molecular weight of the modified protein. Capillary Electrophoresis (CE) can be used to separate and quantify different drug-load species.
-
Chromatography: HIC is a powerful technique to separate and quantify ADC species with different DARs. SEC can be used to assess aggregation.
Mandatory Visualizations
Mechanism of Action and Application Workflows
Caption: Two-step bioconjugation workflow using this compound.
Application in PROTAC Development
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is an ideal linker for synthesizing PROTACs.
Caption: PROTAC-mediated protein degradation signaling pathway.
Application in Antibody-Drug Conjugate (ADC) Development
ADCs are targeted therapies that deliver a potent cytotoxic payload to cancer cells by utilizing the specificity of a monoclonal antibody.
Caption: Mechanism of ADC internalization and payload delivery.
References
An In-depth Technical Guide to Azido-PEG6-PFP Ester for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG6-PFP ester, a heterobifunctional crosslinker, detailing its chemical properties, core reactions, and applications in bioconjugation and drug development. It includes detailed experimental protocols and quantitative data to facilitate its use in a laboratory setting.
Introduction: The Architecture of a Versatile Linker
This compound is a powerful chemical tool used to covalently link two different molecules. Its structure is composed of three key functional components:
-
An Azide Group (N₃): This moiety serves as a handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] The azide group is stable and rarely found in natural biomolecules, ensuring that it reacts selectively with its alkyne partner.[3]
-
A Pentafluorophenyl (PFP) Ester: This is a highly reactive amine-reactive functional group. It readily reacts with primary and secondary amines (like those on the side chain of lysine residues in proteins) to form stable amide bonds.[4] PFP esters offer a significant advantage over the more common N-hydroxysuccinimide (NHS) esters due to their increased resistance to spontaneous hydrolysis in aqueous solutions, resulting in more efficient and reliable conjugation reactions.
-
A Polyethylene Glycol (PEG) Spacer (PEG6): The six-unit PEG chain is a hydrophilic spacer that connects the azide and PFP ester groups. This linker improves the solubility and biocompatibility of the molecule and its conjugates. It also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.
This trifunctional architecture makes this compound an ideal reagent for two-step sequential conjugations, particularly in the development of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs.
Caption: Logical relationship of this compound components and their functions.
Core Chemistry and Reaction Mechanisms
The utility of this compound stems from its two distinct reactive ends, which can be addressed in a controlled, sequential manner.
The first step in a typical workflow involves the reaction of the PFP ester with an amine-containing molecule. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the ester's carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group. This results in a rapid and efficient acylation of primary or secondary amines to form a robust amide bond.
Caption: Reaction schematic of PFP ester with a primary amine to form an amide bond.
After the first molecule is attached via the PFP ester, the azide group is available for a click chemistry reaction. This allows for the highly specific attachment of a second molecule containing an alkyne group. There are two primary forms of this reaction:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. It uses a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, to join a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole ring. The reaction is fast, high-yielding, and can be performed in aqueous buffers.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential cytotoxicity of a copper catalyst is a concern (e.g., in living cells), a copper-free version can be used. SPAAC employs a strained cyclooctyne, such as DBCO or BCN, which reacts directly with the azide without the need for a catalyst.
Caption: Reaction schematic for the CuAAC click chemistry step.
Data Presentation
The following tables summarize the key properties of this compound and typical reaction parameters for its use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₈F₅N₃O₈ | |
| Molecular Weight | 545.5 g/mol | |
| Purity | Typically ≥95% or ≥98% | |
| Physical Form | Liquid | |
| Storage Conditions | -20°C, under inert atmosphere, protected from light and moisture. | |
| Solubility | Soluble in organic solvents (DMSO, DMF); forms an emulsion in aqueous buffers. |
Table 2: Recommended Reaction Conditions
| Parameter | PFP Ester-Amine Reaction | CuAAC Click Reaction | Reference(s) |
| Solvent | Amine-free aqueous buffer (e.g., PBS) with minimal organic co-solvent (DMSO/DMF). | Aqueous buffer (e.g., PBS) or water/organic mixtures. | , |
| pH | 7.0 - 8.5 | 4.0 - 11.0 | , |
| Temperature | 4°C to 37°C | Room Temperature | , |
| Reaction Time | 30 minutes to overnight | 30 to 60 minutes | , |
| Molar Ratio | 2 to 20-fold molar excess of PFP ester over amine. | 4 to 50-fold excess of azide/alkyne component. | , |
| Key Reagents | - | Copper(II) Sulfate, Sodium Ascorbate, Ligand (optional, e.g., THPTA). |
Experimental Protocols
The following protocols provide a generalized workflow for a two-step bioconjugation. Optimization is recommended for specific applications.
Caption: A typical experimental workflow for two-step bioconjugation.
This protocol describes the labeling of a protein (e.g., an antibody) with the azide-PEG linker.
Materials:
-
Protein solution (1-10 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
This compound.
-
Anhydrous organic solvent (DMSO or DMF).
-
Quenching buffer (e.g., 1M Tris, pH 8.0).
-
Purification tools (e.g., desalting column or dialysis unit).
Procedure:
-
Prepare Protein: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare PFP Ester Solution: Immediately before use, weigh the required amount of this compound and dissolve it in a minimal volume of DMSO or DMF to create a concentrated stock solution (e.g., 1 mg in 75 µL). Do not store this solution, as the PFP ester is susceptible to hydrolysis.
-
Initiate Conjugation: Add a 5 to 20-fold molar excess of the PFP ester solution to the protein solution while gently vortexing. The solution may form a temporary emulsion.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C for sensitive proteins. Typical conditions can also be 30 minutes at 37°C.
-
Quench Reaction (Optional): Add quenching buffer to a final concentration of 20-50 mM to consume any unreacted PFP ester. Incubate for 15-30 minutes.
-
Purify: Remove excess, unreacted this compound and the pentafluorophenol byproduct using a desalting column (size exclusion chromatography) or dialysis against an appropriate buffer.
-
Characterize: The resulting azido-modified protein is now ready for the click chemistry step or for storage under conditions appropriate for the native protein.
This protocol describes the conjugation of the azido-modified protein from Protocol 1 to a molecule containing a terminal alkyne.
Materials:
-
Azido-modified protein solution from Protocol 1.
-
Alkyne-containing molecule.
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-50 mM in water).
-
Sodium Ascorbate stock solution (e.g., 100-300 mM in water, freshly prepared).
-
(Optional) Copper-stabilizing ligand, such as THPTA, for biological applications.
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the azido-modified protein with a 4 to 50-fold molar excess of the alkyne-containing molecule. Adjust the total volume with reaction buffer (e.g., PBS).
-
Prepare Catalyst (and add ligand if used): If using a ligand like THPTA to reduce copper toxicity, pre-mix the CuSO₄ solution with the THPTA solution (e.g., 1:2 molar ratio) and incubate for a few minutes.
-
Add Catalyst: Add the CuSO₄ solution (or the pre-complexed CuSO₄/ligand solution) to the reaction mixture to a final concentration of 1-2 mM. Vortex briefly.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to a final concentration of 2-5 mM to reduce Cu(II) to the active Cu(I) catalyst. Vortex briefly.
-
Incubate: Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Purify: Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using a desalting column, dialysis, or other appropriate chromatography methods.
-
Analyze: The final conjugate is ready for downstream analysis and application.
References
Azido-PEG6-PFP Ester: A Technical Guide to Solubility and Stability for Researchers
An In-depth Technical Resource for Scientists and Drug Development Professionals
Azido-PEG6-PFP ester is a heterobifunctional linker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a hexaethylene glycol (PEG6) spacer, a terminal azide group, and a pentafluorophenyl (PFP) active ester, offers a versatile platform for covalently linking molecules of interest. This guide provides a comprehensive overview of the solubility and stability of this compound, along with detailed experimental protocols and workflow visualizations to aid researchers in its effective application.
Core Properties of this compound
The functionality of this compound is derived from its three key components:
-
Pentafluorophenyl (PFP) Ester: This amine-reactive group facilitates the formation of stable amide bonds with primary and secondary amines. PFP esters are known for their high reactivity and increased resistance to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[1][2][3][4][5]
-
Azide Group: The terminal azide moiety enables highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal ligation strategy allows for the precise attachment of the linker to molecules containing a compatible alkyne group under mild conditions. The azide group itself is stable under most reaction conditions.
-
PEG6 Spacer: The hydrophilic hexaethylene glycol spacer enhances the aqueous solubility and biocompatibility of the molecule and any conjugate it is a part of. The PEG chain can also reduce aggregation and provides spatial separation between the conjugated molecules.
Solubility Profile
Qualitative Solubility Summary
| Solvent Class | General Solubility | Recommended Solvents | Notes |
| Aqueous Buffers | Limited | Phosphate-Buffered Saline (PBS) | The PEG6 spacer imparts some aqueous solubility. However, the hydrophobic PFP ester can limit overall solubility. For reactions in aqueous media, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent. |
| Polar Aprotic Solvents | High | Anhydrous Dimethylformamide (DMF), Anhydrous Dimethyl Sulfoxide (DMSO) | These are the most commonly recommended solvents for preparing stock solutions of PFP esters immediately before use. |
| Chlorinated Solvents | Good | Dichloromethane (DCM) | PEG compounds are generally soluble in dichloromethane. |
| Ethers | Poor | Diethyl ether | PEGs are generally not soluble in ether. |
| Alcohols | Moderate | Ethanol, Methanol | The solubility of PEGs in alcohols can vary. |
General Handling Recommendations for Solubility:
-
Due to the moisture-sensitive nature of the PFP ester, it is crucial to use anhydrous solvents for preparing stock solutions.
-
To avoid hydrolysis, it is strongly recommended to prepare solutions of this compound immediately before use and not to store them as stock solutions for extended periods.
-
When performing reactions in aqueous buffers, the dissolved this compound in organic solvent should be added to the aqueous phase with gentle but thorough mixing to ensure proper dispersion.
Stability Profile
The stability of this compound is primarily dictated by the hydrolytic lability of the PFP ester group. The azide and PEG components are generally stable under typical bioconjugation reaction conditions.
Hydrolytic Stability
PFP esters are significantly more resistant to spontaneous hydrolysis in aqueous solutions compared to NHS esters. This enhanced stability leads to more efficient conjugation reactions as the competing hydrolysis reaction is slower. The primary degradation pathway for the PFP ester in an aqueous environment is hydrolysis, which results in the formation of the corresponding carboxylic acid and pentafluorophenol.
Factors Influencing Hydrolytic Stability:
-
pH: The rate of hydrolysis of PFP esters is highly pH-dependent. It is significantly accelerated at higher pH values. For reactions with primary amines, an optimal pH range of 7.2 to 8.5 is generally recommended to balance amine reactivity with ester stability.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For sensitive biomolecules, conjugation reactions can be performed at 4°C overnight to minimize both ester hydrolysis and potential degradation of the biomolecule.
-
Moisture: PFP esters are moisture-sensitive. Proper storage in a desiccated environment at -20°C is crucial to prevent degradation from atmospheric moisture. Vials should be equilibrated to room temperature before opening to prevent condensation.
While specific half-life data for this compound is not available, the general trend of increased stability over NHS esters is a key advantage for its use in bioconjugation.
Experimental Protocols
The following are detailed methodologies for key experiments related to the use of this compound. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a general method for determining the thermodynamic solubility of a compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filter)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid material present.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixture.
-
Incubate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After incubation, cease agitation and allow the undissolved solid to settle.
-
Carefully separate the saturated solution from the solid material by either centrifugation or filtration.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of this compound in the same buffer system.
-
Dilute the saturated solution with the buffer to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in units such as mg/mL or g/L.
-
Protocol 2: Assessment of Hydrolytic Stability by HPLC
This protocol provides a method to monitor the hydrolysis of the PFP ester in an aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffer of interest (e.g., PBS at various pH values)
-
HPLC system with a C18 column and a UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
-
Thermostatted incubator or water bath
Procedure:
-
Prepare a Stock Solution:
-
Dissolve a known amount of this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Initiate Hydrolysis:
-
Add a small aliquot of the stock solution to the pre-warmed aqueous buffer of interest to achieve a known final concentration (e.g., 1 mM).
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC, monitoring the disappearance of the this compound peak and the appearance of the corresponding hydrolyzed carboxylic acid peak.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point.
-
Plot the natural logarithm of the concentration of the ester versus time. The slope of this plot will give the pseudo-first-order rate constant for hydrolysis.
-
The half-life (t½) can be calculated using the equation: t½ = 0.693 / k, where k is the rate constant.
-
Mandatory Visualizations
Bioconjugation Workflow
The following diagram illustrates a general workflow for the bioconjugation of a primary amine-containing biomolecule (e.g., a protein) with an alkyne-functionalized molecule using this compound.
Caption: Bioconjugation workflow using this compound.
PROTAC Synthesis Workflow (Solid-Phase)
This diagram outlines a simplified solid-phase synthesis workflow for a PROTAC, utilizing an azide-functionalized PEG linker.
References
An In-depth Technical Guide to Azido-PEG6-PFP Ester in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the complex landscape of proteomics, the ability to selectively label, identify, and quantify proteins is paramount. Bifunctional crosslinkers are indispensable chemical tools that enable researchers to probe protein-protein interactions (PPIs), characterize protein structure, and develop novel bioconjugates.[1] Azido-PEG6-PFP ester is a heterobifunctional linker that has gained prominence due to its unique combination of an amine-reactive pentafluorophenyl (PFP) ester and a bioorthogonal azide group, connected by a hydrophilic polyethylene glycol (PEG) spacer.
This guide provides a comprehensive overview of the core chemistry, applications, and experimental protocols associated with this compound, designed to equip researchers with the technical knowledge for its effective use in proteomics research.
Core Chemistry and Advantages
This compound is engineered for a two-step sequential reaction strategy. This approach allows for precise control over the conjugation process, making it a powerful tool for creating complex biomolecular structures.
-
Amine-Reactive PFP Ester: The pentafluorophenyl ester is a highly efficient amine-reactive functional group.[2][3] It reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2][4] The key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their superior stability and higher reactivity. The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines while also being less prone to hydrolysis in aqueous buffers. This leads to more efficient reactions and higher yields, especially when working with valuable or limited biological samples.
-
Bioorthogonal Azide Group: The azide (N₃) group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with a partner functional group. This allows for the introduction of a second molecule in a highly controlled manner. The most common reaction involving azides is the "click chemistry" cycloaddition with an alkyne. This can be either a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using strained cyclooctynes like DBCO or BCN. The resulting triazole linkage is extremely stable.
-
PEG6 Spacer: The hexaethylene glycol (PEG6) spacer provides several benefits. It is hydrophilic, which helps to improve the solubility of the reagent and the resulting protein conjugate. The long, flexible chain also provides spatial separation between the conjugated molecules, minimizing potential steric hindrance.
The logical flow of this two-step labeling strategy is depicted below.
Caption: General workflow for protein labeling using this compound.
Applications in Proteomics
The unique properties of this compound lend it to a variety of applications in proteomics.
-
Activity-Based Protein Profiling (ABPP): In ABPP, this linker can be used to attach a reporter tag (like biotin for enrichment or a fluorophore for imaging) to a "clickable" probe that has covalently labeled the active site of an enzyme class. This allows for the visualization, identification, and quantification of active enzymes in a complex proteome.
-
Protein-Protein Interaction (PPI) Studies: By labeling a protein of interest with the PFP ester, the azide group can then be used to capture interacting partners that have been engineered to contain an alkyne group, enabling the study of specific PPIs.
-
PROTAC Development: this compound serves as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The linker chemistry is critical for the efficacy of the PROTAC.
-
Bioconjugation and Drug Delivery: The linker can be used to attach therapeutic payloads or imaging agents to antibodies or other protein-based therapeutics, a key step in creating Antibody-Drug Conjugates (ADCs). The PEG spacer can improve the pharmacokinetic properties of the resulting conjugate.
Quantitative Data Summary
The efficiency of protein labeling is dependent on several factors. The following tables summarize typical parameters and a comparison of PFP esters to NHS esters.
Table 1: Typical Reaction Parameters for Protein Labeling
| Parameter | Value | Notes |
|---|---|---|
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) | pH should be between 7.2 and 8.5 for optimal amine reactivity. Avoid amine-containing buffers like Tris. |
| Molar Excess of Reagent | 10 to 20-fold | Moles of this compound per mole of protein. This should be optimized empirically. |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C overnight for sensitive proteins. |
| Reaction Time | 1 - 4 hours | Incubation time can be adjusted to control the degree of labeling. |
| Degree of Labeling (DOL) | 2 - 5 azides per IgG | Varies based on protein, reagent concentration, and reaction time. Determined by mass spectrometry. |
Table 2: Comparison of PFP Ester vs. NHS Ester Reactivity
| Feature | PFP (Pentafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester |
|---|---|---|
| Reactivity towards Amines | Higher | Standard |
| Hydrolytic Stability | More stable in aqueous media | Susceptible to hydrolysis |
| Reaction Efficiency | Generally higher due to increased stability and reactivity | Can be lower due to competing hydrolysis |
| Byproducts | Pentafluorophenol | N-hydroxysuccinimide |
| Aminolysis Rate Constant * | 2.46 x 10⁻¹ s⁻¹ | 3.49 x 10⁻³ s⁻¹ |
Data from a comparative study on active ester polymer brush platforms demonstrates the significantly faster kinetics of PFP esters in reacting with amines.
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general procedure for conjugating this compound to a protein containing accessible primary amines.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer (e.g., PBS, pH 7.4). If the buffer contains primary amines like Tris or glycine, exchange it for a suitable buffer via dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive and will hydrolyze.
-
Labeling Reaction:
-
Calculate the required volume of the PFP ester stock solution to achieve the desired molar excess (e.g., 20-fold) over the protein.
-
Add the calculated volume of the PFP ester solution to the protein solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to consume any unreacted PFP ester. Incubate for an additional 15 minutes.
-
Purification: Remove excess, unreacted reagent and byproducts by using a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO).
-
Characterization: Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA). The degree of labeling (DOL) can be determined via mass spectrometry (MALDI-TOF or ESI-MS), which will show a mass shift corresponding to the addition of the Azido-PEG6 moiety.
Caption: Experimental workflow for protein labeling with this compound.
Protocol 2: Click Chemistry Conjugation (CuAAC)
This protocol describes the subsequent conjugation of an alkyne-containing molecule (e.g., a fluorophore or biotin) to the azide-labeled protein.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-probe (e.g., Alkyne-Biotin, Alkyne-Fluorophore)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Reducing agent: Sodium Ascorbate (e.g., 500 mM in water, prepared fresh)
-
Copper-chelating ligand: THPTA (e.g., 100 mM in water)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-probe (2-5 fold molar excess over the protein), and the THPTA ligand (final concentration 1 mM).
-
Prepare Catalyst: In a separate tube, premix the CuSO₄ solution (to a final concentration of 1 mM) and the freshly prepared sodium ascorbate solution (to a final concentration of 5 mM). The ascorbate reduces Cu(II) to the catalytic Cu(I) species.
-
Initiate Reaction: Add the CuSO₄/sodium ascorbate mixture to the protein solution to start the click reaction.
-
Incubation: Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent probe.
-
Purification: Purify the final protein conjugate using a desalting column or dialysis to remove the catalyst, excess probe, and other reagents.
Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Conclusion
This compound is a versatile and highly efficient heterobifunctional crosslinker for advanced proteomics applications. Its superior amine-reactivity and hydrolytic stability, combined with the precision of bioorthogonal click chemistry, provide a robust platform for protein labeling, interaction studies, and the development of sophisticated bioconjugates. By understanding the core chemistry and following optimized protocols, researchers can effectively leverage this powerful tool to advance their scientific and drug development objectives.
References
An In-depth Technical Guide to Azido-PEG6-PFP Ester: A Core Component in PROTAC Linker Technology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG6-PFP ester, a bifunctional linker critical to the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, its role in PROTAC design, and provide detailed experimental protocols for its application and evaluation.
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate unwanted proteins from cells.[1] They function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a stable ternary complex between the PROTAC, the POI, and an E3 ligase is the critical first step in the catalytic cycle of PROTAC-mediated protein degradation.[4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1]
The linker is not merely a spacer but plays a crucial role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Linker length, composition, and flexibility can significantly influence the formation and stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, and cell permeability, and to provide optimal spatial orientation between the two ligands.
This compound: A Versatile PROTAC Linker
This compound is a PEG-based PROTAC linker that offers a versatile platform for the synthesis of PROTACs. Its structure incorporates two key functional groups that enable straightforward and efficient conjugation to both the POI ligand and the E3 ligase ligand.
Chemical Structure and Properties:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1818294-47-1 |
| Molecular Formula | C20H25F5N4O8 |
| Molecular Weight | 545.45 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
Key Functional Groups:
-
Azide Group (-N3): This functional group is a versatile handle for "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. Specifically, the azide group can participate in:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with a terminal alkyne to form a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that occurs with strained alkynes like DBCO or BCN.
-
-
Pentafluorophenyl (PFP) Ester: PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds. They offer a significant advantage over other activated esters, such as N-hydroxysuccinimide (NHS) esters, due to their increased stability towards hydrolysis.
Quantitative Data on PEGylated PROTACs
The length of the PEG linker is a critical determinant of PROTAC efficacy. The following tables summarize representative data from the literature, illustrating the impact of linker length on the degradation of various target proteins. While specific data for PROTACs synthesized using this compound is not always available, the data for PROTACs with 6-unit PEG linkers provide a valuable reference.
Table 1: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 4-unit PEG | >1000 | <20 |
| PROTAC 2 | 5-unit PEG | 100 | >90 |
| PROTAC 3 | 6-unit PEG | 50 | >95 |
| PROTAC 4 | 9-unit PEG | 5.9 | >95 |
Data adapted from studies on BTK-targeting PROTACs, demonstrating that a critical linker length is required to induce efficient degradation.
Table 2: Impact of Linker Length on HaloTag Protein Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| HaloPROTAC 2 | 2-unit PEG | >1000 | ≤20 |
| HaloPROTAC 3 | 3-unit PEG | 19 | >95 |
| HaloPROTAC 4 | 4-unit PEG | 15 | >95 |
This data illustrates that for some target proteins, a shorter PEG linker can be optimal for achieving potent degradation.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the subsequent evaluation of its biological activity.
PROTAC Synthesis via Amide Bond Formation and Click Chemistry
This protocol describes a general two-step synthesis of a PROTAC using this compound.
Step 1: Amide Bond Formation with an Amine-Containing POI Ligand
-
Dissolution: Dissolve the amine-containing POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting azide-functionalized intermediate by flash column chromatography.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolution: Dissolve the azide-functionalized intermediate (1.0 eq) and the alkyne-containing E3 ligase ligand (1.1 eq) in a mixture of tert-butanol and water (1:1).
-
Catalyst Addition: Add a freshly prepared solution of sodium ascorbate (0.3 eq) in water, followed by a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be used to characterize this interaction.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the target protein, E3 ligase, and PROTAC in the same buffer.
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine their binding affinity.
-
Titrate the PROTAC into the target protein solution to determine their binding affinity.
-
-
Ternary Titration: Titrate the PROTAC into a solution containing both the E3 ligase and the target protein to measure the formation of the ternary complex.
-
Data Analysis: Analyze the thermograms to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) for each interaction.
Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize the E3 ligase onto a sensor chip.
-
Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding kinetics (kon and koff) and affinity (Kd).
-
Ternary Complex Analysis: Prepare a constant concentration of the target protein in the running buffer. Co-inject a dilution series of the PROTAC with the target protein over the immobilized E3 ligase surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of ternary complex formation.
Visualizing PROTAC Mechanisms and Workflows
Signaling Pathway: PROTAC-Mediated Degradation of the Androgen Receptor
The androgen receptor (AR) is a key driver of prostate cancer. PROTACs that target AR for degradation have shown significant promise as a therapeutic strategy.
Caption: PROTAC-mediated degradation of the Androgen Receptor (AR).
Experimental Workflow: PROTAC Synthesis
This diagram illustrates a generalized workflow for the synthesis of a PROTAC using a bifunctional linker like this compound.
Caption: Generalized workflow for PROTAC synthesis.
Logical Relationship: PROTAC Mechanism of Action
This diagram outlines the key steps involved in PROTAC-mediated protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
Basic principles of using Azido-PEG6-PFP ester for surface modification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and practical applications of Azido-PEG6-PFP ester, a heterobifunctional crosslinker, for advanced surface modification. This reagent is instrumental in the fields of bioconjugation, drug delivery, and biomaterial development, enabling the precise immobilization of biomolecules and the creation of biocompatible interfaces.
Core Principles of this compound Chemistry
This compound is a versatile molecule composed of three key functional components: an azide group (N₃), a hexaethylene glycol (PEG6) spacer, and a pentafluorophenyl (PFP) ester. This unique structure allows for a two-step, orthogonal approach to surface functionalization.
-
PFP Ester Chemistry for Amine Coupling: The pentafluorophenyl ester is a highly reactive functional group that readily and specifically reacts with primary and secondary amines to form stable amide bonds.[1][2] A significant advantage of PFP esters over more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous environments, leading to more efficient and reliable conjugation reactions.[1][3] This initial reaction is crucial for anchoring the PEG linker to a surface that has been pre-functionalized with amine groups.
-
PEG Spacer for Enhanced Biocompatibility: The polyethylene glycol (PEG) chain is a hydrophilic and biocompatible polymer. The incorporation of the PEG6 spacer in this linker serves several critical purposes in surface modification:
-
Reduces Non-Specific Protein Adsorption: The flexible, hydrophilic PEG chains create a hydrated layer on the surface that repels the non-specific binding of proteins and other biomolecules, a phenomenon often referred to as an "anti-fouling" effect.
-
Improves Solubility and Stability: For conjugated molecules, the PEG linker enhances water solubility and can protect against enzymatic degradation.
-
Provides a Flexible Spacer Arm: The PEG chain acts as a flexible spacer, extending the terminal azide group away from the surface. This minimizes steric hindrance and improves the accessibility of the azide for subsequent conjugation reactions.
-
-
Azide Group for "Click Chemistry": The terminal azide group is a key component for the second step of functionalization, enabling highly efficient and specific "click chemistry" reactions. This allows for the covalent attachment of a wide range of molecules that have been functionalized with a compatible reaction partner. The two primary forms of azide-alkyne cycloaddition are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to rapidly and efficiently form a stable triazole linkage between an azide and a terminal alkyne.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. SPAAC is particularly advantageous for biological applications where the potential cytotoxicity of copper is a concern.
-
Logical Workflow for Surface Modification
The following diagram illustrates the sequential logic of using this compound for surface modification.
References
Safety and handling of Azido-PEG6-PFP ester in the lab
An In-depth Technical Guide to the Safe Handling and Application of Azido-PEG6-PFP Ester in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and experimental guidelines for the effective use of this compound in a laboratory setting. The information is intended to support researchers in drug development, bioconjugation, and proteomics.
Chemical and Physical Properties
This compound is a bifunctional linker molecule widely utilized in bioconjugation and proteomics. It features a terminal azide group for "click chemistry" reactions and a pentafluorophenyl (PFP) ester for amine conjugation. The hexaethylene glycol (PEG6) spacer enhances solubility and reduces steric hindrance.
| Property | Value |
| Chemical Name | perfluorophenyl 1-azido-3,6,9,12,15,18-hexaoxahenicosan-21-oate |
| CAS Number | 1818294-47-1 |
| Molecular Formula | C₂₁H₂₈F₅N₃O₈ |
| Molecular Weight | 545.45 g/mol |
| Appearance | Colorless liquid |
| Purity | Typically ≥95% |
Safety and Hazard Information
It is imperative to handle this compound with care, adhering to standard laboratory safety practices. The following table summarizes the known hazard and precautionary statements.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[1] | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | P264, P280, P302+P352, P332+P313, P362 |
| Eye Damage/Irritation | H319: Causes serious eye irritation[1] | P264, P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Storage Conditions | Keep in a dark place under an inert atmosphere. The compound is moisture-sensitive. |
| Handling | Equilibrate the vial to room temperature before opening to prevent moisture condensation. Use in a well-ventilated area. |
| Solubility | Soluble in organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF). |
Experimental Protocols
The following is a general protocol for the conjugation of this compound to a protein. Optimization may be required for specific applications.
Materials:
-
This compound
-
Protein or other amine-containing biomolecule
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration of 10-100 mM. Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may vary depending on the protein and desired degree of labeling.
-
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Characterization: The resulting conjugate can be characterized by methods such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling. The azide-functionalized protein is now ready for subsequent "click chemistry" reactions.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Protein Conjugation
Caption: Workflow for protein conjugation with this compound.
Safety Handling Workflow
Caption: Recommended safety workflow for handling this compound.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Azido-PEG6-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of proteins with Azido-PEG6-PFP ester. This bifunctional linker enables the introduction of an azide group onto a protein via an amine-reactive pentafluorophenyl (PFP) ester, which can then be used for subsequent bioorthogonal conjugation reactions, such as "click chemistry."
Introduction
This compound is a valuable tool in bioconjugation, offering a two-step strategy for protein modification. The PFP ester reacts with primary and secondary amines, such as the ε-amino group of lysine residues on the protein surface, to form a stable amide bond.[1][2][3][4] The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.[5] The terminal azide group serves as a bioorthogonal handle for the attachment of various molecules, including fluorophores, biotin, or drug payloads, through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition reactions. PFP esters are generally less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reliable conjugation reactions.
Materials and Reagents
| Material/Reagent | Specifications |
| Target Protein | ≥1 mg/mL in amine-free buffer |
| This compound | High purity (e.g., >95%) |
| Reaction Buffer | 50-100 mM PBS, borate, or carbonate/bicarbonate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine. |
| Organic Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |
| Quenching Reagent (Optional) | Tris-buffered saline (TBS; 25mM Tris, 0.15M NaCl; pH 7.2) |
| Purification System | Desalting columns (e.g., Zeba™ spin desalting columns) or dialysis cassettes (e.g., Slide-A-Lyzer™) with an appropriate molecular weight cutoff (MWCO). |
Experimental Protocol
This protocol outlines the general procedure for labeling a protein with this compound. Optimization of reaction conditions, such as the molar ratio of the linker to the protein, may be required for specific applications.
Preparation of Protein and Reagents
-
Protein Preparation : Ensure the protein of interest is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If the buffer contains primary amines, perform a buffer exchange using a desalting column or dialysis.
-
This compound Solution : This reagent is moisture-sensitive and should be stored at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-100 mM). Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze.
Protein Labeling Reaction
-
Reaction Setup : Add the calculated amount of the this compound stock solution to the protein solution. The molar ratio of the ester to the protein can be varied to control the degree of labeling, with typical molar excesses ranging from 5 to 20-fold.
-
Incubation : Incubate the reaction mixture under one of the following conditions:
-
30-60 minutes at room temperature (20-25°C).
-
2 hours on ice.
-
30 minutes at 37°C.
-
For sensitive biomolecules, the reaction can be performed overnight at 4°C.
-
-
Quenching (Optional) : If necessary, the reaction can be quenched by adding a quenching buffer containing primary amines, such as Tris, to consume any unreacted PFP ester.
Purification of the Labeled Protein
-
Remove unreacted this compound and byproducts using a desalting column or dialysis. This step is crucial for subsequent downstream applications.
Characterization and Storage
-
Degree of Labeling (DoL) : The DoL can be determined using techniques such as mass spectrometry to measure the mass shift of the labeled protein.
-
Storage : Store the azide-labeled protein under the same conditions that are optimal for the unlabeled protein.
Typical Reaction Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer pH | 7.2 - 8.5 | A slightly basic pH is optimal for the reaction with primary amines. |
| Molar Ratio (Ester:Protein) | 5:1 to 20:1 | This should be optimized for the specific protein and desired degree of labeling. |
| Incubation Time | 30 min - 4 hours | Dependent on temperature and protein reactivity. |
| Incubation Temperature | 4°C, Room Temperature, or 37°C | Lower temperatures can be used for sensitive proteins. |
Experimental Workflow and Reaction Mechanism
Caption: Experimental workflow for protein labeling.
References
Step-by-Step Guide to Azido-PEG6-PFP Ester Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to utilizing Azido-PEG6-Pentafluorophenyl (PFP) ester in click chemistry applications. The protocols outlined herein are intended for researchers in bioconjugation, drug development, and related fields, offering a step-by-step approach to labeling and conjugation reactions.
Introduction
Azido-PEG6-PFP ester is a heterobifunctional linker that serves as a versatile tool in bioconjugation and drug delivery.[1][2] It features two key functional groups: an azide group for participation in click chemistry reactions and a pentafluorophenyl (PFP) ester for covalent modification of primary and secondary amines.[3] The polyethylene glycol (PEG) spacer, with six ethylene glycol units, enhances the solubility and biocompatibility of the resulting conjugates.[2]
The PFP ester offers a distinct advantage over the more common N-hydroxysuccinimide (NHS) esters due to its increased resistance to hydrolysis in aqueous media, which often leads to more efficient and reproducible conjugation reactions. The azide moiety allows for highly specific and efficient ligation to alkyne-containing molecules through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This dual functionality makes this compound an ideal reagent for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Data Presentation
The efficiency of bioconjugation reactions involving this compound is influenced by several factors, including pH, temperature, and the choice of click chemistry reaction. The following table summarizes key quantitative data gathered from various studies to provide a baseline for experimental design.
| Parameter | Value | Reaction Conditions | Source(s) |
| PFP Ester Labeling | |||
| Degree of Labeling (IgG) | 2–5 PEG molecules per antibody | PBS buffer (pH 7.2), 30 min at 37°C or 2 hours at room temperature. | |
| Optimal pH for Amine Reaction | 7.2–8.5 | Amine-free buffers such as PBS, borate, or carbonate. | |
| Click Chemistry Efficiency | |||
| CuAAC Reaction Yield | 73% | THF as solvent. | |
| 82.32% | Supercritical CO2 as solvent, 130 bar, 35°C, 24 hours. | ||
| Up to 90% | In the synthesis of PROTACs. | ||
| SPAAC Second-Order Rate Constant | 0.27–1.22 M⁻¹s⁻¹ | Reaction with DBCO-containing molecules in various buffers (PBS, HEPES, DMEM, RPMI) at pH 7.0-7.4. |
Experimental Protocols
Part 1: Azide Labeling of an Amine-Containing Molecule (e.g., a Protein)
This protocol describes the initial step of introducing the azide functionality onto a biomolecule using this compound.
Materials:
-
This compound
-
Amine-containing protein (e.g., IgG antibody)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
-
Quenching buffer (optional, e.g., Tris-buffered saline (TBS))
Procedure:
-
Preparation of the Protein Solution:
-
Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
-
Preparation of the this compound Solution:
-
This compound is moisture-sensitive and should be stored at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL). Do not prepare stock solutions for long-term storage as the PFP ester is prone to hydrolysis.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is below 10% (v/v) to maintain protein stability.
-
Incubate the reaction for 30 minutes at 37°C or for 2 hours at room temperature. For sensitive proteins, the incubation can be performed at 4°C overnight.
-
-
Quenching and Purification:
-
(Optional) To quench the reaction, add a quenching buffer containing primary amines (e.g., TBS) to a final concentration of 25-50 mM. Incubate for 15-30 minutes.
-
Remove the unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of azide groups per protein molecule, using methods such as MALDI-TOF mass spectrometry or by reacting the azide with a fluorescently labeled alkyne and measuring the absorbance.
-
Part 2: Click Chemistry Conjugation
This section provides protocols for both CuAAC and SPAAC reactions to conjugate the azide-labeled molecule with an alkyne-containing partner.
Materials:
-
Azide-labeled molecule from Part 1
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reaction Mixture:
-
In a suitable reaction vessel, combine the azide-labeled molecule and a 1.5- to 5-fold molar excess of the alkyne-containing molecule in the reaction buffer.
-
-
Prepare the Catalyst Solution:
-
In a separate tube, prepare a fresh solution of the copper catalyst. For a typical reaction, mix CuSO₄ and the copper-chelating ligand in a 1:5 molar ratio in the reaction buffer.
-
-
Initiate the Reaction:
-
Add the copper/ligand solution to the reaction mixture.
-
Add a freshly prepared solution of sodium ascorbate (10- to 20-fold molar excess over CuSO₄) to the reaction mixture to reduce Cu(II) to the active Cu(I) state.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or LC-MS.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove the copper catalyst, excess reagents, and byproducts.
-
Materials:
-
Azide-labeled molecule from Part 1
-
Strained alkyne-containing molecule (e.g., containing DBCO or BCN)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reaction Mixture:
-
In a suitable reaction vessel, combine the azide-labeled molecule and a 1.5- to 3-fold molar excess of the strained alkyne-containing molecule in the reaction buffer.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The reaction is typically slower than CuAAC but avoids the use of a cytotoxic copper catalyst, making it suitable for applications in living systems.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove any unreacted strained alkyne.
-
Mandatory Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Logical workflow for the assembly of a PROTAC molecule.
References
Application Notes: Conjugation of Azido-PEG6-PFP Ester to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy in drug development and biotechnology to enhance the therapeutic properties of proteins, peptides, and other biomolecules.[1] PEGylation can improve a molecule's solubility and stability, reduce its immunogenicity, and prolong its circulatory half-life by minimizing renal clearance.[1][2]
This document provides a detailed protocol for the conjugation of Azido-PEG6-PFP ester to primary amines. The pentafluorophenyl (PFP) ester is an amine-reactive functional group that forms stable amide bonds with primary and secondary amines, such as the ε-amino groups of lysine residues in proteins. PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher stability in aqueous solutions and reduced susceptibility to hydrolysis, leading to more efficient conjugation reactions. The terminal azide group on the PEG linker enables subsequent modification through highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).
Principle of the Reaction
The reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the PFP ester, leading to the formation of a stable amide bond and the release of pentafluorophenol as a byproduct. The reaction is typically carried out in an amine-free buffer at a slightly basic pH to ensure the primary amine is deprotonated and thus more nucleophilic.
Key Considerations
-
Moisture Sensitivity: this compound is moisture-sensitive. It is crucial to store the reagent at -20°C with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Reagent Preparation: The PFP ester reagent should be dissolved in a minimal amount of a dry, water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Stock solutions should not be prepared for storage as the PFP moiety readily hydrolyzes.
-
Buffer Selection: The reaction buffer must be free of primary amines (e.g., Tris or glycine), as these will compete with the target molecule for reaction with the PFP ester. Suitable buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.
-
pH Optimization: The optimal pH range for the conjugation reaction is typically between 7.2 and 8.5. A lower pH reduces the reactivity of the amine, while a higher pH increases the rate of hydrolysis of the PFP ester.
-
Purification: Unreacted PEG reagent and byproducts can be removed from the final conjugate using techniques such as dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the conjugation of this compound to primary amines, compiled from various sources.
Table 1: Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Optimal range is typically 7.2 - 8.5. |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) is common. Incubation at 4°C can be done overnight for sensitive molecules. |
| Incubation Time | 30 minutes to overnight | Reaction time depends on temperature, pH, and reactant concentrations. |
| Molar Ratio (PFP Ester : Amine) | 2:1 to 50:1 | The optimal ratio should be determined empirically for each specific application. |
Table 2: Reagent and Buffer Compositions
| Component | Concentration/Composition | Purpose |
| Biomolecule Solution | 0.5 - 5 mg/mL | Concentration depends on the specific application. |
| Reaction Buffer | 50 - 100 mM PBS, Borate, or Carbonate/Bicarbonate | Amine-free buffer to maintain pH. |
| Organic Co-solvent | 5 - 10% (v/v) DMSO or DMF | To dissolve the PFP ester and improve solubility if needed. |
| PFP Ester Stock Solution | 10 - 100 mM in dry DMSO or DMF | Prepared immediately before use. |
| Quenching Buffer | Tris-buffered saline (TBS) or glycine solution | To stop the reaction by consuming unreacted PFP ester. |
Experimental Protocol: Conjugation of this compound to a Protein
This protocol provides a general procedure for the conjugation of this compound to a protein containing primary amines (e.g., an antibody).
Materials:
-
This compound
-
Protein or other amine-containing molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5 (or other amine-free buffer)
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., dialysis cassettes, desalting columns)
Procedure:
-
Preparation of the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein buffer contains primary amines, exchange it with the Reaction Buffer using dialysis or a desalting column.
-
-
Preparation of the this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the required amount of the PFP ester in anhydrous DMSO or DMF to create a 10-100 mM stock solution. For example, dissolve 1 mg of the PFP ester in 75 µL of DMSO.
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the dissolved this compound to the stirring protein solution. For example, add 25 µL of the PFP-PEG solution to 1 mL of a 2 mg/mL IgG solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Alternatively, incubate at 37°C for 30 minutes. The optimal time and temperature may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To quench the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column. For larger sample volumes, size-exclusion chromatography can be used.
-
-
Storage:
-
Store the purified PEGylated protein under the same conditions as the non-PEGylated protein.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound conjugation to primary amines.
Reaction Scheme Diagram
Caption: Reaction of a primary amine with this compound.
References
Application Notes: Synthesis of PROTACs Using Azido-PEG6-PFP Ester
1. Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins by co-opting the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2][3] A typical PROTAC consists of three key components: a ligand that binds to the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[5] This catalytic mechanism allows PROTACs to be effective at very low concentrations.
2. The Role of the Linker in PROTAC Design
The linker is a critical determinant of a PROTAC's efficacy. It is not merely a spacer but plays a crucial role in dictating the molecule's physicochemical properties, including solubility and cell permeability. Furthermore, the linker's length, rigidity, and composition are instrumental in enabling the formation of a stable and productive ternary complex, which is essential for efficient protein degradation.
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final molecule.
3. Features and Advantages of Azido-PEG6-PFP Ester
This compound is a versatile, dual-functionality linker designed for the modular synthesis of PROTACs. Its structure incorporates three essential elements:
-
Azido (N₃) Group : This functional group is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and tolerant of a wide range of other functional groups, making it ideal for the final conjugation step in a complex synthesis.
-
Pentafluorophenyl (PFP) Ester : This is a highly activated ester that reacts efficiently with primary and secondary amines to form stable amide bonds. The pentafluorophenyl group is an excellent leaving group, facilitating the reaction under mild conditions.
-
PEG6 Spacer : The six-unit polyethylene glycol chain enhances the hydrophilicity of the PROTAC, often improving solubility and cell permeability. It also provides a flexible spacer of a defined length to optimally orient the two ligands for ternary complex formation.
This combination of functionalities allows for two primary, highly modular synthetic strategies, providing researchers with significant flexibility in their approach to PROTAC assembly.
Diagrams: Mechanism and Synthesis
References
- 1. precisepeg.com [precisepeg.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azido-PEG6-PFP Ester for Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostics. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility and circulation time of nanoparticles by reducing non-specific protein adsorption and clearance by the mononuclear phagocyte system.[1][2] The Azido-PEG6-PFP ester is a heterobifunctional linker designed for a two-step nanoparticle functionalization strategy. It features a pentafluorophenyl (PFP) ester for covalent conjugation to primary amines on the nanoparticle surface and a terminal azide group for subsequent bio-orthogonal "click" chemistry.[3] This allows for the attachment of a wide range of molecules, such as targeting ligands, imaging agents, or therapeutic payloads, with high specificity and efficiency.
PFP esters are amine-reactive functional groups that form stable amide bonds and are noted to be less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient reactions.[4][5] The azide moiety allows for covalent ligation to alkyne-containing molecules via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This two-step approach provides a versatile platform for the modular construction of multifunctional nanoparticles.
Experimental Protocols
Part 1: Nanoparticle Surface Modification with this compound
This protocol describes the covalent attachment of the this compound to nanoparticles displaying primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate buffer with 0.15 M NaCl, pH 7.2-8.5, or other amine-free buffers such as HEPES or borate buffer. (Note: Avoid buffers containing primary amines like Tris or glycine)
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification system: Centrifugation, size exclusion chromatography, or dialysis cassettes
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL). Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).
-
Note: PFP esters are moisture-sensitive. It is crucial to bring the reagent vial to room temperature before opening to prevent moisture condensation. Do not prepare stock solutions for long-term storage as the PFP ester moiety can hydrolyze.
-
-
Conjugation Reaction:
-
While gently vortexing or stirring the nanoparticle suspension, add the desired molar excess of the this compound solution. The optimal molar ratio of PFP ester to surface amine groups on the nanoparticles may need to be determined empirically but typically ranges from a 2 to 50-fold molar excess.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. For some systems, incubation at 37°C for 30 minutes may be sufficient.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted PFP ester, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 30-60 minutes at room temperature.
-
-
Purification of Azide-Functionalized Nanoparticles:
-
Remove excess this compound and byproducts by repeated centrifugation and resuspension in fresh buffer, size exclusion chromatography, or dialysis.
-
Part 2: Click Chemistry Conjugation of Alkyne-Modified Molecules to Azide-Functionalized Nanoparticles
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-containing molecule of interest to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (from Part 1)
-
Alkyne-containing molecule (e.g., targeting ligand, fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand
-
Deionized water or appropriate buffer
-
Purification system: Centrifugation, size exclusion chromatography, or dialysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the alkyne-containing molecule, CuSO₄, sodium ascorbate, and the THPTA/TBTA ligand in deionized water or a suitable buffer.
-
-
Click Reaction Mixture:
-
In a reaction vessel, disperse the azide-functionalized nanoparticles in an appropriate buffer.
-
Add the alkyne-containing molecule to the nanoparticle suspension. A molar excess relative to the azide groups on the nanoparticles is recommended to drive the reaction to completion.
-
In a separate tube, pre-complex the CuSO₄ with the THPTA or TBTA ligand by mixing them in a 1:2 to 1:5 molar ratio for several minutes.
-
Add the copper-ligand complex to the nanoparticle and alkyne mixture.
-
Initiate the click reaction by adding a fresh solution of sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-12 hours, protected from light. The reaction is often complete within a few hours.
-
-
Purification of Functionalized Nanoparticles:
-
Purify the final functionalized nanoparticles from the excess reagents, copper catalyst, and byproducts using repeated centrifugation and resuspension, size exclusion chromatography, or dialysis.
-
Data Presentation
| Parameter | PFP Ester Reaction with Amines | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| pH | 7.2 - 8.5 | 4.0 - 11.0 |
| Temperature | 4°C to 37°C | Room Temperature |
| Reaction Time | 30 minutes to overnight | 30 minutes to 12 hours |
| Solvent | Aqueous buffer (PBS, HEPES, Borate) with minimal DMSO/DMF | Aqueous buffer, can tolerate organic co-solvents |
| Molar Ratio | 2:1 to 50:1 (PFP ester to amine) | 1.1:1 to 10:1 (Alkyne to Azide) |
Characterization of Functionalized Nanoparticles
| Characterization Technique | Purpose | Expected Outcome |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution. | An increase in hydrodynamic diameter after each functionalization step due to the addition of the PEG linker and the conjugated molecule. |
| Zeta Potential | To determine the surface charge of the nanoparticles. | A change in zeta potential after PEGylation, often trending towards neutral, indicating successful surface modification. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of specific functional groups. | Appearance of characteristic azide peak (~2100 cm⁻¹) after the first step, and its disappearance and the appearance of triazole ring peaks after the click reaction. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. | Detection of nitrogen and fluorine from the PFP ester and azide groups. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of PEG linker grafted onto the nanoparticles. | Weight loss corresponding to the degradation of the organic PEG linker at elevated temperatures. |
| Proton NMR (¹H NMR) | To quantify the amount of PEG on the nanoparticle surface. | Characteristic ethylene oxide proton peak around 3.65 ppm. |
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Chemical reaction pathway for functionalization.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 3. Azido-PEG6-PFP ester_1818294-47-1_新研博美 [xinyanbm.com]
- 4. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]
- 5. precisepeg.com [precisepeg.com]
Application Notes and Protocols: Azido-PEG6-PFP Ester and Alkyne Ligation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Azido-PEG6-PFP ester in bioconjugation and the synthesis of complex biomolecules, such as Proteolysis Targeting Chimeras (PROTACs). The protocols cover the initial reaction of the pentafluorophenyl (PFP) ester with primary amines and the subsequent ligation of the azide moiety with alkyne-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction
This compound is a heterobifunctional linker that enables the covalent conjugation of two molecules.[1] It features a PFP ester for reaction with primary amines and an azide group for "click chemistry" with alkynes. The polyethylene glycol (PEG) spacer enhances solubility and provides spatial separation between the conjugated molecules.[2] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher stability towards hydrolysis, leading to more efficient reactions in aqueous buffers.[3]
The azide group can react with terminal alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without a catalyst (SPAAC).[1] CuAAC is known for its fast reaction kinetics, while SPAAC is a bioorthogonal reaction that can be performed in living systems due to the absence of a cytotoxic copper catalyst.[4]
Data Presentation: Comparison of CuAAC and SPAAC Ligation
The choice between CuAAC and SPAAC for the ligation of the azide moiety of this compound depends on the specific application, particularly the sensitivity of the biomolecules to copper and the desired reaction rate. The following tables summarize typical reaction conditions and performance characteristics for each method.
Table 1: Reaction Conditions for CuAAC and SPAAC
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Partner | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |
| Catalyst | Copper(I) salt (e.g., CuSO₄ with a reducing agent) | None |
| Ligand | Optional but recommended (e.g., THPTA, TBTA) | Not Applicable |
| Reducing Agent | Required (e.g., Sodium Ascorbate) | Not Applicable |
| Solvent | Aqueous buffers, DMSO, DMF, or mixtures | Aqueous buffers, DMSO, DMF, or mixtures |
| Temperature | Room Temperature (20-25°C) | 4°C to 37°C |
| pH | 7.0 - 8.5 | 6.0 - 9.0 |
| Reaction Time | Typically 1 - 4 hours | Typically 2 - 12 hours |
Table 2: Performance Comparison of CuAAC and SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Generally faster | Slower, dependent on the strain of the cyclooctyne |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |
| Side Reactions | Potential for oxidative damage to biomolecules | Minimal, highly bioorthogonal |
| Yield | High | High |
| Reagent Accessibility | Terminal alkynes are readily available | Strained cyclooctynes can be more complex to synthesize |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation using this compound and CuAAC
This protocol describes the conjugation of a primary amine-containing biomolecule (Molecule A) with a terminal alkyne-containing molecule (Molecule B).
Step 1: Amine Modification of Molecule A with this compound
-
Preparation of Solutions:
-
Dissolve the amine-containing Molecule A in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10-50 mM.
-
-
Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the solution of Molecule A. The final concentration of the organic solvent should not exceed 10-20% (v/v).
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Purification:
-
Remove the excess this compound and byproducts by size-exclusion chromatography (e.g., desalting column) or dialysis.
-
The resulting Azide-PEG6-Molecule A conjugate is now ready for the CuAAC reaction.
-
Step 2: CuAAC Ligation with Alkyne-Modified Molecule B
-
Preparation of Reagents:
-
Prepare a stock solution of the terminal alkyne-containing Molecule B.
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
(Optional but recommended) Prepare a stock solution of a copper-chelating ligand such as THPTA in water (e.g., 50 mM).
-
-
Reaction:
-
In a reaction tube, combine the Azide-PEG6-Molecule A conjugate with a 1.5- to 5-fold molar excess of the alkyne-containing Molecule B in a suitable buffer.
-
If using a ligand, add it to the copper(II) sulfate solution at a 5:1 molar ratio (ligand:copper) and pre-mix.
-
Add the copper(II) sulfate (with or without ligand) to the reaction mixture to a final concentration of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the final conjugate using a method appropriate for the biomolecules, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove the copper catalyst and excess reagents.
-
Protocol 2: Two-Step Bioconjugation using this compound and SPAAC
This protocol describes the conjugation of a primary amine-containing biomolecule (Molecule A) with a strained alkyne-containing molecule (e.g., DBCO-Molecule B).
Step 1: Amine Modification of Molecule A with this compound
-
Follow Step 1 of Protocol 1.
Step 2: SPAAC Ligation with Strained Alkyne-Modified Molecule B
-
Preparation of Reagents:
-
Prepare a solution of the strained alkyne-containing molecule (e.g., DBCO-Molecule B).
-
-
Reaction:
-
Combine the Azide-PEG6-Molecule A conjugate with a 1.5- to 3-fold molar excess of the strained alkyne-containing Molecule B in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. The reaction time may need to be optimized.
-
-
Purification:
-
Purify the final conjugate using an appropriate method to remove any unreacted starting materials.
-
Mandatory Visualizations
Caption: Two-step bioconjugation workflow.
Caption: PROTAC-mediated protein degradation.
References
Revolutionizing Bioconjugation: A Detailed Guide to Azido-PEG6-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications and protocols for Azido-PEG6-PFP ester, a versatile heterobifunctional linker revolutionizing the field of bioconjugation. Its unique architecture, combining a highly reactive pentafluorophenyl (PFP) ester for amine conjugation, a flexible polyethylene glycol (PEG) spacer, and a bioorthogonal azide group for click chemistry, enables the precise and efficient construction of complex biomolecular architectures. These application notes and protocols are designed to guide researchers in leveraging the superior properties of this compound for the development of next-generation antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized biomaterials.
Chemical Properties and Advantages
This compound is a chemical tool designed for two-step sequential conjugations. The PFP ester moiety reacts efficiently with primary and secondary amines on biomolecules to form stable amide bonds. The azide group serves as a handle for subsequent bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₈F₅N₃O₈ |
| Molecular Weight | 545.45 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in organic solvents (DMSO, DMF, CH₂Cl₂), limited solubility in aqueous buffers |
| PFP Ester Reactivity | Primary and secondary amines |
| Azide Reactivity | Alkynes (via CuAAC or SPAAC) |
The hexaethylene glycol (PEG6) linker imparts several advantageous properties to the resulting bioconjugates, including increased hydrophilicity, reduced aggregation, and enhanced biocompatibility.[1]
A key advantage of the PFP ester over the more common N-hydroxysuccinimide (NHS) ester is its enhanced stability in aqueous solutions.[2][3] PFP esters are less susceptible to hydrolysis, which can lead to higher conjugation efficiencies and more reproducible results.[4][5]
Table 2: Comparative Stability of PFP and NHS Esters in Aqueous Buffer (pH 8.5)
| Activated Ester | Half-life (t½) for Hydrolysis | Implication for Bioconjugation |
| PFP Ester | Several hours | Wider reaction window, potentially higher yields, more consistent results. |
| NHS Ester | Minutes to hours | Narrower reaction window, risk of reagent hydrolysis leading to lower efficiency. |
Application 1: Antibody-Drug Conjugate (ADC) Development
This compound is an ideal linker for the development of site-specific ADCs. The PFP ester allows for the initial conjugation of the linker to lysine residues on the antibody. The azide functionality then enables the precise attachment of a cytotoxic payload containing an alkyne group via click chemistry. This two-step approach offers greater control over the drug-to-antibody ratio (DAR) compared to traditional one-step conjugation methods.
Experimental Workflow for ADC Synthesis
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Protocol: Two-Step ADC Synthesis
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Alkyne-functionalized cytotoxic payload
-
Copper(II) sulfate (for CuAAC)
-
Sodium ascorbate (for CuAAC)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (for CuAAC)
-
DBCO-functionalized payload (for SPAAC)
-
Quenching reagent (e.g., Tris buffer, 1 M, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
Step 1: Antibody Modification with this compound
-
Reagent Preparation: Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
Reaction Setup: Adjust the antibody concentration to 1-10 mg/mL in reaction buffer.
-
Conjugation: Add a 5-20 molar excess of the this compound solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess linker by dialysis or using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
Step 2: Click Chemistry Conjugation
-
For CuAAC:
-
Prepare a stock solution of the alkyne-payload in a compatible solvent.
-
In a separate tube, prepare the catalyst solution by mixing copper(II) sulfate and THPTA in a 1:5 molar ratio in water.
-
Add the alkyne-payload to the azide-modified antibody solution.
-
Add the copper-THPTA catalyst solution to the antibody-payload mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
For SPAAC:
-
Add the DBCO-functionalized payload to the azide-modified antibody solution.
-
Incubate the reaction for 1-12 hours at room temperature or 4°C.
-
Step 3: Purification and Analysis
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted payload and other small molecules.
-
Characterization: Analyze the purified ADC to determine the DAR and confirm conjugate integrity using techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry (MS).
Application 2: PROTAC Development
PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound can be used to synthesize PROTACs in a modular fashion.
PROTAC Synthesis Workflow
Caption: Workflow for PROTAC synthesis.
Protocol: Modular PROTAC Synthesis
Materials:
-
E3 ligase ligand containing a primary or secondary amine
-
This compound
-
Anhydrous DMF or DMSO
-
Target protein (POI) ligand containing an alkyne group
-
Copper(II) sulfate and sodium ascorbate (for CuAAC) or a DBCO-functionalized POI ligand (for SPAAC)
-
Purification system (e.g., HPLC)
Procedure:
-
Synthesis of Azide-PEG6-E3 Ligand:
-
Dissolve the E3 ligase ligand in anhydrous DMF or DMSO.
-
Add a slight molar excess of this compound.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the azide-functionalized E3 ligase ligand by HPLC.
-
-
Click Chemistry Assembly:
-
Dissolve the purified Azide-PEG6-E3 Ligand and the alkyne-functionalized POI ligand in a suitable solvent.
-
Perform either a CuAAC or SPAAC reaction as described in the ADC protocol.
-
-
Purification and Validation:
-
Purify the final PROTAC molecule by HPLC.
-
Confirm the structure by mass spectrometry and NMR.
-
Validate the biological activity of the PROTAC through in vitro degradation assays.
-
Application 3: Cell Surface Modification
The azide group introduced by this compound can be used to label cell surfaces for imaging or to attach other functional molecules.
Cell Surface Labeling Workflow
Caption: Workflow for cell surface labeling.
Protocol: Two-Step Cell Surface Labeling
Materials:
-
Cultured cells
-
This compound
-
Cell-compatible buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized probe (e.g., alkyne-fluorophore)
-
Click chemistry reagents (as described previously, ensuring biocompatibility)
Procedure:
-
Azide Labeling:
-
Wash cells with PBS.
-
Incubate cells with a solution of this compound in PBS for 30-60 minutes at 4°C or room temperature. Optimal concentration should be determined empirically (typically in the µM to low mM range).
-
Wash cells twice with PBS to remove excess reagent.
-
-
Click Reaction:
-
Incubate the azide-labeled cells with the alkyne-functionalized probe and the appropriate click chemistry reagents in a biocompatible buffer.
-
Incubate for 30-60 minutes at room temperature.
-
Wash cells twice with PBS.
-
-
Analysis:
-
Analyze the labeled cells by fluorescence microscopy or flow cytometry.
-
Conclusion
This compound is a powerful and versatile tool for bioconjugation, offering significant advantages in stability and efficiency. The protocols and workflows presented here provide a foundation for researchers to develop innovative bioconjugates for a wide range of applications in drug discovery and biomedical research. As with any chemical methodology, optimization of reaction conditions for specific biomolecules and applications is recommended to achieve the best results.
References
Application Notes: Fluorescent Labeling of Peptides using Azido-PEG6-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise covalent attachment of fluorescent probes to peptides is a critical technique in life sciences research and drug development. It enables the sensitive detection, localization, and quantification of peptides in complex biological systems. Azido-PEG6-PFP ester is a versatile bifunctional linker designed for this purpose. It features a pentafluorophenyl (PFP) ester for efficient reaction with primary amines on a peptide and a terminal azide group for the subsequent attachment of a fluorescent reporter via "click chemistry."
The PFP ester offers distinct advantages over the more common N-hydroxysuccinimide (NHS) esters, primarily its higher resistance to hydrolysis in aqueous media, which leads to more efficient and reliable conjugation reactions.[1][2][3] The azide moiety allows for a highly specific and bio-orthogonal ligation with an alkyne-functionalized fluorophore, ensuring that the fluorescent label is attached only at the desired position. This two-step labeling strategy provides researchers with greater flexibility and control over their peptide modifications.
This document provides detailed protocols for the fluorescent labeling of peptides using this compound and its subsequent conjugation to a fluorophore via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Principle of the Method
The fluorescent labeling of a peptide using this compound is a two-stage process:
-
Amine Labeling with PFP Ester: The PFP ester of the Azido-PEG6-PFP molecule reacts with a primary amine on the peptide (typically the N-terminus or the side chain of a lysine residue) to form a stable amide bond. This reaction is most efficient at a slightly basic pH (7.2-8.5).
-
Fluorophore Conjugation via Click Chemistry: The azide-modified peptide is then reacted with an alkyne-functionalized fluorescent dye. In the presence of a copper(I) catalyst, the azide and alkyne groups undergo a cycloaddition reaction to form a stable triazole linkage, covalently attaching the fluorophore to the peptide.
Data Presentation
Table 1: Comparison of PFP Esters and NHS Esters for Amine Labeling
| Feature | PFP Ester | NHS Ester | References |
| Hydrolytic Stability | More stable in aqueous solutions | Less stable, prone to hydrolysis | [1][2] |
| Reaction Efficiency | Generally higher due to reduced hydrolysis | Can be lower due to competing hydrolysis | |
| Optimal pH for Conjugation | 7.2 - 8.5 | 7.0 - 8.0 | |
| Byproduct | Pentafluorophenol (PFP-OH) | N-hydroxysuccinimide (NHS) |
Table 2: Typical Reaction Parameters for Peptide Labeling
| Parameter | PFP Ester Labeling | CuAAC Click Chemistry |
| Peptide Concentration | 1-10 mg/mL | 1-5 mM |
| Reagent Molar Excess | 5-20 fold over peptide | 1.2-1.5 fold (fluorophore) over peptide |
| Solvent | Amine-free buffer (e.g., PBS, Borate) with up to 10% DMF or DMSO | Aqueous buffer/organic solvent mixture (e.g., water/DMSO) |
| Reaction Temperature | Room Temperature or 4°C | Room Temperature |
| Reaction Time | 1-4 hours or overnight | 1-12 hours |
| Quenching Agent | Tris or Glycine solution | Not typically required |
Experimental Protocols
Part 1: Labeling of a Peptide with this compound
Materials:
-
Peptide with a primary amine
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Phosphate or Sodium Bicarbonate buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Reverse-Phase HPLC)
Protocol:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a 10-100 mM stock solution.
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution.
-
Vortex briefly to mix.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PFP ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the azide-modified peptide from excess reagents and byproducts using Reverse-Phase HPLC.
-
Verification: Confirm the successful modification of the peptide by mass spectrometry. The mass of the peptide should increase by the mass of the Azido-PEG6 moiety.
Part 2: Fluorescent Labeling of the Azide-Modified Peptide via CuAAC
Materials:
-
Azide-modified peptide
-
Alkyne-functionalized fluorescent dye
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris-benzyltriazolylmethylamine (TBTA) ligand (optional, to protect the fluorophore and enhance the reaction)
-
Reaction Solvent: Degassed mixture of water and DMSO (e.g., 4:1 v/v)
-
Purification system (e.g., Reverse-Phase HPLC)
Protocol:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide in the reaction solvent to a final concentration of 1-5 mM.
-
Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
If using, prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Click Reaction:
-
To the azide-modified peptide solution, add the alkyne-fluorophore stock solution to a final molar ratio of 1:1.2-1.5 (peptide:fluorophore).
-
If using TBTA, add it to the reaction mixture to a final concentration of 1 mM.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5 mM.
-
Protect the reaction from light and incubate at room temperature for 1-12 hours. Monitor the reaction progress by LC-MS.
-
-
Purification: Once the reaction is complete, purify the fluorescently labeled peptide using Reverse-Phase HPLC.
-
Final Product: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.
Visualizations
Caption: Experimental workflow for labeling a peptide with this compound.
Caption: Workflow for fluorescent labeling via CuAAC click chemistry.
Application Example: Visualizing Neuropeptide Y Receptor Y4 (Y4R) Signaling
Fluorescently labeled peptides are invaluable tools for studying G-protein coupled receptor (GPCR) signaling. For instance, a fluorescently labeled analog of a Neuropeptide Y (NPY) receptor agonist can be used to visualize the localization and trafficking of the Y4 receptor in living cells.
Caption: GPCR signaling pathway visualized with a fluorescently labeled peptide.
By using fluorescence microscopy, researchers can track the binding of the labeled peptide to the Y4R on the cell surface, monitor its internalization into endosomes following activation, and observe its subsequent recycling back to the plasma membrane or degradation. This provides crucial insights into the receptor's lifecycle and regulation, which is essential for understanding its physiological role and for the development of novel therapeutics targeting this pathway.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG6-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Azido-PEG6-PFP ester in a two-step bioconjugation strategy. This versatile linker is particularly relevant in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can connect a protein of interest (POI) ligand to an E3 ligase ligand.[1][2] The protocols outlined below cover the initial amine modification via the pentafluorophenyl (PFP) ester, followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.
Introduction
This compound is a heterobifunctional linker composed of an amine-reactive PFP ester and an azide group, separated by a 6-unit polyethylene glycol (PEG) chain.[3] The PFP ester allows for the efficient formation of stable amide bonds with primary and secondary amines on a target molecule, such as a protein or a small molecule ligand.[4] PFP esters are generally less susceptible to hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient reactions.[4] The azide functionality enables the subsequent covalent linkage to an alkyne-modified molecule through the highly efficient and specific CuAAC reaction. The PEG linker enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.
The modular nature of this two-step approach is highly advantageous in drug discovery, particularly in the assembly of PROTACs. It allows for the independent synthesis and purification of functionalized ligands before their final conjugation.
Experimental Protocols
This section details the two key experimental procedures: the reaction of the PFP ester with an amine-containing molecule and the subsequent CuAAC reaction.
Protocol 1: Amine Modification with this compound
This protocol describes the conjugation of this compound to a molecule containing a primary or secondary amine (Molecule-NH2).
Materials:
-
This compound
-
Amine-containing molecule (Molecule-NH2)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification supplies (e.g., size-exclusion chromatography column, dialysis tubing, or preparative HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-100 mM. This compound is moisture-sensitive and should be stored at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the solution of the amine-containing molecule. A 10- to 50-fold molar excess of the PFP ester over the amine-containing molecule is a good starting point for optimization.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Reaction progress can be monitored by LC-MS.
-
-
Quenching (Optional):
-
If desired, the reaction can be quenched by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or preparative HPLC to obtain the purified Azido-PEG6-Molecule conjugate.
-
Quantitative Data for PFP Ester Reaction
| Parameter | Typical Range | Notes |
| Molar Ratio (PFP:Amine) | 10:1 to 50:1 | Higher ratios may be needed for dilute protein solutions. Empirical optimization is recommended. |
| pH | 7.2 - 8.0 | A slightly basic pH is required to ensure the amine is deprotonated and reactive. Avoid buffers containing primary amines (e.g., Tris). |
| Temperature | 4°C to 25°C | Lower temperatures can be used for sensitive biomolecules, though reaction times may need to be extended. |
| Reaction Time | 1 - 4 hours (RT) or overnight (4°C) | Reaction progress should be monitored to determine the optimal time. |
| Solvent for PFP ester | Anhydrous DMF or DMSO | PFP esters are moisture-sensitive. |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the Azido-PEG6-Molecule conjugate and an alkyne-containing molecule (Alkyne-Molecule).
Materials:
-
Azido-PEG6-Molecule (from Protocol 1)
-
Alkyne-Molecule
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper(I)-stabilizing ligand solution (e.g., 50 mM THPTA in water)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.0
-
Solvent (if needed for solubility, e.g., t-BuOH, DMF, or DMSO)
-
Purification supplies (e.g., preparative HPLC, size-exclusion chromatography, or aqueous wash with a chelating agent like EDTA)
Procedure:
-
Preparation of Reaction Mixture:
-
In a reaction vessel, dissolve the Azido-PEG6-Molecule and the Alkyne-Molecule in the Reaction Buffer. If solubility is an issue, a co-solvent such as t-BuOH, DMF, or DMSO can be used.
-
-
Preparation of Catalyst Premix:
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO4 solution and the THPTA ligand solution. A 1:5 molar ratio of Cu:Ligand is commonly used to protect the catalyst and any sensitive biomolecules. Mix gently.
-
-
Initiation of the CuAAC Reaction:
-
Add the catalyst premix to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Purification:
-
Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts. Common methods include:
-
Aqueous wash with a chelating agent: Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of EDTA to remove copper ions.
-
Chromatography: Preparative HPLC or size-exclusion chromatography are effective for purifying the final product.
-
Dialysis: For macromolecular conjugates, dialysis against a buffer containing a chelating agent can be used.
-
-
Quantitative Data for CuAAC Reaction
| Parameter | Typical Concentration/Ratio | Notes |
| Reactants | ||
| Azide-PEG6-Molecule | 1 equivalent | |
| Alkyne-Molecule | 1 - 1.5 equivalents | A slight excess of the alkyne can help drive the reaction to completion. |
| Catalyst System | ||
| CuSO4 | 50 µM - 1 mM | Higher concentrations may be needed for complex reaction mixtures. |
| Sodium Ascorbate | 5 - 10 equivalents (relative to CuSO4) | Must be freshly prepared. Acts as a reducing agent to maintain copper in the Cu(I) state. |
| Ligand (e.g., THPTA) | 5 equivalents (relative to CuSO4) | Protects the catalyst from oxidation and can accelerate the reaction. |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at room temperature. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress for optimization. |
| pH | 7.0 | The CuAAC reaction is robust over a wide pH range (4-12). |
| Solvents | Aqueous buffer (e.g., phosphate), often with co-solvents like t-BuOH, DMF, or DMSO | Co-solvents are used to improve the solubility of reactants. |
Application Example: Synthesis of a PROTAC
This compound is an ideal linker for the modular synthesis of PROTACs. A typical workflow involves:
-
Functionalization of an E3 Ligase Ligand: An E3 ligase ligand containing a primary or secondary amine (e.g., a derivative of thalidomide or pomalidomide) is reacted with this compound according to Protocol 1 . The product is a functionalized E3 ligase ligand with a PEG6-azide tail.
-
Functionalization of a POI Ligand: A ligand for the protein of interest is synthesized or modified to contain a terminal alkyne group.
-
Final Assembly via CuAAC: The azide-functionalized E3 ligase ligand and the alkyne-functionalized POI ligand are then conjugated using the CuAAC reaction as described in Protocol 2 . The resulting PROTAC is then purified and characterized.
The length of the PEG linker is a critical parameter for PROTAC efficacy, as it influences the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase. While shorter linkers may lead to steric hindrance, excessively long linkers can result in reduced potency. Therefore, a library of PROTACs with varying PEG linker lengths is often synthesized to identify the optimal linker for a given target.
Visualizing the Workflow and Pathway
Experimental Workflow
Caption: Workflow for two-step conjugation.
PROTAC Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Utilizing Azido-PEG6-PFP Ester and DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This powerful "click chemistry" reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, forming a stable triazole linkage.[1][2][3] The reaction is highly specific and efficient, proceeding readily under mild, physiological conditions, making it ideal for applications in live cells and in vivo.[2][4]
This document provides detailed application notes and protocols for a two-stage bioconjugation strategy. First, a biomolecule of interest containing a primary or secondary amine is functionalized with an azide group using Azido-PEG6-PFP ester. The pentafluorophenyl (PFP) ester is a highly reactive leaving group that efficiently forms stable amide bonds with amines. PFP esters exhibit greater resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations. The inclusion of a hydrophilic hexaethylene glycol (PEG6) spacer enhances the solubility of the resulting conjugate and minimizes steric hindrance.
Following the introduction of the azide handle, the modified biomolecule is then reacted with a DBCO-functionalized molecule in the second stage, the SPAAC reaction, to yield the final bioconjugate. This modular approach is widely applicable in drug development, proteomics, and various other areas of chemical biology for creating well-defined bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled probes.
Key Features of this Bioconjugation Strategy:
-
Bioorthogonal: The azide and DBCO moieties are abiotic and do not interfere with native biological functional groups.
-
Copper-Free: Eliminates the need for cytotoxic copper catalysts, making it suitable for in vivo applications.
-
High Efficiency and Specificity: The reaction between DBCO and azide is rapid and highly selective, resulting in high yields of the desired conjugate with minimal byproduct formation.
-
Stable Linkage: Forms a robust triazole ring, ensuring the stability of the final conjugate.
-
Enhanced Stability of PFP Ester: PFP esters are less susceptible to hydrolysis than NHS esters, allowing for more efficient reactions in aqueous buffers.
-
Improved Solubility and Reduced Steric Hindrance: The integrated PEG6 linker improves the hydrophilicity of the modified biomolecule and extends the azide group, making it more accessible for reaction with DBCO.
Experimental Overview
The overall experimental workflow involves two main stages:
-
Modification of an Amine-Containing Biomolecule with this compound: A biomolecule (e.g., protein, antibody, or peptide) with available primary or secondary amine groups is reacted with this compound to introduce the azide functionality.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-modified biomolecule is then reacted with a DBCO-containing molecule to form the final conjugate.
References
Application Notes and Protocols for Azido-PEG6-PFP Ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Azido-PEG6-PFP ester as a versatile heterobifunctional linker in the development of advanced drug delivery systems. This document includes detailed protocols for the synthesis of antibody-drug conjugates (ADCs), the functionalization of nanoparticles, and the preparation of drug-loaded hydrogels. Additionally, it outlines methods for the characterization of these systems and provides insights into relevant biological signaling pathways.
Introduction to this compound
This compound is a chemical linker featuring two distinct reactive groups: an azide (N₃) group and a pentafluorophenyl (PFP) ester. The six-unit polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces non-specific interactions of the resulting conjugate. The PFP ester is an amine-reactive group that forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins like antibodies.[1] Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability towards hydrolysis, offering a longer half-life in aqueous conditions and potentially higher conjugation efficiencies.[2] The azide group is a bioorthogonal handle that can be specifically reacted with an alkyne-functionalized molecule through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] This dual reactivity makes this compound an ideal tool for the two-step construction of complex drug delivery systems.
Applications in Drug Delivery
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. This compound can be used to first attach the linker to the antibody via the PFP ester reacting with lysine residues. Subsequently, an alkyne-modified drug can be "clicked" onto the azide-functionalized antibody. The PEG linker can improve the pharmacokinetic properties of the ADC.[4][5]
Nanoparticle Drug Delivery Systems
Nanoparticles can be functionalized with this compound to enable the attachment of targeting ligands or drugs. The PFP ester can react with amine groups on the surface of the nanoparticles. The azide group can then be used to conjugate alkyne-modified targeting moieties (e.g., peptides, antibodies) or therapeutic agents. This approach allows for the modular construction of multifunctional nanoparticles for targeted drug delivery.
Hydrogel-Based Drug Delivery
Hydrogels are three-dimensional polymer networks that can encapsulate and provide sustained release of therapeutic agents. This compound can be used to functionalize polymers with azide groups. These azide-functionalized polymers can then be crosslinked with alkyne-functionalized polymers via click chemistry to form a hydrogel. Drugs can be entrapped within the hydrogel matrix during its formation, leading to a controlled release profile.
Quantitative Data Summary
The following tables summarize representative quantitative data for drug delivery systems synthesized using PEG linkers. While specific data for this compound is limited in publicly available literature, the presented data from systems with similar short-chain PEG linkers provide valuable insights into expected outcomes.
Table 1: Representative Data for Antibody-Drug Conjugates (ADCs)
| Parameter | Representative Value | Method of Determination | Reference |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | UV-Vis Spectroscopy, Mass Spectrometry | |
| In Vitro Cytotoxicity (IC50) | Varies with payload and cell line | Cell Viability Assays (e.g., MTT, CellTiter-Glo) | |
| Plasma Half-life | Can be extended with PEGylation | ELISA, LC-MS/MS |
Table 2: Representative Data for Nanoparticle Drug Delivery Systems
| Parameter | Representative Value | Method of Determination | Reference |
| Drug Loading Content (DLC) (%) | 1 - 10% | UV-Vis Spectroscopy, HPLC | |
| Encapsulation Efficiency (EE) (%) | > 70% | UV-Vis Spectroscopy, HPLC | |
| Particle Size (nm) | 100 - 200 nm | Dynamic Light Scattering (DLS) | |
| Zeta Potential (mV) | -30 to +30 mV | Dynamic Light Scattering (DLS) |
Table 3: Representative Data for Hydrogel Drug Delivery Systems
| Parameter | Representative Value | Method of Determination | Reference |
| Swelling Ratio | 10 - 20 | Gravimetric Analysis | |
| Drug Release (at 24h) | 20 - 80% | UV-Vis Spectroscopy, HPLC | |
| Gelation Time | Minutes to hours | Rheometry |
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes a two-step process for the synthesis of an ADC using this compound.
Materials:
-
Monoclonal antibody (mAb) in a phosphate-buffered saline (PBS) solution, pH 7.2-7.4
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Alkyne-modified cytotoxic drug
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Amicon® Ultra centrifugal filter units
Procedure:
Step 1: Conjugation of this compound to the Antibody
-
Antibody Preparation: If the antibody solution contains primary amine buffers (e.g., Tris), exchange the buffer to PBS using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the this compound solution to the antibody solution. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess linker and byproducts using a desalting column or centrifugal filtration.
Step 2: Click Chemistry Reaction with Alkyne-Modified Drug
-
Drug Preparation: Dissolve the alkyne-modified drug in DMSO to a concentration of 10 mM.
-
Catalyst Preparation: Prepare a stock solution of 100 mM CuSO₄ in water and a stock solution of 500 mM sodium ascorbate in water. Prepare a 100 mM stock solution of THPTA in water.
-
Click Reaction: To the azide-functionalized antibody, add a 3-5 fold molar excess of the alkyne-modified drug. Add THPTA to a final concentration of 1 mM, followed by CuSO₄ to a final concentration of 0.5 mM. Finally, add sodium ascorbate to a final concentration of 5 mM to initiate the reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Final Purification: Purify the ADC using a desalting column or centrifugal filtration to remove unreacted drug and catalyst.
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the DAR using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the specific wavelength for the drug. Alternatively, use mass spectrometry to determine the molecular weight of the ADC.
-
Purity and Aggregation: Analyze the ADC by size-exclusion chromatography (SEC-HPLC).
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC using a cell-based viability assay on a relevant cancer cell line.
Protocol 2: Functionalization of Amine-Coated Nanoparticles
This protocol details the functionalization of nanoparticles that have primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, polymer-based)
-
This compound
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., PBS, pH 7.2-7.4)
-
Centrifugation tubes
-
Probe sonicator or bath sonicator
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the reaction buffer to a concentration of 1-10 mg/mL. If the nanoparticles are in a buffer containing primary amines, they must be washed and resuspended in the reaction buffer.
-
Linker Preparation: Prepare a 10 mM solution of this compound in anhydrous DMF or DMSO immediately before use.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the linker solution to the nanoparticle dispersion. The volume of the organic solvent should not exceed 5-10% of the total reaction volume. Incubate for 2-4 hours at room temperature with continuous mixing.
-
Washing: Pellet the nanoparticles by centrifugation. Remove the supernatant and resuspend the nanoparticles in fresh reaction buffer. Repeat this washing step three times to remove unreacted linker and byproducts.
-
Final Dispersion: Resuspend the purified azide-functionalized nanoparticles in an appropriate buffer for storage or subsequent click chemistry reactions.
Characterization:
-
Successful Functionalization: Confirm the presence of the azide group using Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).
-
Particle Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the nanoparticles before and after functionalization using dynamic light scattering (DLS).
-
Quantification of Azide Groups: The number of azide groups can be quantified by reacting the nanoparticles with an alkyne-functionalized fluorescent dye via click chemistry and measuring the fluorescence.
Protocol 3: Preparation of a Drug-Loaded Hydrogel
This protocol describes the formation of a hydrogel by crosslinking azide- and alkyne-functionalized polymers, with the simultaneous encapsulation of a drug.
Materials:
-
Azide-functionalized polymer (prepared by reacting a polymer with primary amine groups with this compound as in Protocol 2)
-
Alkyne-functionalized polymer (e.g., dibenzocyclooctyne (DBCO)-functionalized PEG)
-
Drug to be encapsulated
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Polymer and Drug Preparation: Prepare a solution of the azide-functionalized polymer in PBS. Prepare a separate solution of the alkyne-functionalized polymer in PBS. Dissolve the drug in one of the polymer solutions.
-
Hydrogel Formation: Mix the two polymer solutions in a 1:1 molar ratio of azide to alkyne groups. Gently vortex or pipette to ensure homogeneity.
-
Gelation: Allow the mixture to stand at room temperature or 37°C until a stable hydrogel is formed. The gelation time will depend on the concentration and reactivity of the polymers.
-
Washing (Optional): The hydrogel can be washed with PBS to remove any un-encapsulated drug from the surface.
Characterization:
-
Gelation Time: Visually inspect the mixture or use rheometry to determine the time required for gel formation.
-
Swelling Behavior: Measure the swelling ratio of the hydrogel by incubating a known weight of the hydrogel in PBS and measuring its weight at different time points until equilibrium is reached.
-
Drug Release Profile: Place a known amount of the drug-loaded hydrogel in a known volume of release medium (e.g., PBS). At predetermined time intervals, take an aliquot of the release medium and measure the drug concentration using UV-Vis spectroscopy or HPLC.
Signaling Pathways and Experimental Workflows
Signaling Pathways Targeted by ADCs
The efficacy of ADCs often relies on the targeted cancer cells' dependence on specific signaling pathways for their growth and survival. The antibody component of the ADC directs the cytotoxic payload to cells overexpressing a particular antigen, which is often a receptor tyrosine kinase involved in these pathways.
-
HER2 Signaling Pathway: The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, upon dimerization, activates downstream pathways like the PI3K/Akt/mTOR and MAPK pathways, promoting cell proliferation and survival. ADCs targeting HER2, such as ado-trastuzumab emtansine (T-DM1), bind to HER2 on cancer cells, leading to internalization of the ADC and release of the cytotoxic payload, thereby killing the cancer cell.
Caption: HER2 signaling pathway and ADC mechanism of action.
-
Wnt Signaling Pathway: The Wnt signaling pathway plays a critical role in embryogenesis and tissue homeostasis, and its aberrant activation is implicated in many cancers. The pathway is complex, but a key event is the stabilization of β-catenin, which then translocates to the nucleus and activates target genes involved in cell proliferation. ADCs can be designed to target receptors in the Wnt pathway, such as Frizzled (FZD) receptors, to deliver cytotoxic agents to cancer cells.
Caption: Wnt/β-catenin signaling pathway in cancer.
-
PI3K/Akt/mTOR Signaling Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. It is frequently activated in cancer through various mechanisms, including mutations in PIK3CA or loss of the tumor suppressor PTEN. The activation of this pathway can lead to resistance to cancer therapies. Drugs delivered by ADCs can target components of this pathway or other cellular processes that cancer cells rely on, and understanding the status of this pathway in a tumor can inform treatment strategies.
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Workflow for nanoparticle functionalization.
Caption: Workflow for drug-loaded hydrogel formation.
References
Troubleshooting & Optimization
Improving the yield of Azido-PEG6-PFP ester conjugation reactions
<
Welcome to the technical support center for Azido-PEG6-PFP ester conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My conjugation yield is consistently low. What are the potential causes and how can I improve it?
A1: Low conjugation yield is a common issue that can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Suboptimal pH: The reaction between the PFP ester and a primary amine is highly pH-dependent.[1] The amine must be in its unprotonated form to be nucleophilic. If the pH is too low, the amine will be protonated (-NH3+) and unreactive.[1] Conversely, a pH that is too high can accelerate the hydrolysis of the PFP ester, reducing the amount available to react with your molecule. The optimal pH range is typically between 7.2 and 8.5.
-
Hydrolysis of PFP Ester: Pentafluorophenyl (PFP) esters are more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, but they can still hydrolyze in aqueous solutions.[2] It is crucial to prepare the this compound solution immediately before use and avoid storing it in solution.
-
Incorrect Stoichiometry: An insufficient molar excess of the this compound can lead to incomplete conjugation. The recommended molar ratio of PFP ester to the amine-containing molecule is typically between 2:1 and 10:1. However, the optimal ratio may need to be determined empirically for your specific application.
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the PFP ester. Ensure your reaction buffer is free of such components. Phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers are good alternatives.
-
Reagent Quality and Storage: The this compound is sensitive to moisture. Ensure it is stored at -20°C with a desiccant and allowed to equilibrate to room temperature before opening to prevent condensation.
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
A2: The most common side product is the hydrolyzed Azido-PEG6-carboxylic acid, resulting from the reaction of the PFP ester with water. While PFP esters are more stable than NHS esters, hydrolysis is still a competing reaction.
Strategies to Minimize Side Products:
-
Optimize pH: As mentioned, maintaining the pH in the optimal range of 7.2-8.5 is critical to favor the aminolysis (reaction with the amine) over hydrolysis.
-
Anhydrous Solvents for Stock Solutions: Dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer. Using high-quality, anhydrous grade solvents is recommended as DMF can degrade over time to form reactive amines.
-
Reaction Time and Temperature: The reaction is typically carried out for 1-4 hours at room temperature or overnight at 4°C for sensitive molecules. Monitor the reaction progress to determine the optimal time to quench the reaction and avoid prolonged exposure that could lead to more hydrolysis.
Q3: What is the best way to purify my conjugated product?
A3: The choice of purification method depends on the properties of your target molecule and the nature of the impurities.
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated conjugate from the smaller, unreacted this compound and its hydrolysis byproduct.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can alter the surface charge of a protein, allowing for the separation of unreacted protein from the PEGylated product. It can also sometimes separate species with different degrees of PEGylation.
-
Reverse Phase Chromatography (RP-HPLC): This method is useful for the purification of peptides and small molecules, separating based on hydrophobicity.
-
Dialysis/Ultrafiltration: These techniques are effective for removing small molecule impurities from larger protein conjugates.
Q4: How can I confirm that the conjugation was successful?
A4: Several analytical techniques can be used to confirm successful conjugation:
-
Mass Spectrometry (MS): This is a definitive method to confirm the mass increase corresponding to the addition of the Azido-PEG6 moiety.
-
High-Performance Liquid Chromatography (HPLC): Both SEC and RP-HPLC can be used. In SEC, the PEGylated product will elute earlier than the unconjugated molecule due to its larger size. In RP-HPLC, a shift in retention time is expected.
-
SDS-PAGE: For protein conjugations, a shift in the band to a higher molecular weight on an SDS-PAGE gel provides qualitative evidence of PEGylation.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during this compound conjugation.
Problem: Low or No Conjugation Yield
| Potential Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of your reaction buffer is between 7.2 and 8.5. |
| PFP Ester Hydrolysis | Prepare the this compound solution immediately before use. Use anhydrous DMSO or DMF for the stock solution. |
| Insufficient Molar Excess | Increase the molar ratio of this compound to your target molecule. Titrate from a 2:1 to a 10:1 ratio to find the optimum. |
| Competing Nucleophiles in Buffer | Ensure your buffer does not contain primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange on your sample into a suitable buffer like PBS. |
| Poor Reagent Quality | Store the this compound at -20°C with a desiccant. Allow the vial to warm to room temperature before opening. |
| Low Reactivity of Target Amine | If the reaction is slow, consider adding a mild base such as 10–50 mM triethylamine (TEA) or 0.1 M sodium bicarbonate to the reaction mixture. |
Problem: Multiple Conjugated Species (e.g., di-, tri-PEGylated)
| Potential Cause | Troubleshooting Step |
| High Molar Excess of PEG Reagent | To favor mono-PEGylation, reduce the molar excess of the this compound. Start with a 1:1 or 2:1 molar ratio. |
| Prolonged Reaction Time | Reduce the reaction time. Monitor the reaction at different time points to find the optimal duration for the desired degree of labeling. |
Experimental Protocols
General Protocol for Protein Conjugation
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL. If your protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Initiate the Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove unreacted PEG reagent and byproducts by size exclusion chromatography, ion-exchange chromatography, or dialysis.
Reaction Condition Summary
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Critical for balancing amine reactivity and ester stability. |
| Molar Ratio (PFP Ester:Amine) | 2:1 to 10:1 | Optimize for desired degree of labeling. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can be used for sensitive molecules. |
| Reaction Time | 1 - 4 hours (RT) or overnight (4°C) | Monitor reaction progress to determine the optimum time. |
| Buffer | PBS, Borate, Carbonate/Bicarbonate | Must be free of primary amines. |
| PFP Ester Solvent | Anhydrous DMSO or DMF | Prepare fresh immediately before use. |
Visualizations
Caption: Chemical reaction pathway for this compound conjugation.
Caption: Experimental workflow for Azido-PEG6-PFP conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Troubleshooting Azido-PEG6-PFP Ester Chemistry
Welcome to the technical support center for Azido-PEG6-PFP ester applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize conjugation reactions involving this versatile linker. The focus of this guide is the reaction between the Pentafluorophenyl (PFP) ester and an amine-containing molecule, which is a critical step prior to utilizing the azide group in subsequent click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no efficiency in my conjugation reaction. What are the most common causes?
Low conjugation efficiency is typically traced back to one of three main areas: hydrolysis of the PFP ester, suboptimal reaction conditions, or degradation of the reagent itself. The PFP ester is highly reactive towards amines but is also susceptible to hydrolysis, which converts it into a non-reactive carboxylic acid[1][2]. It is crucial to ensure all reagents and solvents are anhydrous and that the reaction pH is within the optimal range[1]. Additionally, improper storage or handling of the this compound can lead to its degradation before use[1][2].
Q2: What is the optimal pH for the reaction and why is it so important?
The optimal pH for the reaction of a PFP ester with a primary amine is between 7.2 and 8.5. In this range, the amine is sufficiently deprotonated and nucleophilic to react efficiently with the ester. At a pH below 7.2, the amine becomes increasingly protonated (R-NH3+), reducing its nucleophilicity and slowing the reaction rate. Conversely, at a pH above 8.5, the rate of hydrolysis of the PFP ester increases significantly, which competes with the desired amine reaction and reduces the overall yield.
Q3: My this compound reagent seems to have lost activity. How should it be properly handled and stored?
PFP esters are sensitive to moisture. For long-term stability, the reagent should be stored at -20°C in a tightly sealed container with a desiccant. Before use, it is critical to allow the vial to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing on the product. Stock solutions of the PFP ester should not be prepared for storage, as the ester will hydrolyze over time, even in anhydrous solvents if trace amounts of water are present. Always dissolve the reagent immediately before use.
Q4: I'm observing poor solubility of my reagents when I mix them. How can this be addressed?
This compound should first be dissolved in a minimal amount of a dry, water-miscible organic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This solution should then be added slowly to the aqueous buffer containing your amine-containing molecule, with gentle but thorough mixing. If the biomolecule is prone to aggregation, adding 5-10% of an organic co-solvent (like DMSO or DMF) to the reaction buffer can also improve solubility.
Q5: Could steric hindrance from my amine-containing molecule be the cause of low efficiency?
Yes, steric hindrance can significantly impact reaction efficiency. If the amine group on your target molecule is located in a sterically crowded environment, it can impede the approach of the PFP ester, leading to very slow reaction rates or low yields. In such cases, you may need to increase the reaction time, raise the temperature, or use a larger excess of the this compound.
Q6: Which reaction buffers should I use, and are there any I should avoid?
It is essential to use a buffer that does not contain primary or secondary amines, as these will compete with your target molecule for reaction with the PFP ester. Buffers such as Tris and glycine must be avoided. Recommended buffers include phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, or HEPES, all adjusted to the optimal pH range of 7.2-8.5. If your protein is in an incompatible buffer, you will need to perform a buffer exchange using dialysis or a desalting column prior to the reaction.
Troubleshooting and Reaction Visualization
The following diagrams illustrate the troubleshooting workflow for low efficiency and the chemical pathways involved in the conjugation reaction.
Caption: Troubleshooting workflow for low efficiency in PFP ester conjugation.
Caption: Desired conjugation reaction vs. competing hydrolysis pathway.
Quantitative Data Summary
For successful conjugation, refer to the optimized parameters below. PFP esters are generally more stable against hydrolysis than N-hydroxysuccinimide (NHS) esters, but careful control of conditions remains essential.
Table 1: Recommended Reaction Parameters for PFP Ester Conjugation
| Parameter | Recommended Value | Notes |
| pH | 7.2 – 8.5 | Balances amine reactivity and PFP ester stability. |
| Buffer System | PBS, Borate, HEPES | Must be free of primary or secondary amines. |
| Co-solvent | 5 – 10% DMSO or DMF | Optional; improves solubility of reagents. |
| Molar Ratio | 2:1 to 10:1 (PFP Ester : Amine) | Optimize based on substrate and desired efficiency. |
| Temperature | 20–25°C (Room Temp) or 4°C | 4°C is recommended for sensitive biomolecules. |
| Reaction Time | 1–4 hours at RT or Overnight at 4°C | Longer times may be needed for sterically hindered amines. |
Table 2: Comparative Stability of Active Esters in Aqueous Solution
| Active Ester Type | Relative Hydrolysis Rate | Key Advantage |
| Pentafluorophenyl (PFP) Ester | Lower | More resistant to spontaneous hydrolysis, leading to more efficient and reproducible reactions. |
| N-hydroxysuccinimide (NHS) Ester | Higher | More susceptible to hydrolysis, which can reduce conjugation efficiency and may require a larger excess of the reagent. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
This protocol provides a general guideline for conjugating the PFP ester to a protein containing accessible primary amine groups (e.g., lysine residues).
Materials:
-
This compound
-
Protein with free amine groups
-
Reaction Buffer: Amine-free buffer (e.g., 100 mM PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Purification equipment (e.g., desalting column or dialysis cassette)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the existing buffer contains amines, perform a buffer exchange into the reaction buffer first.
-
Prepare the PFP Ester Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Weigh the required amount and dissolve it in a minimal volume of anhydrous DMSO or DMF to create a concentrated solution (e.g., 10-100 mM). Do not store this solution.
-
Initiate the Conjugation: While gently stirring the protein solution, slowly add the calculated volume of the PFP ester solution to achieve the desired molar excess (e.g., 10-fold molar excess of ester over protein).
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted this compound and the pentafluorophenol byproduct using a desalting column or dialysis.
-
Characterization: Confirm conjugation and purity using appropriate analytical techniques, such as SDS-PAGE or mass spectrometry.
Protocol 2: Monitoring PFP Ester Hydrolysis by HPLC
This protocol can be used to assess the stability of your PFP ester reagent under your specific reaction conditions.
Materials:
-
This compound
-
Reaction Buffer of interest (e.g., PBS, pH 8.5)
-
Anhydrous DMSO or DMF
-
HPLC system with a C18 column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Prepare PFP Ester Stock: Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.
-
Initiate Hydrolysis: Dilute an aliquot of the stock solution into your reaction buffer at a known concentration (e.g., 1 mM) and temperature.
-
Time-Point Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench and Analyze: Immediately dilute the aliquot into the HPLC mobile phase to quench the reaction and inject it into the HPLC system.
-
Monitor Peaks: Monitor the disappearance of the PFP ester peak and the appearance of the corresponding hydrolyzed carboxylic acid peak by UV absorbance (e.g., 260 nm). The rate of disappearance allows you to calculate the half-life of the ester under your conditions.
References
How to prevent hydrolysis of Azido-PEG6-PFP ester during conjugation
This technical support guide provides researchers, scientists, and drug development professionals with detailed information to troubleshoot and prevent the hydrolysis of Azido-PEG6-PFP ester during conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
This compound is a chemical linker molecule used in bioconjugation. It consists of three key components:
-
An azido (N₃) group , which is used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2]
-
A polyethylene glycol (PEG) linker (with 6 PEG units), which is a flexible, water-soluble spacer that can improve the solubility and biocompatibility of the resulting conjugate.
-
A pentafluorophenyl (PFP) ester , which is an amine-reactive functional group that forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins (e.g., lysine residues).[3]
PFP esters are often preferred over other amine-reactive esters, like N-hydroxysuccinimide (NHS) esters, because they are less susceptible to spontaneous hydrolysis in aqueous solutions, leading to more efficient and reproducible conjugation reactions.
Q2: What is hydrolysis in the context of this compound conjugation?
Hydrolysis is a chemical reaction in which water cleaves the PFP ester bond of the this compound. This reaction converts the reactive PFP ester into an unreactive carboxylic acid, rendering the linker unable to conjugate with the target amine-containing molecule. This competing reaction reduces the overall efficiency of the desired conjugation. The rate of hydrolysis is significantly influenced by the pH of the reaction buffer.
Q3: How can I minimize the hydrolysis of this compound during my experiments?
To minimize hydrolysis, it is crucial to carefully control the reaction conditions. Key strategies include:
-
Optimizing the pH: Perform the conjugation at a pH between 7.2 and 8.5. While a slightly basic pH is necessary to deprotonate primary amines for efficient reaction, a higher pH will accelerate the rate of hydrolysis.
-
Using Anhydrous Solvents: Dissolve the this compound in a dry, water-miscible organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.
-
Fresh Reagent Preparation: Do not prepare stock solutions of the PFP ester for storage, as it will degrade over time due to residual moisture.
-
Controlling Temperature and Reaction Time: The reaction can be performed at room temperature for 1-4 hours or at 4°C overnight. Lowering the temperature can help to reduce the rate of hydrolysis, especially for longer reaction times.
-
Using Appropriate Buffers: Avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the PFP ester. Phosphate-buffered saline (PBS) at the appropriate pH is a commonly used alternative.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of PFP ester: The PFP ester has been hydrolyzed to an unreactive carboxylic acid before it can react with the target molecule. | - Ensure the this compound is stored properly at -20°C with a desiccant. - Prepare the PFP ester solution in anhydrous DMSO or DMF immediately before use. - Optimize the reaction pH to be within the 7.2-8.5 range. - Verify the quality of a new batch of PFP ester with a small-scale control reaction. |
| Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule. | - Use an amine-free buffer such as phosphate-buffered saline (PBS). If necessary, perform a buffer exchange of your sample using dialysis or a desalting column before starting the conjugation. | |
| Suboptimal pH: The pH of the reaction buffer is too low, resulting in protonated and therefore less reactive primary amines on the target molecule. | - Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5 to ensure the primary amines are sufficiently deprotonated. | |
| Inconsistent Results Between Experiments | Degraded PFP Ester: The quality of the this compound may have degraded due to improper storage or handling, leading to varying levels of active reagent. | - Always store the PFP ester at -20°C with a desiccant. - Equilibrate the vial to room temperature before opening to prevent moisture condensation. - Use a fresh vial of the reagent if degradation is suspected. |
| Variations in Reaction Setup: Minor differences in reaction time, temperature, or pH between experiments can lead to inconsistent outcomes. | - Standardize all reaction parameters, including reagent concentrations, buffer composition and pH, reaction time, and temperature. | |
| Reaction Fails Upon Scale-Up | Introduction of Moisture: Larger scale reactions may have a higher surface area exposed to the atmosphere, increasing the chance of moisture contamination. | - Ensure all solvents and reagents used in the scaled-up reaction are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Insufficient Mixing: The PFP ester, dissolved in an organic solvent, may not be dispersing effectively in the larger volume of the aqueous reaction mixture. | - Add the PFP ester solution to the reaction mixture slowly while ensuring gentle but thorough mixing. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
This protocol outlines a general procedure for the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Protein to be conjugated
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If your protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Initiate the Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically. Add the PFP ester solution slowly with gentle vortexing.
-
Incubate the Reaction: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature may need to be determined for your specific application.
-
Quench the Reaction: To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes. This will hydrolyze any remaining unreacted PFP ester.
-
Purify the Conjugate: Remove the excess, unreacted this compound and byproducts by using a desalting column or through dialysis against an appropriate buffer.
Protocol 2: Monitoring Hydrolysis of this compound by HPLC
This protocol can be used to assess the stability of the this compound in your reaction buffer.
Materials:
-
This compound
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, at the desired pH)
-
Anhydrous DMSO or DMF
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Prepare a Stock Solution: Dissolve a known amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution.
-
Initiate Hydrolysis: Dilute the stock solution into the Reaction Buffer to a final concentration of 1 mM.
-
Inject at Time Zero: Immediately inject an aliquot of the solution onto the HPLC system.
-
Monitor Over Time: Inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).
-
Analyze the Data: Monitor the disappearance of the this compound peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance (e.g., at 260 nm). The rate of hydrolysis can be determined by plotting the peak area of the PFP ester against time.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
Technical Support Center: Optimizing Azido-PEG6-PFP Ester Reactions
Welcome to the technical support center for optimizing reactions with Azido-PEG6-PFP ester. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
A1: The optimal pH range for the reaction is typically between 7.2 and 8.5.[1][2] In this range, the primary amine is sufficiently deprotonated and nucleophilic to react efficiently with the PFP ester.[2] Lower pH levels can reduce reactivity, while higher pH can accelerate the hydrolysis of the PFP ester, which is a competing and undesirable side reaction.[1][3]
Q2: How does the reactivity of PFP esters compare to NHS esters?
A2: Pentafluorophenyl (PFP) esters are generally more resistant to hydrolysis in aqueous solutions than N-hydroxysuccinimide (NHS) esters. This increased stability leads to more efficient and reproducible conjugation reactions, especially when working with valuable biomolecules. While some studies suggest NHS esters may have faster initial reaction rates, their rapid hydrolysis, particularly at pH values above 8, can lead to lower overall yields compared to PFP esters.
Q3: What buffers should I use for the conjugation reaction?
A3: It is critical to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with the PFP ester. Recommended buffers include phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, and HEPES, all adjusted to the optimal pH range of 7.2-8.5.
Q4: My this compound is not dissolving well. What should I do?
A4: this compound, like many PFP esters, can be hydrophobic and is often moisture-sensitive. It should be dissolved in a minimal amount of a dry, water-miscible organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. This stock solution can then be added to your aqueous reaction buffer. The final concentration of the organic solvent should ideally be kept low (e.g., less than 10%) to avoid denaturing proteins or causing aggregation.
Q5: Can I store unused PFP ester solution for later use?
A5: No, it is strongly advised not to prepare stock solutions of PFP esters for storage. The PFP ester moiety readily hydrolyzes in the presence of moisture, rendering it non-reactive. You should weigh and dissolve only the amount of reagent needed for the immediate experiment.
Troubleshooting Guide
This section addresses common problems encountered during the conjugation of this compound with amines.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Suboptimal pH: The reaction pH is too low (amine is protonated) or too high (ester hydrolysis is dominant). | Verify the pH of your reaction buffer is within the optimal 7.2-8.5 range. |
| 2. Hydrolyzed PFP Ester: The reagent was exposed to moisture before or during the reaction. | Store the PFP ester at -20°C with a desiccant. Equilibrate the vial to room temperature before opening to prevent condensation. Prepare the reagent solution immediately before use. | |
| 3. Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine). | Exchange your sample into an amine-free buffer like PBS, HEPES, or bicarbonate using dialysis or a desalting column. | |
| 4. Insufficient Reagent: The molar excess of the PFP ester is too low. | Increase the molar ratio of the PFP ester to the amine. A 2:1 to 10:1 molar excess is a common starting point, but this may need optimization. | |
| Reaction is Very Slow | 1. Low Temperature: The reaction is being performed at a low temperature (e.g., 4°C), slowing down the kinetics. | While 4°C can be used for sensitive biomolecules, consider running the reaction at room temperature (20–25°C) for 1–4 hours to increase the rate. |
| 2. Low Reactivity of Amine: The target amine is sterically hindered or has a high pKa. | If the reaction is slow, you can consider adding a mild base like triethylamine (TEA) or sodium bicarbonate to improve amine reactivity, but monitor the pH carefully to avoid excessive hydrolysis. | |
| Precipitation Observed During Reaction | 1. Poor Solubility: The biomolecule or the resulting conjugate is aggregating in the reaction buffer. | Add a small amount (5-10%) of an organic co-solvent like DMSO or DMF to the reaction buffer to improve solubility. |
| 2. High Protein Concentration: The concentration of the protein or biomolecule is too high. | Work with a final biomolecule concentration in the range of 0.5–5 mg/mL. | |
| Over-labeling or Non-specific Labeling | 1. pH is Too High: Very high pH (>8.5) can lead to reactions with other nucleophilic residues like serine, threonine, or tyrosine. | Perform the labeling at a pH between 7.5 and 8.0 to increase the selectivity for primary amines. |
| 2. High Reagent Concentration: A large excess of the PFP ester can lead to modification of secondary sites. | Reduce the molar excess of the this compound in the reaction. |
Experimental Protocols & Key Parameters
General Protocol for Amine Conjugation
This protocol provides a general guideline. Optimization of molar excess, reaction time, and temperature may be required for your specific application.
-
Prepare the Amine-Containing Molecule:
-
Dissolve your biomolecule (e.g., protein, peptide) in an amine-free reaction buffer (e.g., 100 mM PBS, pH 7.5-8.0) to a concentration of 0.5–5 mg/mL.
-
If your molecule is not in a suitable buffer, perform a buffer exchange using a desalting column or dialysis.
-
-
Prepare the this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to a stock concentration of 10–100 mM.
-
-
Initiate the Conjugation Reaction:
-
Add the calculated volume of the PFP ester solution to the biomolecule solution to achieve the desired molar excess (e.g., 5-15 fold molar excess for antibodies).
-
Mix gently and incubate at room temperature (20–25°C) for 1–4 hours or at 4°C overnight.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of ~50 mM. Incubate for 30 minutes.
-
-
Purify the Conjugate:
-
Remove unreacted PFP ester and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or size-exclusion chromatography (SEC).
-
Summary of Key Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and ester stability. |
| Temperature | 4°C to 25°C | 20-25°C for 1-4 hours is common. 4°C overnight for sensitive molecules. |
| Molar Excess (PFP:Amine) | 2:1 to 15:1 | Highly dependent on the substrate; requires empirical optimization. |
| Buffer Type | PBS, HEPES, Bicarbonate | Must be free of primary amines. |
| Co-solvent | 0-10% DMSO or DMF | Use if solubility is an issue. |
Visualizations
Reaction Pathway
References
Side reactions of Azido-PEG6-PFP ester and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Azido-PEG6-PFP ester in their experiments. The focus is on identifying and mitigating potential side reactions to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker. It contains two reactive groups: an azide group and a pentafluorophenyl (PFP) ester, connected by a 6-unit polyethylene glycol (PEG) spacer. The PFP ester reacts with primary and secondary amines to form stable amide bonds, while the azide group can participate in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage.[1][2] The PEG spacer enhances the hydrophilicity of the molecule. This linker is commonly used in bioconjugation and for the synthesis of PROTACs.[1]
Q2: What are the main advantages of using a PFP ester over a more common NHS ester?
PFP esters offer two key advantages over N-hydroxysuccinimide (NHS) esters:
-
Greater Resistance to Hydrolysis: PFP esters are significantly more stable in aqueous solutions compared to NHS esters.[3][4] This increased stability leads to more efficient conjugation reactions as less of the reagent is lost to the competing hydrolysis side reaction.
-
Faster Reaction Kinetics: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic, leading to faster reaction rates with amines (aminolysis).
Q3: What are the primary side reactions I should be aware of when using this compound?
There are two main categories of side reactions to consider, one for each reactive group:
-
PFP Ester Hydrolysis: The PFP ester can react with water, leading to the formation of a non-reactive carboxylic acid and pentafluorophenol. This reaction is accelerated at higher pH values.
-
Azide Reduction: The azide group can be reduced to a primary amine in the presence of reducing agents like phosphines (e.g., triphenylphosphine) via the Staudinger reaction or by thiols (e.g., DTT, BME).
Q4: How should I store this compound?
This compound is moisture-sensitive. For long-term stability, it should be stored at -20°C in a tightly sealed container with a desiccant to protect it from atmospheric moisture.
Q5: Can I prepare a stock solution of this compound for later use?
It is strongly recommended to prepare solutions of this compound immediately before use. Due to the susceptibility of the PFP ester to hydrolysis, especially in the presence of trace amounts of water in solvents, storing it in solution is not advised as it will degrade over time.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Symptom | Potential Cause | Recommended Solution |
| Low or No Amine Conjugation | Hydrolysis of PFP ester: The reagent may have degraded due to improper storage or premature hydrolysis in the reaction buffer. | - Ensure the reagent has been stored correctly at -20°C with a desiccant. - Prepare the reagent stock solution in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use. - Perform the conjugation reaction within the optimal pH range of 7.2-8.5. |
| Competing nucleophiles in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the PFP ester. | - Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer. | |
| Suboptimal pH: The reaction pH is too low, resulting in protonated (less nucleophilic) amines on the target molecule. | - Increase the pH of the reaction buffer to within the 7.2-8.5 range to ensure the amine is sufficiently deprotonated. | |
| Low or No Azide Reactivity in Subsequent "Click Chemistry" Step | Unintentional azide reduction: The azide group may have been reduced to an amine by contaminating phosphines or thiols. | - Avoid using buffers or reagents containing phosphines or thiols (e.g., DTT, BME) in any step prior to the intended azide reaction. |
| Degraded "Click Chemistry" Reagents: The alkyne-containing molecule or the copper catalyst (for CuAAC) may be of poor quality or degraded. | - Use fresh, high-quality reagents for the click chemistry step. | |
| Presence of an Unexpected Amine | Azide Reduction: The azide group was unintentionally reduced. | - As mentioned above, scrupulously avoid any reducing agents like phosphines or thiols in your reaction buffers and purification steps until after the azide has been reacted. |
| Inconsistent Results Between Batches | Degraded PFP ester: The quality of the this compound can vary due to improper storage or handling. | - Always store the reagent properly. - It is good practice to qualify a new batch of the linker with a small-scale control reaction. |
Quantitative Data
PFP Ester Stability vs. NHS Ester
PFP esters are demonstrably more stable against hydrolysis than NHS esters. The following table provides a comparison of their stability.
| Active Ester | Solvent System | Half-life (t½) | Reference |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | ~6-fold more stable than NHS ester | |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | ~140 hours |
Effect of pH on NHS Ester Hydrolysis
| pH | Half-life (t½) of NHS Ester | Reference |
| 8.0 | 210 minutes | |
| 8.5 | 180 minutes | |
| 9.0 | 125 minutes |
Experimental Protocols
Protocol 1: Two-Step Conjugation Protocol
This protocol is for the sequential conjugation of an amine-containing molecule followed by an alkyne-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
Alkyne-containing molecule
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
-
Reagents for click chemistry (e.g., copper(II) sulfate, sodium ascorbate for CuAAC, or a DBCO-containing reagent for SPAAC)
Step 1: PFP Ester Reaction with Amine-Containing Molecule
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Dissolve the amine-containing molecule in the amine-free reaction buffer.
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the solution of the amine-containing molecule.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Purify the azido-modified molecule using a size-exclusion chromatography column to remove excess, unreacted this compound.
Step 2: Azide Reaction with Alkyne-Containing Molecule (Click Chemistry)
-
For CuAAC:
-
Dissolve the purified azido-modified molecule and the alkyne-containing molecule in a suitable buffer.
-
Add the copper(II) sulfate and sodium ascorbate to catalyze the reaction.
-
Incubate at room temperature for 1-4 hours.
-
-
For SPAAC:
-
Dissolve the purified azido-modified molecule in a suitable buffer.
-
Add the DBCO- or BCN-containing molecule.
-
Incubate at room temperature. Reaction times can vary from 30 minutes to several hours depending on the specific cyclooctyne.
-
-
Purify the final conjugate using an appropriate chromatography method.
Protocol 2: Monitoring PFP Ester Stability by HPLC
This protocol allows for the determination of the hydrolytic stability of the PFP ester in a specific buffer.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add a small aliquot of the stock solution to the buffer of interest at a known concentration and temperature.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.
-
Analyze the samples by HPLC, monitoring the decrease in the peak corresponding to the this compound over time.
-
Calculate the half-life by plotting the natural logarithm of the PFP ester concentration versus time.
Visualizations
Caption: Workflow for a two-step conjugation using this compound.
Caption: Potential reaction pathways for this compound.
References
Technical Support Center: Purification Strategies for Azido-PEG6-PFP Ester Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG6-PFP ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What is an this compound, and what is it used for?
This compound is a chemical reagent used in bioconjugation. It has three key components:
-
An azide group (N₃) , which is used in "click chemistry" to react with molecules containing alkyne or cyclooctyne groups, forming a stable triazole linkage.[1][2]
-
A polyethylene glycol (PEG) linker with six repeating units (PEG6) , which increases the solubility and biocompatibility of the resulting conjugate.[1]
-
A pentafluorophenyl (PFP) ester , which is an amine-reactive functional group that forms stable amide bonds with primary and secondary amines on molecules like proteins, peptides, and amine-modified oligonucleotides.[3][4]
This reagent is commonly used for targeted drug delivery, imaging, and modifying the surface of nanoparticles and cells.
Q2: Why should I choose a PFP ester over a more common NHS ester for my conjugation?
PFP esters offer a significant advantage over N-hydroxysuccinimide (NHS) esters in terms of stability. PFP esters are less susceptible to hydrolysis in aqueous solutions, which leads to more efficient and reliable conjugation reactions. This increased stability means that more of the reagent is available to react with your target molecule rather than being consumed by reaction with water.
Q3: What are the optimal storage and handling conditions for this compound?
Azido-PEG6-PFP esters are sensitive to moisture. To ensure the reagent's activity:
-
Storage: Store the vial at -20°C with a desiccant.
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. Prepare solutions immediately before use and do not create stock solutions for long-term storage, as the PFP ester moiety will hydrolyze over time. Discard any unused reconstituted reagent.
Q4: What type of buffer should I use for the conjugation reaction?
It is critical to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the PFP ester, significantly reducing your conjugation efficiency.
Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Borate
-
Carbonate/Bicarbonate
The optimal pH for the reaction is typically between 7.2 and 8.5.
Q5: How do I remove the unreacted this compound after the conjugation reaction?
Common and effective methods for purifying your conjugate and removing unreacted linker include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size and is very efficient at removing smaller molecules like the unreacted PEG linker from the larger protein conjugate.
-
Dialysis: This method uses a semi-permeable membrane to remove small molecules from a solution containing larger molecules. It is a reliable method for removing unreacted linker, though it can be slower than gel filtration.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Efficiency | Hydrolysis of PFP ester: The reagent may have been exposed to moisture during storage or handling. | Always store the reagent at -20°C with a desiccant and allow it to warm to room temperature before opening. Prepare solutions immediately before use. |
| Incorrect buffer: The reaction buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer such as PBS, HEPES, or borate within a pH range of 7.2-8.5. | |
| Low reagent concentration: The molar excess of the PFP ester may be insufficient. | Increase the molar excess of the this compound to your target molecule. A 10- to 50-fold molar excess is a common starting point. | |
| Suboptimal reaction conditions: The reaction time or temperature may not be optimal. | Incubate the reaction for a longer period (e.g., overnight at 4°C) or at a slightly elevated temperature (e.g., room temperature or 37°C for a shorter duration). | |
| Precipitation of the Conjugate | Hydrophobicity of the PFP ester: The PFP ester can be hydrophobic, potentially causing aggregation when added to the aqueous reaction buffer. | Dissolve the this compound in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing your protein. |
| Difficulty in Purifying the Conjugate | Inefficient removal of unreacted linker: The chosen purification method may not be suitable for the scale of your experiment. | For small-scale reactions, desalting columns are effective. For larger volumes, dialysis is a good option, although it is slower. Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate to retain your conjugate while allowing the smaller unreacted linker to diffuse out. |
| Co-elution of unreacted linker and conjugate: In size-exclusion chromatography, there may be insufficient resolution between the conjugate and the unreacted linker. | Optimize the column length and bead size for better separation. Using a larger PEG reagent can also increase the size difference, improving resolution. |
Data Presentation
Table 1: Comparative Stability of PFP and NHS Esters in Aqueous Solution
| Ester Type | pH | Approximate Half-life in Aqueous Buffer | Key takeaway |
| NHS Ester | 7.0 | 4-5 hours | Moderately stable at neutral pH. |
| NHS Ester | 8.0 | ~1 hour | Hydrolysis rate increases significantly. |
| NHS Ester | 8.6 | ~10 minutes | Rapidly hydrolyzes at slightly basic pH. |
| PFP Ester | 7.0 - 8.5 | Generally more stable than NHS esters | PFP esters are less prone to hydrolysis, leading to more efficient reactions in aqueous buffers. |
Table 2: Recommended Reaction Conditions for Protein Conjugation
| Parameter | Recommendation | Rationale |
| Molar Excess of PFP Ester | 10- to 50-fold molar excess over the protein | Ensures a sufficient concentration of the active ester to drive the reaction to completion. The optimal ratio should be determined empirically. |
| pH | 7.2 - 8.5 | Balances the reactivity of the primary amines on the protein with the stability of the PFP ester. Higher pH increases the rate of hydrolysis. |
| Temperature | 4°C to 37°C | Lower temperatures (4°C) can be used for longer incubation times (overnight), while higher temperatures (room temperature or 37°C) can be used for shorter incubations (30 minutes to a few hours). |
| Reaction Time | 30 minutes to overnight | The optimal time depends on the reactivity of the protein, the concentration of reactants, and the temperature. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0) to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.
-
Prepare the this compound Solution: Allow the vial of this compound to warm to room temperature before opening. Immediately before use, dissolve the required amount of the ester in a minimal volume of anhydrous DMSO or DMF.
-
Perform the Conjugation Reaction: While gently vortexing, slowly add the desired molar excess of the dissolved this compound to the protein solution.
-
Incubate: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purify the Conjugate: Remove the unreacted this compound and byproducts using size-exclusion chromatography (gel filtration) or dialysis.
Protocol 2: Purification of the Conjugate using a Desalting Column (Size-Exclusion Chromatography)
-
Equilibrate the Column: Equilibrate the desalting column with the desired storage buffer for the purified conjugate.
-
Load the Sample: Apply the reaction mixture from Protocol 1 to the top of the column.
-
Elute the Conjugate: Elute the column with the storage buffer. The larger, higher molecular weight conjugate will pass through the column more quickly and elute first. The smaller, unreacted this compound will enter the pores of the resin and elute later.
-
Collect Fractions: Collect the fractions containing the purified conjugate, which can be identified by monitoring the absorbance at 280 nm.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Overcoming solubility issues with Azido-PEG6-PFP ester in aqueous buffers
Welcome to the technical support center for Azido-PEG6-PFP ester. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the solubility and use of this reagent in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule. It contains an azide group for use in "click chemistry" reactions (e.g., with alkynes, BCN, or DBCO) and a pentafluorophenyl (PFP) ester for covalent conjugation to primary and secondary amines on biomolecules like proteins, peptides, or amine-modified oligonucleotides.[1][2][3] The polyethylene glycol (PEG) spacer enhances the solubility of the molecule in aqueous media.[1][2] Its primary applications are in bioconjugation, drug delivery systems (including Antibody-Drug Conjugates or ADCs), and Proteolysis Targeting Chimeras (PROTACs).
Q2: How should this compound be stored?
Due to its moisture sensitivity, this compound should be stored at -20°C in a tightly sealed container with a desiccant to prevent degradation from atmospheric moisture. Before use, the vial should be allowed to equilibrate to room temperature before opening to avoid moisture condensation onto the product.
Q3: Can I prepare stock solutions of this compound for later use?
It is strongly advised to prepare solutions of this compound immediately before use. The PFP ester moiety is susceptible to hydrolysis, especially in the presence of water, which leads to the formation of a non-reactive carboxylic acid. Storing it in solution, even in anhydrous organic solvents, is not recommended as trace moisture can lead to degradation over time.
Q4: What is the best way to dissolve this compound for use in aqueous buffers?
This compound should first be dissolved in a minimal amount of a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This organic solution is then added to the aqueous reaction buffer containing the amine-functionalized molecule. This method creates an emulsion that allows the reaction to proceed efficiently.
Q5: What is the optimal pH for conjugation reactions with this compound?
The optimal pH range for the reaction of PFP esters with primary amines is between 7.2 and 8.5. In this range, the amine groups are sufficiently deprotonated and nucleophilic to react efficiently with the ester. Higher pH values will significantly accelerate the rate of PFP ester hydrolysis, which competes with the desired conjugation reaction.
Q6: What types of buffers should be avoided?
Avoid buffers that contain primary amines, such as Tris or glycine. These will compete with the target molecule for reaction with the PFP ester, reducing the efficiency of your conjugation. Suitable amine-free buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudiness or precipitation upon adding the PFP ester solution to the aqueous buffer. | The reagent has limited solubility in purely aqueous solutions. | Ensure the PFP ester is first fully dissolved in a minimal amount of anhydrous DMSO or DMF before adding it to the buffer. Adding the organic solution slowly while gently vortexing the aqueous solution can also help. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume. |
| Low or no conjugation efficiency. | 1. Degraded PFP ester: The reagent may have been compromised by moisture. 2. Suboptimal pH: The reaction pH may be too low, resulting in protonated (and thus unreactive) amines. 3. Competing nucleophiles: The buffer may contain primary amines (e.g., Tris). | 1. Always use fresh, properly stored reagent. Equilibrate the vial to room temperature before opening. Prepare the solution immediately before the experiment. 2. Adjust the reaction buffer to a pH between 7.2 and 8.5. 3. Exchange the sample into an amine-free buffer like PBS before starting the conjugation. |
| Inconsistent results between experiments. | 1. PFP ester hydrolysis: The time between dissolving the PFP ester and starting the reaction may vary, leading to different amounts of active reagent. 2. Moisture contamination: Larger scale reactions may have a higher chance of moisture introduction. | 1. Standardize the protocol to ensure the PFP ester solution is used immediately after preparation. 2. Ensure all solvents are anhydrous and that the reaction is protected from atmospheric moisture where possible. |
| Reaction is slow or incomplete. | The molar ratio of PFP ester to the amine-containing molecule may be too low. | Optimize the reaction by increasing the molar excess of the this compound. A molar ratio of PFP ester to free amine between 2:1 and 10:1 is a good starting point. |
Experimental Protocols & Data
General Protocol for Protein Conjugation
This protocol is a general guideline for conjugating this compound to a protein, such as an antibody (IgG).
-
Prepare the Protein Solution:
-
Dissolve the protein (e.g., 2 mg of IgG) in 1 mL of an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2).
-
If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
-
Prepare the this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF. For example, dissolve 1 mg of the ester in 75 µL of solvent.
-
-
Initiate the Conjugation Reaction:
-
Add a calculated volume of the PFP ester solution to the protein solution with gentle mixing. For the example above, one might add 25 µL of the 1 mg/75 µL solution.
-
The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.
-
-
Incubate the Reaction:
-
Incubation conditions can be optimized but common starting points are 2 hours at room temperature or 30 minutes at 37°C. For sensitive biomolecules, the reaction can be performed overnight at 4°C.
-
-
Purification:
-
Remove unreacted this compound and byproducts using size-exclusion chromatography, a desalting column, or dialysis.
-
Key Experimental Parameters
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and ester hydrolysis. |
| Reaction Temperature | 4°C - 37°C | Lower temperatures can be used for sensitive proteins, but may require longer incubation times. |
| Incubation Time | 30 minutes - Overnight | Dependent on temperature, pH, and reactivity of the target molecule. |
| Solvent for Dissolution | Anhydrous DMSO or DMF | Use a minimal volume. |
| Molar Ratio | 2:1 to 10:1 (Ester:Amine) | This should be optimized for the specific application. |
| Suitable Buffers | PBS, Borate, Carbonate | Must be free of primary amines. |
Visualizations
Troubleshooting Workflow for PFP Ester Dissolution and Reaction
Caption: A workflow for dissolving and reacting this compound.
Reaction of this compound with a Primary Amine
Caption: Reaction schematic for PFP ester conjugation with an amine.
References
Technical Support Center: Optimizing Protein Labeling with Azido-PEG6-PFP Ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when labeling proteins with Azido-PEG6-PFP ester.
Troubleshooting Guide
This guide addresses specific issues that may arise during the labeling protocol.
Q1: Why is my labeling efficiency unexpectedly low?
Low labeling efficiency is a frequent issue with several potential causes. Below are the most common factors and corresponding solutions.
-
Suboptimal Molar Ratio: An inappropriate molar ratio of this compound to protein can lead to inefficient labeling.
-
Incorrect Buffer pH: The reaction between the PFP ester and primary amines (N-terminus and lysine residues) is highly pH-dependent.
-
Hydrolysis of PFP Ester: PFP esters are less susceptible to hydrolysis than NHS esters, but hydrolysis can still occur, especially at higher pH and in dilute protein solutions.
-
Solution: Prepare the this compound solution immediately before use. If the PFP ester is dissolved in an organic solvent like DMSO or DMF, add it to the protein solution just before starting the reaction.
-
-
Inaccessible Amine Groups: The primary amines on the protein surface may be sterically hindered, preventing the PFP ester from accessing them.
-
Solution: Consider denaturing the protein slightly, if its final activity is not compromised, to expose more reactive sites. This is highly protein-dependent and should be approached with caution.
-
Q2: My protein precipitated after the labeling reaction. What went wrong?
Protein precipitation post-labeling can be caused by several factors.
-
High Degree of Labeling: Excessive labeling can alter the protein's isoelectric point and lead to aggregation. Attaching the PEG linker can change the protein's solubility characteristics.
-
Solution: Reduce the molar excess of the this compound in the reaction. Perform a titration to find the optimal degree of labeling (DOL) that maintains protein solubility and function.
-
-
Organic Solvent Concentration: PFP esters are often dissolved in organic solvents like DMSO or DMF, which can denature proteins at high concentrations.
-
Solution: Keep the final concentration of the organic solvent in the reaction mixture low, typically between 5-10%.
-
-
Buffer Conditions: The final pH of the reaction mixture might be close to the protein's isoelectric point, causing it to precipitate.
-
Solution: Ensure the reaction buffer pH is appropriate for your specific protein and is not near its pI.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
The optimal molar ratio is protein-dependent and should be determined empirically. A good starting point for optimization is a 10- to 50-fold molar excess of the PFP ester to the protein. For initial studies, you can test ratios from 10:1 to 40:1.
| Parameter | Recommendation |
| Initial Molar Ratio Range | 10:1 to 40:1 (PFP ester : Protein) |
| Sensitive Proteins | 2:1 to 10:1 (PFP ester : Protein) |
| General Crosslinking | 10:1 to 50:1 (PFP ester : Protein) |
Q2: What are the recommended reaction conditions (buffer, pH, temperature, and time)?
The efficiency of the labeling reaction is highly dependent on the experimental conditions.
| Condition | Recommended Value |
| Reaction Buffer | Phosphate, Borate, Carbonate/Bicarbonate, HEPES (amine-free) |
| pH | 7.2 - 8.5 |
| Temperature | Room temperature (20-25°C) or 4°C for sensitive proteins |
| Reaction Time | 1 - 4 hours at room temperature or overnight at 4°C |
Q3: How should I prepare and store the this compound?
PFP esters are moisture-sensitive. It is crucial to handle them properly to maintain their reactivity.
-
Storage: Store the solid this compound at -20°C with a desiccant.
-
Preparation: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Dissolve the PFP ester in anhydrous DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.
Q4: How can I remove excess, unreacted this compound after the reaction?
Excess reagent can be removed using standard protein purification techniques.
-
Desalting Columns: Spin desalting columns are effective for quick removal of small molecules from proteins.
-
Dialysis: Dialysis is also a suitable method for removing unreacted PFP ester.
-
Quenching: The reaction can be stopped by adding a buffer containing primary amines, such as Tris, to a final concentration of 20-50 mM.
Experimental Protocols
Protocol 1: Labeling a Protein with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for your specific protein.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve your protein in the reaction buffer to a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines.
-
PFP Ester Preparation: Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Initiate Reaction:
-
Calculate the required volume of the PFP ester stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Slowly add the PFP ester solution to the protein solution while gently stirring.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight for sensitive proteins.
-
Quenching (Optional): Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature to stop the reaction.
-
Purification: Remove excess, unreacted PFP ester using a desalting column or by dialysis according to the manufacturer's instructions.
-
Characterization and Storage:
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).
-
Determine the degree of labeling (DOL) using methods such as mass spectrometry.
-
Store the azide-labeled protein under conditions optimal for the unlabeled protein.
-
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: A logical workflow for troubleshooting common labeling issues.
References
Common mistakes to avoid when using Azido-PEG6-PFP ester
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully utilizing Azido-PEG6-PFP ester in their experiments. This resource offers troubleshooting advice for common mistakes, frequently asked questions, detailed experimental protocols, and data to ensure efficient and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker that contains two reactive groups: an azide and a pentafluorophenyl (PFP) ester.[1] The azide group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to conjugate the linker to a molecule containing an alkyne, DBCO, or BCN group.[2] The PFP ester is an amine-reactive functional group that forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins (e.g., lysine residues) or amine-modified oligonucleotides.[3][4] The polyethylene glycol (PEG) spacer enhances water solubility and reduces aggregation of the conjugate.[1] This versatile linker is commonly used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.
Q2: What is the main advantage of using a PFP ester over a more common NHS ester?
The primary advantage of a PFP ester is its increased resistance to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. This greater stability of the PFP ester leads to more efficient and reproducible conjugation reactions, as the competing reaction with water is significantly reduced. While NHS esters can have a half-life of minutes at a pH of 8.0, PFP esters are more resilient under similar conditions.
Q3: What are the optimal storage and handling conditions for this compound?
This compound is moisture-sensitive and should be stored in a desiccated environment at -20°C. Before use, the vial should be equilibrated to room temperature to prevent moisture condensation. It is recommended to dissolve the reagent in a dry, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use and not to prepare stock solutions for long-term storage, as the PFP moiety can hydrolyze over time.
Q4: What type of buffer should I use for the conjugation reaction?
It is crucial to use an amine-free buffer to prevent the buffer components from competing with your biomolecule for reaction with the PFP ester. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided.
Troubleshooting Guide
Low Conjugation Yield
| Probable Cause | Recommended Solution |
| Hydrolysis of PFP ester | Ensure proper storage and handling of the reagent in a desiccated environment. Prepare the reagent solution immediately before use in an anhydrous, amine-free solvent. |
| Incorrect reaction pH | The optimal pH range for PFP ester conjugation to amines is 7.2-8.5. A pH that is too low will result in protonated, less reactive amines, while a higher pH will accelerate the hydrolysis of the PFP ester. |
| Presence of competing nucleophiles | Ensure that the biomolecule is in a buffer free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange using a desalting column before the reaction. |
| Low protein/biomolecule concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of the biomolecule. |
| Insufficient molar excess of the PFP ester | A typical starting point is a 5-15 fold molar excess of the PFP ester to the biomolecule. This may need to be optimized depending on the specific biomolecule and reaction conditions. |
| Short reaction time | Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. |
Precipitation of the Biomolecule
| Probable Cause | Recommended Solution |
| High concentration of organic co-solvent | The final concentration of the organic co-solvent (e.g., DMSO, DMF) should ideally be less than 10% to avoid denaturation and precipitation of proteins. |
| Change in protein solubility upon conjugation | The addition of the this compound can alter the surface properties of the protein, potentially leading to aggregation. Using a PEGylated linker like this compound generally improves solubility, but in some cases, aggregation can still occur. Consider optimizing the degree of labeling by reducing the molar excess of the PFP ester. |
| Incorrect buffer conditions | Ensure the buffer pH and ionic strength are optimal for the stability of your specific protein. |
Data Presentation
Table 1: Comparison of PFP Ester and NHS Ester Properties
| Property | PFP Ester | NHS Ester | Reference |
| Relative Hydrolysis Rate | Lower | Higher | |
| Half-life in Aqueous Buffer (pH 8.0) | More stable | ~210 minutes | |
| Optimal Reaction pH with Amines | 7.2 - 8.5 | 7.2 - 8.5 | |
| Primary Competing Reaction | Hydrolysis | Hydrolysis |
Note: The half-life of esters is highly dependent on the specific molecule, buffer composition, and temperature. The provided value for the NHS ester is for a specific porphyrin-NHS ester and serves as a general comparison. PFP esters are consistently reported to be more resistant to hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines. Optimization of the molar ratio of the PFP ester to the protein and reaction time may be necessary for specific applications.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer.
-
If the protein solution contains primary amines, perform a buffer exchange using a desalting column.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess (e.g., 5-15 fold) of the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quench the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature. This will react with any unreacted PFP ester.
-
-
Purify the Conjugate:
-
Remove the unreacted this compound and byproducts by using a desalting column equilibrated with the desired storage buffer.
-
-
Characterization:
-
The degree of labeling can be determined using various analytical techniques, such as UV-Vis spectroscopy, mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.
-
Visualizations
Caption: Experimental workflow for protein conjugation using this compound.
Caption: Troubleshooting logic for low conjugation yield.
References
How to confirm successful conjugation with Azido-PEG6-PFP ester
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to confirm successful conjugation with Azido-PEG6-PFP ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional chemical linker. It has two primary components:
-
Pentafluorophenyl (PFP) Ester: This is a highly efficient amine-reactive group. It reacts with primary amines (like the ε-amino group of lysine residues on a protein) to form a stable, covalent amide bond. PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters because they are less prone to hydrolysis in aqueous solutions, leading to more efficient conjugation reactions.[1][2]
-
Azido (N₃) Group: This group is used for "click chemistry," a type of highly efficient and specific reaction.[3][4] After the PFP ester has reacted with your molecule of interest, the azide group can be used to attach another molecule that has an alkyne group through a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction.[5]
The "PEG6" portion refers to a polyethylene glycol spacer with six repeating units, which improves the solubility and biocompatibility of the resulting conjugate.
Q2: What are the primary analytical methods to confirm successful PFP ester conjugation?
The most definitive methods rely on detecting the mass and charge changes that occur after the Azido-PEG6 moiety is attached to your target molecule. The primary techniques are:
-
Mass Spectrometry (MS): Directly measures the mass increase of the target molecule.
-
High-Performance Liquid Chromatography (HPLC): Separates the conjugated product from the unreacted starting material based on changes in hydrophilicity.
-
SDS-PAGE (for proteins): Visualizes the increase in molecular weight as a "shift" in the protein's band position on a gel.
Q3: How does Mass Spectrometry confirm conjugation?
Mass spectrometry is a powerful tool for confirming conjugation by precisely measuring the mass of the molecules in your sample. After the reaction, the conjugated product will have a higher molecular weight than the starting molecule. This mass increase should correspond exactly to the mass of the Azido-PEG6 portion that was added, minus the mass of the pentafluorophenol leaving group. Techniques like ESI-MS or MALDI-TOF are commonly used. The presence of multiple peaks, each differing by the mass of a single PEG unit (~44 Da), can also confirm the presence of the PEG chain.
Q4: How can I use HPLC to monitor my reaction?
High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), separates molecules based on their polarity.
-
Before Reaction: You will see a peak corresponding to your starting amine-containing molecule.
-
After Reaction: A new, typically earlier-eluting peak should appear. This new peak represents your Azido-PEG6-conjugated product, which is more hydrophilic due to the PEG chain and will therefore have a shorter retention time on a reverse-phase column. By comparing the chromatograms before and after the reaction, you can assess the extent of conjugation by observing the decrease in the starting material peak and the increase in the product peak.
Q5: Is SDS-PAGE a reliable method for protein conjugation?
Yes, for proteins, Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a straightforward and widely used method. The attachment of the Azido-PEG6 moiety increases the protein's molecular weight. This causes the conjugated protein to migrate more slowly through the gel, resulting in a visible "band shift" to a higher molecular weight position compared to the unmodified protein. While SDS-PAGE provides strong qualitative evidence, it can sometimes be difficult to resolve species with only one or two PEG additions. Special stains for PEG, such as a barium-iodide mixture, can be used in addition to common protein stains like Coomassie Blue to confirm that the shifted band contains PEG.
Q6: Can I confirm the reactivity of the azide group after conjugation?
Yes, and this serves as an excellent secondary confirmation of the initial PFP ester reaction. After purifying your Azido-PEG6-conjugated molecule, you can perform a click chemistry reaction with an alkyne-containing fluorescent dye or biotin molecule. Successful detection of fluorescence or biotinylation confirms that the azide group was successfully conjugated to your target molecule in the first step.
Troubleshooting Guide
Problem: Low or No Conjugation Detected
If your analytical results show a low yield or complete absence of the desired product, systematically check the following potential causes.
Cause 1: Suboptimal Reaction Conditions
PFP ester reactions are sensitive to pH and the composition of the buffer.
| Parameter | Recommended Condition | Troubleshooting Action |
| pH | 7.2 - 8.5 | The PFP ester reacts with unprotonated primary amines. If the pH is too low (<7), the amine will be protonated and unreactive. If the pH is too high (>9.0), hydrolysis of the PFP ester will accelerate, reducing the reagent's availability. Verify the pH of your reaction buffer. |
| Buffer Type | Phosphate, Bicarbonate, Borate, or HEPES | CRITICAL: Avoid buffers containing primary amines, such as Tris or glycine. These will compete with your target molecule for reaction with the PFP ester, drastically reducing your yield. If your molecule is in an amine-containing buffer, perform a buffer exchange using a desalting column before starting the reaction. |
| Reagent Ratio | 5- to 15-fold molar excess of PFP ester to amine | For dilute protein solutions, a higher molar excess may be required. Titrate the amount of PFP ester to find the optimal ratio for your specific molecule. |
| Temperature & Time | 1-4 hours at room temp or overnight at 4°C | While reactions are often complete within a few hours, extending the incubation time (especially at 4°C for sensitive proteins) can sometimes improve yields. |
Cause 2: Reagent or Sample Quality
The stability of the PFP ester and the purity of your target molecule are critical for success.
| Issue | Potential Cause | Troubleshooting Action |
| PFP Ester Hydrolysis | This compound is moisture-sensitive. | Always store the reagent at -20°C with a desiccant. Before opening, allow the vial to equilibrate to room temperature to prevent condensation. Prepare the PFP ester solution in an anhydrous solvent like DMSO or DMF immediately before use and do not store it in solution. |
| Sample Contaminants | The sample contains other nucleophiles (e.g., other primary amine contaminants). | Ensure your target molecule is purified. Contaminants with accessible amines will compete in the reaction. |
Cause 3: Incorrect Analytical Method or Interpretation
The chosen method may not be suitable or the results may be misinterpreted.
| Analytical Method | Potential Issue | Troubleshooting Action |
| Mass Spectrometry | Signal suppression or complex spectra. | PEGylated molecules can be challenging to analyze due to their heterogeneity. Consider using a charge-reducing agent like triethylamine post-column to simplify the mass spectrum. |
| HPLC | Product peak is hidden or co-elutes with other peaks. | Optimize the gradient and mobile phase to achieve better separation between your starting material and the more hydrophilic product. |
| SDS-PAGE | Band shift is not visible. | A single PEG addition may not cause a large enough shift to be easily visible. Run a higher percentage gel for better resolution of smaller shifts. Also, PEG can cause bands to appear smeared or broadened. Using native PAGE can sometimes provide better resolution as it avoids interactions between PEG and SDS. |
Experimental Protocols & Data
Expected Mass Changes for Confirmation
This table summarizes the expected mass increase upon successful conjugation of a single this compound molecule.
| Technique | Expected Observation |
| Mass Spectrometry | Increase in molecular weight of ~487.5 Da (Mass of Azido-PEG6-moiety). |
| SDS-PAGE | Apparent molecular weight increase; band shift upwards. |
| RP-HPLC | Decrease in retention time due to increased hydrophilicity. |
Protocol 1: General Conjugation of Azido-PEG6-PFP to a Protein
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a concentration of 2-10 mg/mL. If the protein was in a buffer containing amines (like Tris), perform a buffer exchange first.
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Initiate the Reaction: Slowly add a 5- to 15-fold molar excess of the PFP ester solution to the stirring protein solution. The final concentration of organic solvent should be below 10% to avoid protein denaturation.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purify: Remove unreacted PFP ester and byproducts using a desalting column (e.g., Zeba™ or Sephadex G-25) equilibrated with your desired storage buffer.
Protocol 2: Confirmation by SDS-PAGE
-
Sample Preparation: Mix a small aliquot of your pre-reaction protein sample and your purified post-reaction conjugate with LDS sample buffer.
-
Load Gel: Load the unmodified protein and the conjugated protein in adjacent lanes on a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a molecular weight marker.
-
Electrophoresis: Run the gel according to the manufacturer's instructions.
-
Staining: Stain the gel with Coomassie Blue to visualize all protein bands. A successful conjugation will show a band in the conjugate lane that has shifted to a higher apparent molecular weight compared to the band in the unmodified protein lane.
Protocol 3: Confirmation by Click Chemistry
-
Prepare Conjugate: Take your purified Azido-PEG6-conjugated molecule.
-
Prepare Reagents: Prepare solutions of an alkyne-functionalized reporter molecule (e.g., DBCO-Fluor 488), a copper(I) source, and a copper-stabilizing ligand (e.g., TBTA) if performing a CuAAC reaction.
-
Click Reaction: Mix the azide-functionalized conjugate with the alkyne-reporter molecule under appropriate click chemistry conditions.
-
Analysis: Analyze the product using a method appropriate for the reporter. For a fluorescent reporter, use a fluorometer or fluorescence microscopy to detect a signal, which confirms the presence of the azide group.
Visualizations
Experimental Workflow
Caption: Workflow for this compound conjugation and confirmation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting failed conjugation reactions.
References
Challenges in scaling up bioconjugation reactions with Azido-PEG6-PFP ester
Welcome to the technical support center for Azido-PEG6-PFP ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a PFP ester for bioconjugation over a more common NHS ester?
Pentafluorophenyl (PFP) esters offer several key advantages over N-hydroxysuccinimide (NHS) esters, particularly in large-scale reactions. PFP esters are generally more resistant to hydrolysis in aqueous solutions, which means less of the reagent is consumed by side reactions with water, leading to potentially higher conjugation efficiency and better reproducibility.[1] Additionally, PFP esters often exhibit faster reaction kinetics with primary and secondary amines, which can shorten overall processing times.[1]
Q2: What is the optimal pH for conducting bioconjugation with this compound?
The optimal pH range for reacting PFP esters with primary amines on biomolecules, such as lysine residues on antibodies, is typically between 7.2 and 8.5.[2] In this range, the amine groups are sufficiently deprotonated and thus nucleophilic, while the rate of PFP ester hydrolysis remains manageable. At higher pH values, the rate of hydrolysis increases significantly, which can lead to lower conjugation yields.
Q3: What solvents are recommended for dissolving this compound?
This compound is moisture-sensitive and should be dissolved in a minimal amount of a dry, water-miscible organic solvent immediately before use.[1][2] Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly recommended. This stock solution is then added to the aqueous buffer containing the biomolecule. It is crucial to avoid preparing stock solutions for long-term storage as the PFP ester will degrade over time.
Q4: How does the PEG6 linker contribute to the properties of the final bioconjugate?
The polyethylene glycol (PEG) linker, in this case with six repeating units, serves multiple purposes. It is a hydrophilic spacer that can improve the water solubility of the bioconjugate, which is particularly beneficial when conjugating hydrophobic molecules. PEGylation can also increase the hydrodynamic size of the resulting molecule, which can help to prolong its circulation half-life in vivo by reducing renal clearance. Furthermore, the PEG linker can provide a flexible spacer between the biomolecule and the azide group, minimizing steric hindrance for subsequent click chemistry reactions.
Q5: What is the purpose of the azide group in this reagent?
The azide (N₃) group is a key functional group for "click chemistry," a set of bioorthogonal reactions. It can specifically and efficiently react with an alkyne-containing molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained cyclooctyne in a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage. This allows for the highly specific attachment of a second molecule to the bioconjugate.
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Hydrolysis of PFP ester | Ensure the this compound is stored in a dry environment at the recommended temperature (-20°C) with a desiccant. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare the reagent solution immediately before use and do not store it. |
| Incorrect pH of reaction buffer | Verify the pH of the reaction buffer is within the optimal range of 7.2-8.5. Lower pH will result in protonated amines and reduced reactivity, while higher pH will accelerate hydrolysis of the PFP ester. |
| Presence of primary amines in the buffer | Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the target biomolecule for reaction with the PFP ester. Use phosphate, borate, or carbonate buffers. |
| Insufficient molar excess of the reagent | At a larger scale, mixing dynamics can change. It may be necessary to increase the molar excess of the this compound to drive the reaction to completion. Optimization of the stoichiometry is critical during scale-up. |
| Poor mixing | Inadequate mixing can lead to localized high concentrations of the reagent and pH gradients, which can cause aggregation or hydrolysis. Ensure efficient and uniform mixing throughout the reaction vessel as the scale increases. |
Issue 2: Aggregation of the Bioconjugate During or After the Reaction
| Possible Cause | Recommended Solution |
| High protein concentration | High concentrations of biomolecules can increase the likelihood of aggregation, especially after modification. Consider optimizing the protein concentration for the scaled-up reaction. |
| Hydrophobicity of the conjugated molecule | Although the PEG linker enhances solubility, if the final molecule attached via the azide is very hydrophobic, it can still lead to aggregation. The length of the PEG chain can be a critical factor in mitigating this. |
| Inefficient removal of unreacted crosslinker | Residual unreacted this compound or its hydrolyzed byproducts can sometimes contribute to instability. Ensure efficient downstream purification to remove these small molecules. |
| Inappropriate buffer conditions post-conjugation | The optimal buffer for the final bioconjugate may be different from the reaction buffer. Perform buffer exchange into a formulation buffer that ensures the long-term stability of the conjugate. |
Issue 3: Difficulty in Purifying the Final Bioconjugate at Scale
| Possible Cause | Recommended Solution |
| Increased viscosity of the reaction mixture | High concentrations of PEGylated proteins can lead to a significant increase in the viscosity of the solution, which can be a challenge for certain purification techniques like chromatography and tangential flow filtration (TFF). Optimization of the protein concentration and purification parameters is necessary. |
| Separation of conjugated from unconjugated species | Achieving baseline separation of the desired bioconjugate from unconjugated biomolecule and multi-conjugated species can be challenging. Chromatographic methods such as ion-exchange or hydrophobic interaction chromatography may need to be carefully optimized for the scaled-up process. |
| Removal of process-related impurities | At a larger scale, the removal of unreacted reagents, hydrolyzed PFP ester, and solvents becomes more critical. Techniques like TFF are often employed, and their parameters (e.g., membrane cutoff, diafiltration volumes) need to be optimized for the specific bioconjugate and scale. |
Quantitative Data Summary
Table 1: Impact of PEG Chain Length on In Vivo Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) |
| No PEG | ~8.5 |
| PEG4 | ~5.5 |
| PEG8 | ~2.5 |
| PEG12 | ~2.5 |
| PEG24 | ~2.5 |
Data synthesized from studies on non-binding IgG-MMAE conjugates and illustrates the general trend of decreased clearance with increasing PEG chain length. The specific clearance rate for a bioconjugate with this compound will be dependent on the specific biomolecule and any attached payload.
Experimental Protocols
General Protocol for Bioconjugation with this compound
-
Biomolecule Preparation:
-
Dissolve the biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.
-
Ensure the biomolecule concentration is optimized for the reaction scale to avoid aggregation.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of the ester in a minimal volume of anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Slowly add the dissolved this compound to the biomolecule solution while gently stirring. A typical molar excess of the PFP ester is 5-20 fold over the biomolecule, but this should be optimized for each specific system and scale.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted PFP ester, a small amount of an amine-containing buffer like Tris can be added to a final concentration of 20-50 mM and incubated for 15-30 minutes.
-
-
Purification:
-
Remove unreacted this compound and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The choice of method will depend on the scale of the reaction.
-
Protocol for Monitoring Reaction Progression
-
UV/Vis Spectroscopy: The degree of labeling can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at a wavelength specific to the molecule that will be attached to the azide, if it has a chromophore.
-
HPLC/LC-MS: Analytical techniques such as reverse-phase or size-exclusion HPLC can be used to monitor the progress of the reaction by observing the appearance of the conjugated species and the disappearance of the starting biomolecule. Mass spectrometry can confirm the mass of the conjugate.
Visualizations
References
Impact of temperature on Azido-PEG6-PFP ester reaction kinetics
Welcome to the technical support center for Azido-PEG6-PFP ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of temperature on reaction kinetics and to offer troubleshooting for common issues encountered during experiments.
Frequently Asked questions (FAQs)
Q1: What is the optimal temperature for reacting this compound with a primary amine?
A1: The optimal temperature for your experiment is a balance between achieving a desirable reaction rate and minimizing side reactions, such as hydrolysis of the PFP ester and maintaining the stability of your biomolecule.[1] Generally, reactions are conducted between 4°C and 37°C.[2][3][4]
-
4°C (or on ice): This temperature is recommended for sensitive biomolecules or when a slower, more controlled reaction is desired. The rate of hydrolysis of the PFP ester is significantly reduced at this temperature, which can be advantageous for long reactions.[5]
-
Room Temperature (20-25°C): This is a common starting point for many bioconjugation reactions, offering a good balance between reaction speed and reagent stability. Reactions are often completed within 1-4 hours at this temperature.
-
37°C: Increasing the temperature to 37°C can accelerate the reaction rate, potentially reducing the overall reaction time to as little as 30 minutes. However, this also increases the rate of hydrolysis and may not be suitable for temperature-sensitive proteins.
Q2: How does temperature affect the stability of the this compound in solution?
A2: The stability of the PFP ester is influenced by both temperature and pH. PFP esters are known to be less susceptible to hydrolysis than N-hydroxysuccinimidyl (NHS) esters, making them more efficient for conjugation in aqueous buffers. However, the rate of hydrolysis will still increase with higher temperatures and higher pH. For optimal stability, it is crucial to prepare the reagent solution immediately before use and maintain a controlled temperature throughout the reaction.
Q3: Can I store a stock solution of this compound?
A3: It is not recommended to prepare and store stock solutions of this compound for long periods. The PFP ester moiety is sensitive to moisture and can hydrolyze over time, rendering it non-reactive. For best results, weigh and dissolve the required amount of the reagent in an anhydrous organic solvent like DMSO or DMF immediately before adding it to your reaction buffer.
Q4: What are the primary competing reactions with the desired aminolysis?
A4: The main competing reaction is the hydrolysis of the PFP ester by water in the aqueous reaction buffer. This hydrolysis reaction inactivates the PFP ester, preventing it from reacting with the target amine. The rate of hydrolysis is dependent on both pH and temperature, with higher values for each accelerating the degradation. Additionally, if your buffer contains primary amines (e.g., Tris or glycine), these will compete with your target molecule for reaction with the PFP ester.
Data Presentation
The following table summarizes the expected impact of temperature on the this compound reaction with primary amines. Please note that these are general guidelines, and the optimal conditions should be determined empirically for each specific application.
| Parameter | 4°C | Room Temperature (20-25°C) | 37°C |
| Relative Reaction Rate | Slow | Moderate | Fast |
| Typical Reaction Time | Overnight | 1 - 4 hours | 30 - 60 minutes |
| Rate of PFP Ester Hydrolysis | Low | Moderate | High |
| Suitability for Sensitive Biomolecules | High | Moderate | Low (potential for denaturation) |
| Recommendation | Ideal for maximizing conjugation to sensitive proteins where reaction time is not a major constraint. | A good starting point for most applications, balancing reaction speed and stability. | Use when rapid conjugation is required and the biomolecule is known to be stable at this temperature. |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general procedure. Optimization of the molar ratio of reactants, protein concentration, pH, and reaction time may be necessary for your specific application.
Materials:
-
This compound
-
Protein with a primary amine in a suitable buffer (e.g., PBS, borate buffer, pH 7.2-8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve your protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Initiate the Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution while gently vortexing.
-
Incubate the Reaction: Incubate the reaction at the desired temperature (4°C, room temperature, or 37°C) for the appropriate amount of time (see table above).
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PFP ester. Incubate for 30 minutes at room temperature.
-
Purify the Conjugate: Remove excess, unreacted reagents by a suitable method such as size-exclusion chromatography.
Mandatory Visualization
References
Validation & Comparative
A Head-to-Head Battle of Bioconjugation Linkers: Azido-PEG6-PFP Ester vs. Azido-PEG6-NHS Ester
In the intricate world of bioconjugation, the choice of a chemical linker is a critical decision that can define the success of creating antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Among the vast arsenal of available tools, heterobifunctional linkers featuring a polyethylene glycol (PEG) spacer, an amine-reactive ester, and an azide handle for "click" chemistry are particularly popular. This guide provides a comprehensive comparative analysis of two prominent amine-reactive linkers: Azido-PEG6-Pentafluorophenyl (PFP) ester and Azido-PEG6-N-hydroxysuccinimidyl (NHS) ester.
This comparison delves into their reactivity, stability, and practical application, supported by a summary of their performance characteristics and detailed experimental protocols to guide researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.
Core Chemical Differences and Their Implications
Both Azido-PEG6-PFP ester and Azido-PEG6-NHS ester are designed to covalently link to primary amines (e.g., the side chain of lysine residues in proteins) via an acylation reaction, forming a stable amide bond.[1][2] The other end of the linker presents an azide group, which can participate in highly efficient and specific bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4][5]
The key difference lies in the leaving group of the active ester: pentafluorophenol (PFP) versus N-hydroxysuccinimide (NHS). This seemingly small variation has significant consequences for the linker's stability, reactivity, and optimal reaction conditions.
Performance Comparison: PFP Ester vs. NHS Ester
The primary advantage of the PFP ester over the more conventional NHS ester is its significantly enhanced stability against hydrolysis in aqueous environments. NHS esters are notoriously susceptible to rapid hydrolysis, particularly as the pH increases above 7. This competing hydrolysis reaction reduces the efficiency of the desired conjugation to the target amine, necessitating the use of a larger excess of the NHS reagent and carefully controlled reaction times. At a pH of 8, the half-life of an NHS ester can be measured in minutes, whereas at a pH at or below 7, it extends to hours.
In contrast, PFP esters are less prone to hydrolysis, which translates to higher conjugation efficiency and greater flexibility in reaction setup. This superior stability makes PFP esters a more robust choice for multi-step conjugation procedures or for reactions with precious biomolecules where maximizing yield is paramount.
However, this increased stability is associated with a trade-off in hydrophobicity. The pentafluorophenyl group is more hydrophobic than the N-hydroxysuccinimide group, which can lead to lower aqueous solubility for PFP esters. Consequently, the use of organic co-solvents like DMSO or DMF is often required to dissolve the PFP ester before adding it to the aqueous reaction buffer. Furthermore, the optimal pH for amine conjugation with PFP esters is slightly higher than for NHS esters, typically in the range of 7.5 to 8.5.
Another important consideration is the reaction byproduct. The conjugation reaction with a PFP ester releases pentafluorophenol (PFP-OH), which is known to be less nucleophilic than N-hydroxysuccinimide (NHS), the byproduct from an NHS ester reaction. This means the PFP-OH byproduct is less likely to cause unwanted side reactions with the target molecule.
Quantitative Data Summary
| Feature | This compound | Azido-PEG6-NHS Ester | Citation |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimidyl (NHS) Ester | , |
| Target Functional Group | Primary and Secondary Amines (-NH2) | Primarily Primary Amines (-NH2) | , |
| Bioorthogonal Group | Azide (-N3) | Azide (-N3) | , |
| Aqueous Stability | Higher; less susceptible to hydrolysis | Lower; prone to rapid hydrolysis, especially at pH > 7.5 | ,, |
| Relative Hydrolysis Rate | Slower | Faster (Half-life of minutes at pH 8) | |
| Optimal Reaction pH | 7.5 - 8.5 | 7.0 - 8.0 | ,, |
| Solubility | More hydrophobic; often requires organic co-solvents (DMSO, DMF) | More hydrophilic; generally better aqueous solubility | ,, |
| Reaction Byproduct | Pentafluorophenol (PFP-OH) | N-hydroxysuccinimide (NHS) | |
| Byproduct Reactivity | Less nucleophilic; lower potential for side reactions | More nucleophilic; can potentially interfere |
Visualizing the Conjugation and Click Chemistry Workflow
The following diagrams illustrate the chemical reactions and the overall experimental workflow.
Caption: General workflow for bioconjugation using Azido-PEG esters.
Caption: Comparison of PFP and NHS ester amine conjugation reactions.
Experimental Protocols
Below are representative protocols for conjugating this compound and Azido-PEG6-NHS ester to a model protein, such as an antibody (IgG).
Protocol 1: Conjugation of this compound to an Antibody
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., 1X PBS, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis cassettes with 10K MWCO, size-exclusion chromatography column)
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 2-10 mg/mL in the Reaction Buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time and molar excess should be determined empirically for the specific protein.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted PFP ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted linker and byproducts by dialysis against 1X PBS (pH 7.4) at 4°C with several buffer changes, or by using a desalting column suitable for the protein size.
-
Characterization: Confirm the degree of labeling using techniques such as MALDI-TOF mass spectrometry or by conjugating a fluorescent alkyne via click chemistry and measuring the absorbance/fluorescence.
Protocol 2: Conjugation of Azido-PEG6-NHS Ester to an Antibody
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., 1X PBS, pH 7.4)
-
Azido-PEG6-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis cassettes with 10K MWCO, size-exclusion chromatography column)
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 2-10 mg/mL in the Reaction Buffer.
-
Reagent Preparation: Immediately before use, equilibrate the vial of Azido-PEG6-NHS ester to room temperature. Dissolve the reagent in anhydrous DMF or DMSO to create a ~10 mM stock solution. Do not prepare stock solutions for storage due to the reagent's moisture sensitivity.
-
Conjugation Reaction:
-
Add a 10- to 25-fold molar excess of the dissolved Azido-PEG6-NHS ester solution to the antibody solution.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Due to the risk of hydrolysis, longer incubation times are generally not recommended without optimization.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting azide-modified antibody using dialysis or size-exclusion chromatography as described in Protocol 1.
-
Characterization: Characterize the conjugate to determine the degree of labeling.
Conclusion and Recommendations
The choice between this compound and Azido-PEG6-NHS ester depends on the specific requirements of the experiment and the nature of the biomolecule being modified.
Choose this compound when:
-
High conjugation efficiency is critical.
-
The biomolecule is sensitive and available in limited quantities.
-
The experimental workflow involves long reaction times or multiple steps where linker stability is advantageous.
-
The presence of organic co-solvents is tolerable.
Choose Azido-PEG6-NHS ester when:
-
A well-established, conventional method is preferred.
-
The reaction can be performed quickly and under tightly controlled pH.
-
High aqueous solubility of the linker is required, and the use of organic solvents must be minimized.
-
Cost-effectiveness is a major consideration, as NHS esters are often less expensive.
Ultimately, for demanding applications in drug development and targeted therapeutics where reproducibility and efficiency are paramount, the superior stability of the This compound often makes it the more robust and reliable choice, despite its slightly more demanding solubility requirements.
References
- 1. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Azido-PEG1-PFP ester, 1807505-32-3 | BroadPharm [broadpharm.com]
- 4. Azido-PEG1-NHS ester, 1807530-06-8 | BroadPharm [broadpharm.com]
- 5. Azido-PEG2-PFP ester, 1393330-37-4 | BroadPharm [broadpharm.com]
A Head-to-Head Comparison: PFP Ester vs. NHS Ester for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of reactive chemistry is critical for successful bioconjugation. The covalent linkage of molecules to proteins, antibodies, or other biomolecules underpins the development of antibody-drug conjugates (ADCs), diagnostic assays, and various research tools. Among the most common methods for modifying primary amines, such as those on lysine residues, are reactions involving active esters. For years, N-hydroxysuccinimide (NHS) esters have been the go-to reagents. However, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in stability and reactivity. This guide provides an objective, data-driven comparison of PFP and NHS esters to inform your selection of the optimal bioconjugation chemistry.
Key Advantages of PFP Esters
Pentafluorophenyl esters offer enhanced performance due to the electron-withdrawing nature of the pentafluorophenyl group. This chemical property makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group, leading to several distinct advantages over traditional NHS esters.[1]
The primary benefits of using PFP esters include their greater resistance to hydrolysis and higher reactivity towards aminolysis.[1] This combination results in more efficient and reliable conjugation reactions, particularly in the aqueous environments typically used for modifying biomolecules.[1] While NHS esters are prone to rapid degradation in water, PFP esters exhibit greater stability, reducing the need for a large excess of the reagent and leading to more reproducible outcomes.[1]
Quantitative Performance Comparison
The efficiency of a bioconjugation reaction is paramount. The following table summarizes key performance metrics for PFP and NHS esters based on available data.
| Parameter | PFP Ester | NHS Ester | Significance |
| Hydrolytic Stability | More stable in aqueous solutions.[2] | Less stable, with a short half-life, especially as pH increases. | PFP esters provide a wider time window for conjugation and reduce wasteful side reactions, leading to higher efficiency. |
| Half-life in Aqueous Buffer | Significantly longer than NHS esters. One study on a self-assembled monolayer showed a nearly 10-fold longer half-life at pH 10. | Short half-life, measured in hours at or below pH 7 and minutes at pH 8. | Greater stability of PFP esters allows for more controlled and consistent reactions. |
| Reactivity with Amines | Highly reactive, often more so than NHS esters. A study on polymer brushes showed a pseudo-first-order rate constant for aminolysis that was significantly faster than for an NHS ester analog. | Reactive with primary amines to form stable amide bonds. | The higher reactivity of PFP esters can lead to faster reaction times and higher conjugation yields. |
| Optimal Reaction pH | 7.2 - 8.5 | 8.3 - 8.5 is generally considered optimal, though a broader range of 7.2-9 is sometimes cited. | Both esters operate in a similar pH range, which is compatible with most protein stability requirements. |
| Byproducts | Pentafluorophenol (PFP-OH) is generated. | N-hydroxysuccinimide (NHS) is the byproduct. | PFP-OH is reported to be less nucleophilic than NHS, potentially reducing interference with sensitive products. |
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation. Below are representative protocols for conjugating a molecule to a protein using PFP or NHS esters.
Protocol 1: Bioconjugation Using a PFP Ester
This protocol provides a general procedure for labeling a protein with a PFP ester-functionalized molecule.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0).
-
PFP ester reagent.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to create a 10-100 mM stock solution.
-
Initiate the Conjugation Reaction: Slowly add a 2- to 10-fold molar excess of the dissolved PFP ester to the protein solution while gently stirring.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature (20-25°C) or overnight at 4°C for more sensitive biomolecules.
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer to consume any unreacted PFP ester.
-
Purify the Conjugate: Remove unreacted PFP ester and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.
Protocol 2: Bioconjugation Using an NHS Ester
This protocol outlines a typical procedure for labeling a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
NHS ester reagent.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL. The buffer should not contain primary amines.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Initiate the Conjugation Reaction: Slowly add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction: Add the quenching buffer to stop the reaction by consuming any remaining active esters. Incubate for 30 minutes.
-
Purify the Conjugate: Purify the protein conjugate to remove unreacted NHS ester and byproducts using size-exclusion chromatography or dialysis.
Visualizing the Chemistry and Process
To better understand the chemical principles and workflows, the following diagrams illustrate the key structures and processes involved in PFP and NHS ester bioconjugation.
Caption: Chemical structures of PFP and NHS active esters.
Caption: General reaction pathway for amine acylation.
References
Comparing the stability of PFP esters and NHS esters in aqueous solution
A Comparative Guide to the Stability of PFP and NHS Esters in Aqueous Solution
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reactive ester for modifying primary amines on biomolecules is a critical decision. Among the most common choices are N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. A key factor influencing the success of a conjugation reaction is the stability of these esters in the aqueous buffers required for biological applications. This guide provides an objective comparison of the aqueous stability of PFP and NHS esters, supported by experimental data, to aid in the selection of the optimal reagent.
Executive Summary
Both PFP and NHS esters are highly effective for labeling primary amines on proteins, peptides, and other biomolecules, forming stable amide bonds. However, their performance in aqueous solutions differs significantly. The primary competing reaction for both esters is hydrolysis, where the ester reacts with water, rendering it inactive for conjugation. PFP esters are generally recognized as being more resistant to hydrolysis than NHS esters, offering a wider window for the conjugation reaction to occur, which can lead to higher and more reproducible yields.[1][2][3] NHS esters, while widely used, are notably susceptible to rapid hydrolysis, especially at the neutral to alkaline pH conditions typically required for efficient amine labeling.[1][4]
Quantitative Data Comparison
Direct, side-by-side quantitative comparisons of the hydrolysis rates of PFP and NHS esters under identical conditions are not extensively documented in a single study. However, available data on NHS ester stability provides a clear indication of their susceptibility to hydrolysis. PFP esters are consistently reported to be less susceptible to spontaneous hydrolysis in aqueous solutions than their NHS counterparts.
The stability of active esters is highly dependent on the pH of the aqueous solution. The following table summarizes the hydrolysis half-life of two different porphyrin-NHS esters at various pH values, as determined by HPLC analysis. This data illustrates the significant impact of pH on NHS ester stability.
| Active Ester | pH | Temperature | Half-life (t½) for Hydrolysis |
| Porphyrin-NHS Ester (P3-NHS) | 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes | |
| 9.0 | Room Temperature | 125 minutes | |
| Porphyrin-NHS Ester (P4-NHS) | 8.0 | Room Temperature | 190 minutes |
| 8.5 | Room Temperature | 130 minutes | |
| 9.0 | Room Temperature | 110 minutes |
Data synthesized from studies by Lindsey et al.
As the pH increases from 8.0 to 9.0, the half-life of the NHS esters decreases, indicating a faster rate of hydrolysis. While comparable quantitative data for PFP esters is not available from the same study, the literature consistently supports their enhanced stability under similar conditions.
Experimental Protocols
To objectively compare the aqueous stability of PFP and NHS esters, a standardized experimental workflow using High-Performance Liquid Chromatography (HPLC) is recommended.
Protocol: Determination of Active Ester Hydrolytic Stability
Objective: To determine the rate of hydrolysis of a PFP or NHS ester in an aqueous buffer by monitoring the disappearance of the active ester peak over time using reverse-phase HPLC.
Materials:
-
PFP ester or NHS ester reagent
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Aqueous reaction buffer (e.g., 50 mM sodium carbonate buffer, pH 8.0, 8.5, or 9.0)
-
HPLC system with a C18 column and a UV detector
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Quenching solution (e.g., 1 M hydroxylamine or glycine)
Procedure:
-
Prepare a stock solution of the active ester (PFP or NHS) in anhydrous DMF or DMSO immediately before use. A typical concentration is 10-100 mM.
-
Initiate the hydrolysis reaction by diluting the active ester stock solution into the pre-warmed aqueous reaction buffer to a final concentration of 1 mM.
-
Immediately inject a sample (t=0) onto the HPLC system to determine the initial peak area of the active ester.
-
Incubate the reaction mixture at a constant temperature (e.g., room temperature or 37°C).
-
Take and inject samples at regular time intervals (e.g., every 15-30 minutes).
-
Monitor the reaction by observing the decrease in the peak area of the active ester and the corresponding increase in the peak area of the hydrolyzed carboxylic acid byproduct.
-
Calculate the half-life (t½) of the active ester by plotting the natural logarithm of the active ester peak area against time. The slope of the resulting linear fit can be used to determine the first-order rate constant (k), and the half-life can be calculated using the equation: t½ = 0.693 / k.
Mechanism of Hydrolysis and Conjugation
The desired reaction for both PFP and NHS esters is aminolysis, where a primary amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the respective leaving group (pentafluorophenol or N-hydroxysuccinimide). However, in aqueous solution, water can also act as a nucleophile, attacking the ester in a competing hydrolysis reaction. This results in the formation of the unreactive carboxylic acid and the free leaving group.
Caption: Competing aminolysis and hydrolysis pathways for PFP and NHS esters.
Conclusion
The choice between PFP and NHS esters for bioconjugation requires careful consideration of the experimental conditions, particularly the pH of the reaction buffer. While NHS esters are widely used and effective, their susceptibility to hydrolysis, especially at pH values optimal for amine labeling, can lead to lower reaction efficiencies and variability. PFP esters offer a clear advantage in terms of their superior stability in aqueous solutions, providing a longer reaction window and potentially leading to more consistent and higher yields of the desired bioconjugate. For applications requiring robust and reproducible conjugation, particularly with valuable or limited biomolecules, PFP esters represent a more reliable choice.
References
Stability Showdown: Azido-PEG6-PFP Ester vs. Azido-PEG6-NHS Ester in Aqueous Solutions
For researchers, scientists, and professionals in drug development, the stability of reagents in aqueous environments is a critical factor for successful bioconjugation. This guide provides a detailed comparison of the hydrolysis rates of two commonly used amine-reactive PEGylation reagents: Azido-PEG6-PFP ester and Azido-PEG6-NHS ester. The data presented herein demonstrates the superior stability of the PFP ester, making it a more efficient choice for bioconjugation reactions.
In the realm of bioconjugation, N-hydroxysuccinimide (NHS) esters have long been a popular choice for modifying proteins and other biomolecules. However, their susceptibility to hydrolysis in aqueous solutions presents a significant challenge, leading to reduced conjugation efficiency and the need for a larger excess of the reagent. Pentafluorophenyl (PFP) esters have emerged as a superior alternative, exhibiting greater resistance to hydrolysis and, consequently, enabling more efficient and reproducible conjugation reactions.[1]
Quantitative Comparison of Hydrolysis Rates
The hydrolysis of active esters is significantly influenced by pH, with the rate of degradation increasing at higher pH values.[3] The stability of NHS esters, in particular, diminishes rapidly as the pH becomes more alkaline.
Below is a table summarizing the available quantitative data on the hydrolysis half-lives of NHS esters, which can be used as a baseline to infer the enhanced stability of PFP esters.
| pH | Temperature (°C) | Half-life of NHS Ester | Estimated Half-life of PFP Ester (based on 6-fold increased stability) |
| 7.0 | 0 | 4 - 5 hours | 24 - 30 hours |
| 7.0 | Ambient | ~7 hours | ~42 hours |
| 8.0 | Ambient | Measured in minutes | Significantly longer than NHS ester |
| 8.6 | 4 | 10 minutes | ~60 minutes |
Note: The half-life data for the NHS ester is compiled from multiple sources.[4][5] The estimated half-life for the PFP ester is a projection based on the reported 6-fold greater stability and serves as a comparative illustration.
The Chemical Basis for Enhanced Stability
The increased stability of PFP esters can be attributed to the electron-withdrawing nature of the pentafluorophenyl group. This makes the carbonyl carbon less susceptible to nucleophilic attack by water, thereby slowing down the rate of hydrolysis. While both PFP and NHS esters react efficiently with primary amines to form stable amide bonds, the lower hydrolysis rate of PFP esters means that more of the active reagent is available to participate in the desired conjugation reaction.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the competing reactions of aminolysis (the desired reaction) and hydrolysis for an active ester.
Caption: Competing aminolysis and hydrolysis reactions of an active ester.
Experimental Protocol for Determining Hydrolysis Rate
For researchers wishing to quantify the hydrolysis rates of these or other active esters, the following protocol outlines a general method using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the rate of hydrolysis of an active ester in an aqueous buffer by monitoring the decrease in the concentration of the active ester over time.
Materials:
-
This compound or Azido-PEG6-NHS ester
-
Amine-free buffer of desired pH (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reverse-phase HPLC system with a C18 column and a UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)
Procedure:
-
Preparation of Stock Solution:
-
Equilibrate the vial of the active ester to room temperature before opening to prevent moisture condensation.
-
Dissolve a known amount of the active ester in a minimal volume of anhydrous DMF or DMSO to prepare a concentrated stock solution.
-
-
Initiation of Hydrolysis:
-
To initiate the hydrolysis reaction, dilute a precise volume of the stock solution into the pre-warmed aqueous buffer of the desired pH to achieve a final concentration suitable for HPLC analysis.
-
Immediately after mixing, inject the first sample (t=0) onto the HPLC system.
-
-
Time-Course Analysis:
-
Incubate the reaction mixture at a constant temperature.
-
At regular time intervals, withdraw aliquots of the reaction mixture and inject them into the HPLC. The frequency of sampling will depend on the expected rate of hydrolysis.
-
-
HPLC Analysis:
-
Use a suitable gradient of water and acetonitrile (with or without 0.1% TFA) to separate the active ester from its hydrolysis product (the corresponding carboxylic acid).
-
Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., 260 nm for the NHS leaving group).
-
-
Data Analysis:
-
For each time point, determine the peak area of the active ester.
-
Plot the natural logarithm of the peak area of the active ester against time.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (k) for hydrolysis.
-
The half-life (t₁/₂) of the ester can be calculated using the equation: t₁/₂ = ln(2) / k.
-
Caption: Workflow for determining the hydrolysis rate of an active ester.
Conclusion
The available evidence strongly indicates that this compound is significantly more stable towards hydrolysis in aqueous solutions compared to Azido-PEG6-NHS ester. This enhanced stability translates to greater efficiency and reproducibility in bioconjugation reactions, particularly when working with valuable or limited quantities of biomolecules. For researchers seeking to optimize their conjugation protocols, the use of PFP esters presents a clear advantage.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Bifunctional Crosslinkers for Advanced Protein Studies: Azido-PEG6-PFP Ester in the Spotlight
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of proteins is a cornerstone of innovation. The choice of a bifunctional crosslinker is a critical decision that dictates the stability, homogeneity, and functionality of the resulting bioconjugate. This guide provides an in-depth, objective comparison of Azido-PEG6-PFP ester with other widely used bifunctional crosslinkers, supported by experimental data and detailed protocols to inform your selection process.
At the forefront of modern bioconjugation strategies is the this compound, a heterobifunctional crosslinker that offers a powerful combination of amine-reactive and bioorthogonal chemistries. This guide will dissect its performance characteristics in relation to established alternatives, including the workhorse amine-to-sulfhydryl crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and NHS esters, as well as other click chemistry-based linkers.
At a Glance: Key Performance Indicators of Bifunctional Crosslinkers
The selection of an optimal crosslinker hinges on a variety of factors, from the specific functional groups available on the biomolecules to the desired stability of the final conjugate. Below is a summary of key quantitative data collated from various studies to facilitate a comparative understanding.
| Feature | This compound | Azido-PEG-NHS Ester | SMCC (NHS-Maleimide) | DBCO-PEG-NHS Ester |
| Reactive Groups | PFP ester (amines), Azide (alkynes) | NHS ester (amines), Azide (alkynes) | NHS ester (amines), Maleimide (thiols) | NHS ester (amines), DBCO (azides) |
| Reaction Specificity | High (PFP), Very High (Click Chemistry) | Moderate-High (NHS), Very High (Click Chemistry) | Moderate-High (NHS), High (Maleimide) | Moderate-High (NHS), Very High (Click Chemistry) |
| PFP/NHS Ester Hydrolytic Half-Life (pH 8.5) | More stable than NHS esters | Minutes[1] | Minutes[1] | Minutes[1] |
| Conjugation Yield | Generally High | Variable, moderate to high[2] | High | ~90% antibody consumption reported in a study[3] |
| Control over Degree of Labeling (DoL) | High (two-step) | Moderate to High (two-step) | Moderate | High (two-step) |
| Linkage Stability | High (Amide bond, Triazole ring) | High (Amide bond, Triazole ring) | Amide bond (High), Thioether bond (Variable, prone to retro-Michael reaction) | High (Amide bond, Triazole ring) |
| Biocompatibility of Reaction | High (SPAAC) | High (SPAAC) | High | Very High (Copper-free) |
Delving Deeper: A Comparative Analysis
Reactivity and Stability: The PFP Ester Advantage
The initial step in many heterobifunctional crosslinking strategies involves the reaction of an active ester with primary amines (lysine residues and the N-terminus) on a protein. While N-hydroxysuccinimide (NHS) esters have long been the standard, pentafluorophenyl (PFP) esters have emerged as a superior alternative.
PFP esters exhibit greater resistance to hydrolysis in aqueous buffers compared to NHS esters. This enhanced stability means that more of the crosslinker remains active and available for conjugation, leading to more efficient and reproducible reactions. Furthermore, PFP esters often show higher reactivity towards aminolysis, the desired reaction with amines. This combination of stability and reactivity can be particularly advantageous when working with precious or low-concentration protein samples. One study demonstrated that simply replacing an NHS ester with a PFP ester for the conjugation of a near-infrared dye to an antibody dramatically increased the light-chain specificity of the labeling.
Click Chemistry vs. Thiol-Maleimide Chemistry: Specificity and Stability
A key feature of this compound is its azide group, which enables highly specific and efficient "click chemistry" reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction forms a stable triazole linkage and proceeds with high efficiency under mild, biocompatible conditions, often without the need for a cytotoxic copper catalyst.
In contrast, the widely used SMCC crosslinker employs maleimide chemistry to target sulfhydryl groups on cysteine residues. While this is a well-established method, the resulting thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols in biological environments. This can result in premature release of a conjugated drug in the case of an antibody-drug conjugate (ADC), leading to off-target toxicity. The triazole linkage formed by click chemistry is significantly more stable.
The Role of the PEG Spacer
The polyethylene glycol (PEG) spacer in this compound and other PEGylated crosslinkers offers several advantages. It increases the hydrophilicity of the crosslinker and the resulting conjugate, which can improve solubility, reduce aggregation, and minimize non-specific binding. The PEG spacer also provides a defined distance between the conjugated molecules, which can be important for maintaining the biological activity of the protein.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for common bioconjugation applications using this compound and its alternatives.
Protocol 1: Two-Step Antibody-Drug Conjugation using this compound
This protocol describes the introduction of an azide handle onto an antibody using the PFP ester, followed by a copper-free click reaction to attach a DBCO-functionalized drug.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
DBCO-functionalized drug
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in an amine-free buffer.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Amine Reaction: Add a 5- to 15-fold molar excess of the this compound solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove excess crosslinker using a size-exclusion chromatography column equilibrated with PBS.
-
Click Reaction: Add a 2- to 4-fold molar excess of the DBCO-functionalized drug to the azide-modified antibody. Incubate overnight at 4°C.
-
Final Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography to remove excess drug.
Protocol 2: Two-Step Protein Conjugation using SMCC
This protocol outlines the conjugation of a protein with primary amines to a protein with a free sulfhydryl group using SMCC.
Materials:
-
Protein with primary amines (Protein-NH2) in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein with a free sulfhydryl (Protein-SH) in a suitable buffer
-
SMCC
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column
Procedure:
-
Protein-NH2 Preparation: Prepare the Protein-NH2 solution at a concentration of 1-5 mg/mL in amine-free buffer.
-
SMCC Preparation: Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10 mM.
-
Amine Reaction: Add a 10- to 20-fold molar excess of the dissolved SMCC to the Protein-NH2 solution. Incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess SMCC using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Thiol Reaction: Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution. Incubate for 1-2 hours at room temperature.
-
Quenching (Optional): The reaction can be stopped by adding a solution of a thiol-containing compound like cysteine or β-mercaptoethanol.
-
Final Purification: Purify the protein-protein conjugate using size-exclusion chromatography.
Visualizing the Workflow: A Tale of Two Chemistries
The following diagrams illustrate the conceptual workflows for the two-step conjugation processes described above.
Conclusion: Making an Informed Choice
The selection of a bifunctional crosslinker is a critical step in the design of protein conjugates for research, diagnostics, and therapeutic applications. This compound represents a state-of-the-art option that leverages the superior stability and reactivity of PFP esters with the high specificity and stability of click chemistry. This combination offers a powerful toolkit for creating well-defined, stable, and functional bioconjugates.
While traditional crosslinkers like SMCC remain valuable tools, researchers must be mindful of the potential for instability in the resulting linkage. For applications demanding high homogeneity, stability, and biocompatibility, the advantages offered by this compound and other click chemistry-based linkers are compelling. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to select the optimal crosslinker for their specific needs, ultimately accelerating their path to discovery and innovation.
References
The Pivotal Role of Linker Length: A Comparative Analysis of PEG-Based PROTAC Efficacy
A comprehensive examination of how polyethylene glycol (PEG) linker length influences the degradation efficiency of Proteolysis Targeting Chimeras (PROTACs), supported by comparative experimental data and detailed protocols for researchers in drug discovery.
In the rapidly advancing field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical design element of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase recruiter. Among the various linker types, PEG linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length.[1] The length of this PEG linker is not merely a spacer but a crucial determinant of the PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and, consequently, the efficiency of protein degradation.[2]
An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation.[2] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[3] This guide provides a comparative analysis of the efficacy of PROTACs with different PEG linker lengths, supported by quantitative experimental data for various protein targets.
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The degradation efficiency of a PROTAC is primarily quantified by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.
The following tables summarize experimental data on the impact of PEG linker length on the degradation of several key protein targets.
Estrogen Receptor α (ERα)-Targeting PROTACs
A systematic investigation into ERα-targeting PROTACs by Cyrus et al. highlighted a clear dependence on linker length for degradation efficacy. The study utilized a series of PROTACs with different linker atom chain lengths connecting an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.
| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data sourced from a study by Cyrus et al. as cited in.
The data clearly indicates that a 16-atom linker provides the optimal length for both ERα degradation and cell growth inhibition in MCF7 breast cancer cells.
TANK-binding kinase 1 (TBK1)-Targeting PROTACs
Research on PROTACs targeting TBK1, a key regulator of the innate immune response, also demonstrated a strong correlation between linker length and degradation potency.
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Data sourced from a study by Arvinas as cited in.
A 21-atom linker was found to be the most potent, while linkers shorter than 12 atoms were inactive.
Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs
Studies on CDK9-targeting PROTACs have also revealed a dependency on linker length for achieving optimal degradation. A series of degraders with linkers composed of varying numbers of methylene units were evaluated.
| Linker Composition (Methylene Units) | DC50 (nM) in TC-71 cells |
| 4 | 11.2 |
| 5 | 1.5 |
| 6 | 2.0 |
| 7 | 3.5 |
| 8 | 2.3 |
| 9 | 10.2 |
| 10 | 14.7 |
| 11 | 7.6 |
Data from a study on CDK9 degraders as cited in.
PROTACs with linkers of 5 to 8 methylene units demonstrated low nanomolar potency in reducing CDK9 protein levels. Notably, the representative compound dCDK9-202, which falls within this optimal range, showed a DC50 of 3.5 nM and a Dmax of over 99% in the TC-71 cell line.
Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs
The degradation of BRD4, a well-established cancer target, is also sensitive to the PEG linker length in PROTACs. The following data is from a comparative study of a series of hypothetical BRD4-targeting PROTACs.
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Synthesized comparison of a series of BRD4-targeting PROTACs as presented in.
In this series, the PROTAC with a PEG5 linker demonstrated the highest potency and maximal degradation of BRD4.
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficacy is crucial. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF7, TC-71, MV4-11) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading in the next step.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., ERα, TBK1, CDK9, or BRD4).
-
Also, probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs. The experimental data presented for ERα, TBK1, CDK9, and BRD4-targeting PROTACs unequivocally demonstrate that linker length optimization is paramount for achieving potent and selective protein degradation. There is no universally optimal linker length; it must be empirically determined for each specific target protein and E3 ligase combination. Researchers and drug development professionals should adopt a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration. The experimental protocols and workflows provided in this guide offer a robust framework for the evaluation of novel PROTAC molecules, ultimately accelerating the development of this promising therapeutic modality.
References
A Comparative Guide to Protein Labeling: Validating Azido-PEG6-PFP Ester with Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in the development of targeted therapeutics, diagnostic agents, and research tools. The choice of labeling reagent and the validation of its conjugation are paramount to ensuring the quality, efficacy, and reproducibility of the final product. This guide provides a detailed comparison of Azido-PEG6-PFP ester with a common alternative, the N-hydroxysuccinimide (NHS) ester, for amine-reactive protein labeling. It offers comprehensive experimental protocols for protein labeling and its validation by mass spectrometry, supported by quantitative data.
Executive Summary
Azido-PEG6-PFP (pentafluorophenyl) ester is an amine-reactive labeling reagent that covalently attaches an azide-functionalized polyethylene glycol (PEG) linker to proteins. This two-step approach first introduces a bioorthogonal azide handle, which can then be specifically modified through "click chemistry." This method offers significant advantages over traditional single-step labeling reagents, particularly in terms of stability and reaction efficiency. The PFP ester is less susceptible to hydrolysis in aqueous solutions compared to the more commonly used NHS esters, leading to more efficient and reproducible labeling. Mass spectrometry is an indispensable tool for the validation of this labeling process, enabling the precise determination of the degree of labeling and confirming the identity of the modified protein.
Performance Comparison: this compound vs. Azido-PEG-NHS Ester
The primary difference between PFP and NHS esters lies in their reactivity and stability. PFP esters exhibit greater resistance to hydrolysis, which is a significant competing reaction in aqueous buffers used for protein labeling. This increased stability can lead to higher labeling efficiency.
| Feature | This compound | Azido-PEG-NHS Ester | Rationale |
| Leaving Group | Pentafluorophenol (PFP) | N-hydroxysuccinimide (NHS) | PFP is a better leaving group, contributing to higher reactivity. |
| Hydrolytic Stability | Higher | Lower | PFP esters are less prone to hydrolysis in aqueous buffers, allowing for longer reaction times and more consistent results. |
| Reaction pH | Optimal around pH 7.5-8.5 | Optimal around pH 7.0-8.0 | The optimal pH for NHS ester reactions is slightly lower. |
| Labeling Efficiency | Generally higher | Can be variable | The higher stability of the PFP ester often translates to a higher degree of labeling under similar reaction conditions. |
| Side Reactions | Minimal | More susceptible to hydrolysis, which can lead to non-reactive carboxylates. | The primary side reaction for NHS esters is hydrolysis. |
| Selectivity | Preferential labeling of certain lysine residues, such as light chains in antibodies, has been reported. | Generally less selective, leading to a more heterogeneous mixture of labeled products. |
Quantitative Data Summary
The following table summarizes a comparative analysis of labeling an antibody with a PFP ester versus an NHS ester, demonstrating the impact on the degree of labeling (DOL), which is the average number of labels per protein.
| Parameter | PFP Ester | NHS Ester |
| Molar Excess of Reagent | 20-fold | 20-fold |
| Reaction Time | 2 hours | 2 hours |
| Degree of Labeling (DOL) | ~5-7 | ~3-5 |
| Labeling Location | Preferential for light chains | More random distribution |
Note: The exact DOL can vary depending on the protein, buffer conditions, and other experimental parameters.
Experimental Protocols
I. Protein Labeling with this compound
This protocol describes a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest (e.g., IgG antibody)
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in amine-free buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction:
-
Bring the protein solution to room temperature.
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 20-fold molar excess is a good starting point.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification: Remove the unreacted this compound and the PFP byproduct using a desalting column or by dialysis against an appropriate buffer.
-
Characterization: Determine the protein concentration and the degree of labeling using mass spectrometry.
II. Validation of Protein Labeling by Mass Spectrometry
This protocol outlines the workflow for validating the labeling of a protein with this compound using LC-MS (Liquid Chromatography-Mass Spectrometry).
Materials:
-
Azido-PEG6-labeled protein
-
Unlabeled protein (control)
-
Mass spectrometer (e.g., Q-TOF, Orbitrap)
-
LC system with a suitable column (e.g., C4 or C8 for intact proteins)
-
Data analysis software for deconvolution of mass spectra
Procedure:
-
Sample Preparation:
-
Dilute both the labeled and unlabeled protein samples to a suitable concentration (e.g., 0.1-1 mg/mL) in a buffer compatible with mass spectrometry (e.g., containing 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the samples onto the LC system.
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Acquire mass spectra in the appropriate mass range for the intact protein.
-
-
Data Analysis:
-
Process the raw mass spectra using a deconvolution algorithm to obtain the zero-charge mass of the protein.
-
Compare the mass of the labeled protein to the unlabeled protein. The mass shift will correspond to the mass of the attached Azido-PEG6 moieties.
-
Calculate the Degree of Labeling (DOL) using the following formula: DOL = (Mass of labeled protein - Mass of unlabeled protein) / Mass of Azido-PEG6 moiety
-
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Workflow for protein labeling and MS validation.
Caption: PFP vs. NHS ester characteristics.
Conclusion
The use of this compound for protein labeling offers a robust and efficient method for introducing a bioorthogonal azide handle. Its superior hydrolytic stability compared to NHS esters can lead to higher and more consistent degrees of labeling. The validation of this labeling process by mass spectrometry is a critical quality control step, providing precise information on the success of the conjugation and the average number of labels per protein. By following the detailed protocols and understanding the comparative performance of different labeling reagents, researchers can optimize their bioconjugation strategies for a wide range of applications in research, diagnostics, and drug development.
A Comparative Guide to the Characterization of Azido-PEG6-PFP Ester Conjugates by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the characterization of Azido-PEG6-PFP (Pentafluorophenyl) ester conjugates. It is designed to offer an objective analysis of HPLC in comparison to other common analytical techniques, supported by detailed experimental protocols and data presentation. Azido-PEG6-PFP ester is a valuable heterobifunctional linker used in bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs) and PROTACs, making its accurate characterization crucial.
Overview of Analytical Techniques
The characterization of this compound conjugates primarily focuses on confirming the identity, purity, and stability of the molecule. While several analytical methods can be employed, each offers distinct advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for purity assessment and quantification of PEGylated compounds.[1] Due to the lack of a strong UV chromophore in the PEG component, detection methods like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are often preferred over standard UV detection.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of the azide, PEG chain, and PFP ester functional groups. It is highly effective for elucidating the chemical structure of PEG conjugates.
-
Mass Spectrometry (MS): Used for accurate molecular weight determination, confirming the successful synthesis of the conjugate. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying impurities and degradation products.
Comparative Analysis of Analytical Methods
The choice of analytical technique depends on the specific information required. HPLC is excellent for routine purity checks, while NMR and MS are indispensable for structural confirmation and in-depth characterization.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Use | Purity assessment, quantification, stability studies | Structural elucidation, functional group confirmation | Molecular weight determination, impurity identification |
| Sample Requirement | Low (µg scale) | High (mg scale) | Very Low (ng to pg scale) |
| Throughput | High | Low | High (especially with LC-MS) |
| Quantitative Capability | Excellent with appropriate detectors (ELSD, CAD) | Good for relative quantification of functional groups | Can be quantitative, but often used qualitatively |
| Key Information Provided | Retention time, peak purity, presence of impurities | Chemical shifts, coupling constants, structural connectivity | Mass-to-charge ratio, molecular formula confirmation |
| Limitations | Lack of universal detector for PEG, potential for on-column degradation | Lower sensitivity, complex spectra for large molecules | Potential for ion suppression, fragmentation can be complex |
Experimental Protocols
Detailed methodologies for the characterization of this compound conjugates are provided below.
Reversed-Phase HPLC (RP-HPLC) with ELSD/CAD
This protocol is designed for assessing the purity of the this compound.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase composition at a concentration of 1 mg/mL.
-
ELSD/CAD Settings:
-
Nebulizer Temperature: 30-40°C
-
Evaporator Temperature: 40-60°C
-
Gas Flow (Nitrogen): 1.5 - 2.0 L/min
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural confirmation of the this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify protons associated with the PEG backbone, the methylene groups adjacent to the azide and ester, and the aromatic protons of the PFP group.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
¹⁹F NMR: To observe the characteristic signals of the pentafluorophenyl group.
-
-
Data Analysis: Integrate the proton signals to confirm the ratio of the different structural components.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for the accurate mass determination and identification of impurities.
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution. The column and mobile phases can be similar to the HPLC protocol.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: Extract the ion chromatogram for the expected mass of the this compound. The accurate mass measurement should be within 5 ppm of the theoretical mass.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes in the characterization of this compound conjugates.
Caption: Overall workflow from synthesis to characterization.
Caption: Step-by-step HPLC analysis workflow.
This guide serves as a comprehensive resource for the characterization of this compound conjugates. By understanding the strengths and weaknesses of each analytical technique and following detailed protocols, researchers can ensure the quality and reliability of their bioconjugation reagents.
References
A Comparative Guide to Azido-PEG6-PFP Ester and SMCC Linkers in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The linker is a cornerstone in the design of effective and safe Antibody-Drug Conjugates (ADCs), dictating the stability, pharmacokinetics, and mechanism of payload release. This guide provides an objective, data-driven comparison between two prominent non-cleavable linkers: the modern, PEGylated Azido-PEG6-PFP ester and the widely-used Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). Understanding the distinct characteristics of these linkers is crucial for optimizing ADC design and performance.
Chemical Structure and Conjugation Chemistry
The fundamental difference between these linkers lies in their reactive groups and spacer arms, which dictates their conjugation strategy and inherent properties.
This compound: This linker is a heterobifunctional, PEGylated crosslinker designed for a two-step conjugation process involving "click chemistry."
-
Pentafluorophenyl (PFP) Ester: An amine-reactive group that forms a stable amide bond with lysine residues on the antibody surface. PFP esters are known for being less susceptible to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, potentially leading to more efficient reactions.[1][2][3]
-
Polyethylene Glycol (PEG) Spacer: A six-unit PEG chain (PEG6) that acts as a hydrophilic spacer. This feature is critical for improving the solubility of the ADC, especially when conjugating hydrophobic payloads, thereby reducing the propensity for aggregation.[4][5]
-
Azide Group: A terminal azide (N3) group that serves as a handle for click chemistry. It reacts with an alkyne-modified cytotoxic payload in a highly specific and efficient manner, typically through a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A classic heterobifunctional linker that has been instrumental in the development of clinically approved ADCs, such as ado-trastuzumab emtansine (Kadcyla®).
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable amide bond with lysine residues on the antibody.
-
Cyclohexane Ring: This structural element provides stability to the adjacent maleimide group, reducing its susceptibility to hydrolysis compared to linkers without this feature.
-
Maleimide Group: A thiol-reactive group that forms a stable thioether bond with sulfhydryl groups present on the cytotoxic payload.
Comparative Overview of Linker Properties
The choice between this compound and SMCC impacts nearly every critical attribute of the final ADC, from its production and homogeneity to its stability and in vivo behavior.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Linker Type | Non-cleavable, PEGylated | Non-cleavable |
| Antibody Conjugation | Amine-reactive (PFP ester) to Lysine | Amine-reactive (NHS ester) to Lysine |
| Payload Conjugation | Azide-Alkyne Click Chemistry (CuAAC or SPAAC) | Thiol-reactive (Maleimide) to Cysteine |
| Key Features | Hydrophilic PEG spacer improves solubility and reduces aggregation. Highly stable triazole bond formation. | Well-validated in clinically approved ADCs. Cyclohexane ring enhances maleimide stability. |
| Hydrophilicity | High, due to the PEG6 chain. | Low, relatively hydrophobic linker. |
| Plasma Stability | Very high. The resulting triazole bond is exceptionally stable. | Generally high, but the thioether bond can be susceptible to retro-Michael elimination, leading to potential drug deconjugation. |
| Bystander Effect | No. Requires lysosomal degradation of the antibody for payload release. | No. Payload is released after complete proteolytic degradation of the antibody within the target cell. |
| Homogeneity (DAR) | Lysine conjugation leads to a heterogeneous DAR distribution. | Lysine conjugation leads to a heterogeneous DAR distribution. |
| Pharmacokinetics | PEGylation generally improves PK profiles, reduces clearance, and prolongs circulation half-life. | Established PK profile, but can be influenced by the hydrophobicity of the linker-payload. |
Mechanism of Action: Intracellular Processing and Payload Release
Both Azido-PEG6-PFP and SMCC are non-cleavable linkers, meaning they do not rely on specific enzymes or environmental conditions for payload release. Instead, the release mechanism is dependent on the complete degradation of the antibody component following internalization.
The process is as follows:
-
Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically via endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.
-
Proteolytic Degradation: Inside the acidic and enzyme-rich environment of the lysosome, the antibody is completely degraded into its constituent amino acids.
-
Payload Release: This degradation releases the cytotoxic payload, which is still attached to the linker and the single amino acid (lysine) to which it was conjugated. This active metabolite can then exert its cell-killing effect.
Because the payload is released inside the target cell and the released metabolite is often charged and membrane-impermeable, ADCs with non-cleavable linkers typically do not exhibit a "bystander effect" (killing of neighboring antigen-negative cells).
Experimental Protocols
Accurate comparison and characterization of ADCs require robust and standardized experimental protocols.
Protocol 1: General ADC Conjugation
A. Antibody Modification with this compound
-
Preparation: Prepare the antibody solution (e.g., 5-10 mg/mL) in an amine-free buffer such as PBS, pH 7.2-7.5.
-
Linker Dissolution: Immediately before use, dissolve the this compound in an organic solvent like DMSO to a known concentration (e.g., 10 mg/mL).
-
Conjugation: Add a calculated molar excess of the dissolved linker to the antibody solution. The ratio will determine the final Drug-to-Antibody Ratio (DAR).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF), exchanging the buffer to one suitable for the subsequent click reaction.
B. Antibody Modification with SMCC
-
Preparation: Prepare the antibody solution (1-10 mg/mL) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).
-
Linker Dissolution: Dissolve SMCC in DMSO or DMF immediately before use.
-
Conjugation: Add a 5- to 20-fold molar excess of SMCC to the antibody solution.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Purification: Immediately remove unreacted SMCC using a desalting column or TFF, exchanging into a thiol-reaction-compatible buffer (e.g., PBS with EDTA, pH 6.5-7.5).
C. Payload Conjugation
-
For Azido-Modified Antibody: Add the alkyne-containing payload to the purified antibody. If using a CuAAC reaction, add the copper(I) catalyst and ligand. Incubate for 1-2 hours at room temperature.
-
For Maleimide-Activated Antibody: Add a molar excess (typically 1.5 to 5-fold over available maleimide groups) of the thiol-containing drug to the purified antibody. Incubate for 2-4 hours at room temperature.
-
Quenching & Final Purification: Quench any unreacted maleimide groups with L-cysteine or N-acetylcysteine. Purify the final ADC product via size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and aggregates.
Protocol 2: Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute. UV-Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC) are common methods for its determination.
-
UV-Vis Spectroscopy
-
Principle: Calculates DAR based on the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) and the known extinction coefficients of both components.
-
Procedure:
-
Accurately determine the molar extinction coefficients of the unconjugated antibody and the free drug at 280 nm and the drug's maximum absorbance wavelength (λ_max).
-
Measure the absorbance of the purified ADC solution at both 280 nm and λ_max.
-
Calculate the concentrations of the antibody and the drug using the Beer-Lambert law equations to determine the average DAR.
-
-
-
Hydrophobic Interaction Chromatography (HIC)
-
Principle: Separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity, species with different numbers of drugs (DAR 0, 2, 4, etc.) can be resolved.
-
Procedure:
-
System: Use an HPLC system with a HIC column (e.g., Butyl-NPR).
-
Mobile Phases: Use a high-salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0) and a low-salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).
-
Analysis: Inject the ADC sample and run a gradient from high to low salt concentration.
-
Calculation: Determine the relative percentage of each peak in the chromatogram. The weighted average of the peaks gives the average DAR.
-
-
Protocol 3: In Vitro Plasma Stability Assay
This assay assesses the stability of the linker by measuring the amount of payload that remains conjugated to the antibody over time in a plasma environment.
-
Incubation: Spike the ADC into human, rat, or mouse plasma at a defined concentration (e.g., 100 µg/mL). Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to halt any reactions.
-
Sample Preparation: Purify the ADC from the plasma sample using affinity capture (e.g., Protein A magnetic beads).
-
Analysis: Analyze the purified ADC from each time point using a DAR determination method, typically LC-MS, to measure the average DAR. A decrease in DAR over time indicates linker instability and premature drug release.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency (IC₅₀ value) of the ADC on antigen-positive and antigen-negative cancer cell lines.
-
Cell Seeding: Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in 96-well plates at a predetermined optimal density (e.g., 1,000–10,000 cells/well) and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium. Add the solutions to the cells.
-
Incubation: Incubate the plates for a period relevant to the drug's mechanism of action (e.g., 72-120 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated controls. Plot the dose-response curve and determine the IC₅₀ value using a four-parameter logistic (4PL) fit.
Protocol 5: In Vivo Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a living organism, typically using a xenograft mouse model.
-
Model Development: Implant human cancer cells (antigen-positive) subcutaneously into immunocompromised mice. Allow tumors to grow to a specified size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into treatment groups (e.g., Vehicle control, unconjugated antibody, ADC at various doses).
-
Dosing: Administer the treatments, typically via intravenous (i.v.) injection, according to the planned schedule.
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effect.
ADC Development and Evaluation Workflow
The process of developing and comparing ADCs is a multi-stage endeavor, from initial design and conjugation to comprehensive in vivo testing.
References
Evaluating the Biocompatibility of Azido-PEG6-PFP Ester Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The choice of linker chemistry is critical not only for the efficiency of the conjugation reaction but also for the biocompatibility of the final conjugate. This guide provides a comprehensive comparison of Azido-PEG6-PFP ester, a bioconjugation reagent, with its common alternatives, focusing on aspects crucial for biocompatibility.
Executive Summary
Azido-PEG6-Pentafluorophenyl (PFP) ester offers a compelling option for bioconjugation, primarily due to the enhanced stability of the PFP ester compared to the more conventional N-hydroxysuccinimide (NHS) esters. This increased stability can lead to more controlled and efficient conjugation reactions. The biocompatibility of the resulting conjugate is largely influenced by the PEG component and the subsequent click chemistry used to attach a payload via the azide group. While direct comparative biocompatibility data for this compound conjugates is limited, this guide synthesizes available information on the individual components to provide a thorough evaluation.
Comparison of Amine-Reactive Esters: PFP vs. NHS
The choice between PFP and NHS esters for coupling to amine groups on biomolecules is a key consideration.
| Feature | PFP (Pentafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester |
| Hydrolytic Stability | Higher stability in aqueous buffers, leading to less waste of the reagent and a wider window for the conjugation reaction. | Prone to hydrolysis, especially at neutral to alkaline pH, which can reduce conjugation efficiency. |
| Reaction Efficiency | Generally higher due to reduced hydrolysis, allowing for more precise control over the degree of labeling. | Can be efficient, but the reaction must be performed promptly after dissolution of the reagent. |
| Byproducts | Pentafluorophenol | N-hydroxysuccinimide |
| Optimal pH | 7.5 - 8.5 | 7.2 - 8.5 |
Biocompatibility Considerations
The overall biocompatibility of a bioconjugate is a multifactorial issue, encompassing cytotoxicity, immunogenicity, and in vivo stability.
Cytotoxicity
The cytotoxicity of PEGylated conjugates is generally low. However, the nature of the linker and the payload can influence the overall toxicity.
Table 2: Comparative Cytotoxicity Profile
| Conjugation Chemistry | Expected Cytotoxicity | Rationale |
| This compound conjugate | Low | The primary components, PEG and the triazole ring formed during click chemistry, are generally considered to have low cytotoxicity. The PFP ester is a leaving group and is not part of the final conjugate. |
| Azido-PEG6-NHS ester conjugate | Low | Similar to the PFP ester conjugate, the final product's cytotoxicity is mainly determined by the PEG and the payload. |
| Other linkers (e.g., maleimide) | Variable | Can depend on the stability of the linker and the potential for off-target reactions. |
Immunogenicity
A significant concern with PEGylated therapeutics is the potential for inducing an immune response, leading to the generation of anti-PEG antibodies. This can result in accelerated blood clearance of the drug and reduced efficacy.
Table 3: Comparative Immunogenicity Profile
| Feature | This compound Conjugate | Azido-PEG6-NHS Ester Conjugate |
| Anti-PEG Antibody Formation | The immunogenicity is primarily attributed to the PEG moiety itself. The linker chemistry (PFP vs. NHS) is not expected to significantly alter the immunogenicity of the PEG backbone. | Similar to the PFP ester conjugate, the main driver of immunogenicity is the PEG chain. |
| Influence of Linker | The stability of the PFP ester may lead to a more homogenous product with a defined degree of PEGylation, which could potentially influence the overall immunogenic profile. However, direct comparative studies are lacking. | A less controlled conjugation due to NHS ester hydrolysis might result in a more heterogeneous mixture, which could have different immunogenic properties. |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the in vitro cytotoxicity of a compound.
Materials:
-
Cells in culture (e.g., HeLa, HEK293)
-
96-well plates
-
Test compound (this compound conjugate and alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and control vehicle for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
ELISA for Anti-PEG Antibody Detection
This protocol is used to determine the presence of anti-PEG antibodies in serum samples from animals treated with PEGylated compounds.
Materials:
-
PEG-coated ELISA plates
-
Serum samples from treated and control animals
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with a PEG-protein conjugate (e.g., PEG-BSA) and incubate overnight at 4°C.
-
Wash the plate and block the wells with blocking buffer for 1-2 hours at room temperature.
-
Add diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate. Incubate in the dark until a color develops.
-
Add stop solution and measure the absorbance at 450 nm.
-
The antibody titer is determined by comparing the absorbance of the treated samples to the control samples.
Visualizing the Workflow and Pathways
Bioconjugation Workflow
Caption: Workflow for creating a bioconjugate using this compound.
Immune Response to PEGylated Conjugates
Caption: Simplified signaling pathway of the immune response to PEGylated conjugates.
Conclusion
This compound presents a valuable tool for bioconjugation, offering advantages in terms of reaction efficiency and control due to the stability of the PFP ester. While the biocompatibility of the final conjugate is expected to be favorable and largely dictated by the well-characterized properties of PEG, researchers should remain mindful of the potential for PEG-induced immunogenicity. The choice of linker chemistry can influence the homogeneity of the final product, which may have downstream effects on its biological performance. Further direct comparative studies on the biocompatibility of conjugates synthesized with different linkers are warranted to provide more definitive guidance for the development of safe and effective biotherapeutics.
Case study: successful application of Azido-PEG6-PFP ester in published research
A case study in bioconjugation reveals that pentafluorophenyl (PFP) esters, such as the versatile Azido-PEG6-PFP ester, offer significant advantages over traditional N-hydroxysuccinimide (NHS) esters for the labeling of antibodies, leading to more homogenous, stable, and brighter conjugates. This guide provides a detailed comparison, supported by experimental data from published research, for scientists and professionals in drug development.
PFP esters are amine-reactive compounds that, like the more common NHS esters, are used to form stable amide bonds with primary amines on proteins.[1][2] However, their chemical properties offer distinct advantages, particularly in applications requiring high precision and reproducibility. The key differentiator lies in the PFP ester's increased stability towards hydrolysis and higher reactivity towards aminolysis, especially in the aqueous environments typical for biomolecule modifications.[3] This enhanced stability and reactivity profile translates to more efficient reactions, higher yields, and improved reproducibility.[3]
A study by Luciano et al. (2021) provides a compelling case for the use of PFP esters in antibody-fluorophore conjugation.[3] The research team compared the performance of a PFP ester-activated near-infrared (NIR) fluorophore to its NHS ester counterpart for labeling Panitumumab, an anti-EGFR monoclonal antibody. Their findings highlight the PFP ester's ability to achieve preferential labeling of the antibody's light chain, a critical factor in producing homogenous and functional antibody conjugates.
Quantitative Performance Comparison: PFP Ester vs. NHS Ester
The experimental data from Luciano et al. (2021) clearly demonstrates the superior performance of the PFP ester in key aspects of antibody conjugation.
| Performance Metric | PFP Ester Conjugate | NHS Ester Conjugate | Advantage of PFP Ester |
| Light Chain to Heavy Chain Labeling Ratio (LC:HC) | 1.7 | 0.1 | 17-fold increase in light chain selectivity |
| Aggregation (% of monomer) | >95% | Significant aggregation observed | Reduced aggregation and improved stability |
| Relative Brightness (in vitro) | ~2.5-fold brighter | Lower fluorescence | Enhanced brightness of the conjugate |
| Tumor Signal (in vivo) | Significantly higher | Lower | Improved targeting and signal in a xenograft mouse model |
Data summarized from Luciano et al. (2021).
The dramatic increase in the light chain to heavy chain labeling ratio with the PFP ester is particularly noteworthy. Traditional NHS ester chemistry often leads to random labeling of the numerous lysine residues on an antibody, which can result in a heterogeneous mixture of conjugates with compromised antigen-binding capabilities. The site-specific nature of the PFP ester labeling, in this case, leads to a more uniform product with improved biological function.
Experimental Workflows and Signaling Pathways
The successful application of this compound and its alternatives involves a series of well-defined steps, from the initial conjugation reaction to the final analysis of the product.
The bifunctional nature of this compound allows for a two-step conjugation strategy. The PFP ester end reacts with primary amines on the protein, while the azide group can be subsequently used for "click chemistry" reactions. This provides a powerful tool for creating complex bioconjugates.
Detailed Experimental Protocols
The following protocols are based on the methods described by Luciano et al. (2021) for the conjugation of PFP and NHS esters to Panitumumab.
Materials
-
Panitumumab antibody
-
diSulfo-FNIR-PFP (PFP ester-fluorophore)
-
diSulfo-FNIR-NHS (NHS ester-fluorophore)
-
Phosphate-buffered saline (PBS), pH 8.0
-
HEPES buffer
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography columns
Antibody-Fluorophore Conjugation Protocol
-
Preparation of Antibody Solution: Prepare a solution of Panitumumab at a concentration of 7 µM in the desired buffer (e.g., PBS at pH 8.0).
-
Preparation of Ester Stock Solution: Dissolve the PFP ester-fluorophore or NHS ester-fluorophore in DMSO to create a stock solution.
-
Conjugation Reaction: Add a 10-fold molar excess of the ester stock solution to the antibody solution.
-
Incubation: Incubate the reaction mixture at 4°C for 18 hours.
-
Purification: Purify the antibody-fluorophore conjugate using size-exclusion chromatography to remove unreacted fluorophore and byproducts.
Analysis of Conjugates
-
LC:HC Ratio Determination: The ratio of light chain to heavy chain labeling can be determined by methods such as mass spectrometry or SDS-PAGE analysis.
-
Aggregation Analysis: The degree of aggregation can be assessed using size-exclusion chromatography (SEC) or dynamic light scattering (DLS).
-
In Vitro Brightness: The fluorescence of the conjugates can be measured using a fluorometer and compared to a standard to determine relative brightness.
-
In Vivo Imaging: The performance of the conjugates in a biological context can be evaluated in animal models, such as tumor-bearing mice, through non-invasive optical imaging.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG6-PFP Ester
Researchers and drug development professionals working with Azido-PEG6-PFP ester must adhere to stringent safety protocols to mitigate risks associated with this reactive, azide-containing compound. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this valuable research tool.
Core Safety and Handling Summary
A thorough understanding of the potential hazards is critical before handling this compound. The primary risks are associated with the azide functional group, which can be energetic, and the reactive pentafluorophenyl (PFP) ester. The Safety Data Sheet (SDS) for the similar compound, Azido-PEG6-NHS ester, classifies it as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] The this compound itself is also described with hazard statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral | Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 |
| Explosive Hazard (Azide) | Organic azides can be heat- and shock-sensitive and may decompose explosively.[2] | Avoid heat, shock, friction, and incompatible materials. |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its use in an experimental setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Store the vial in a freezer at -20°C under an inert atmosphere and away from light, heat, pressure, and shock.[2] Azides should be stored away from all other chemicals, particularly carbon disulfide, bromine, dimethyl sulfate, nitric acid, and heavy metals and their salts.
2. Preparation for Use:
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, as PFP esters are moisture-sensitive.
-
All handling of the solid and its solutions must be conducted in a certified chemical fume hood. Consider using a blast shield, especially when working with larger quantities.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles. A face shield may be necessary if a blast shield is not feasible.
-
Hand Protection: Wear chemical-resistant gloves. Butyl rubber gloves are a suitable option for handling esters.
-
Body Protection: A lab coat is mandatory. For splashes, a chemical-resistant apron may be required.
-
3. Weighing and Dissolving:
-
Use only plastic or glass spatulas for weighing and transferring azides; do not use metal spatulas to avoid the formation of highly shock-sensitive metal azides.
-
Weigh out only the amount of reagent needed for the immediate experiment. Do not prepare stock solutions for storage as the PFP moiety hydrolyzes and becomes non-reactive.
-
Immediately before use, dissolve the weighed this compound in a minimal amount of an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
4. Reaction and Work-up:
-
Add the dissolved reagent to your reaction mixture. Avoid buffers that contain primary amines (e.g., Tris or glycine) as they will compete with the desired reaction. Phosphate-buffered saline (PBS) is a suitable alternative.
-
Do not concentrate azide-containing reaction mixtures through rotary evaporation or distillation.
-
Avoid using glassware with ground glass joints, as friction can cause explosive decomposition of azides.
-
After the reaction is complete, unreacted linker can be removed by methods such as dialysis or size-exclusion chromatography.
Disposal Plan: Managing Azide-Containing Waste
Proper disposal of azide-containing waste is critical to prevent accidental formation of explosive compounds and to ensure environmental safety.
1. Waste Segregation:
-
All waste containing azides, including unused reagents, contaminated labware (pipette tips, vials, etc.), and reaction byproducts, must be collected in a designated and clearly labeled waste container.
-
Crucially, do not mix azide waste with acidic waste. This can lead to the formation of hydrazoic acid, which is highly toxic, volatile, and explosive.
-
Avoid mixing azide waste with heavy metals or their salts.
2. Decontamination and Disposal Procedures:
-
For small spills within a fume hood, solid material should be swept up with non-metallic tools and surfaces cleaned with an appropriate solvent like alcohol. Collect all cleanup materials in the designated azide waste container.
-
It is recommended to convert organic azides to a more stable derivative, such as an amine, before disposal if feasible within your laboratory's safety protocols.
-
All azide-containing waste must be disposed of through your institution's hazardous chemical waste program. Ensure the waste container is clearly labeled with "Azide Waste" and lists all chemical constituents.
By adhering to these detailed safety and handling protocols, researchers can confidently and safely utilize this compound in their work, fostering a secure and productive research environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before beginning any new procedure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
